2,5-Dichlorobenzenesulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCOSWRSIISQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063841 | |
| Record name | Benzenesulfonyl chloride, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; mp = 36-37 deg C; [Alfa Aesar MSDS] | |
| Record name | 2,5-Dichlorobenzenesulfonyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19482 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5402-73-3 | |
| Record name | 2,5-Dichlorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5402-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichlorobenzenesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005402733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichlorobenzenesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl chloride, 2,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl chloride, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichlorobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DICHLOROBENZENESULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9L46SY33B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,5-Dichlorobenzenesulfonyl chloride chemical properties
An In-Depth Technical Guide to 2,5-Dichlorobenzenesulfonyl Chloride: Properties, Reactivity, and Applications in Drug Discovery
Introduction
This compound is a pivotal reagent in modern organic and medicinal chemistry. As a bifunctional molecule, its sulfonyl chloride group provides a reactive handle for constructing the sulfonamide linkage, a privileged functional group in a vast array of therapeutic agents. The dichlorinated aromatic ring offers a robust scaffold that can be leveraged to fine-tune the physicochemical properties of drug candidates, including their lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical properties, reactivity, synthesis, and practical applications of this versatile building block.
Part 1: Core Physicochemical and Structural Properties
This compound is typically a beige crystalline solid at room temperature, a characteristic dictated by its melting point which is just above ambient temperatures.[1][2][3][4] Its structural and physical data are fundamental to its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 5402-73-3 | [1][2][3] |
| Molecular Formula | C₆H₃Cl₃O₂S | [2][5][6] |
| Molecular Weight | 245.51 g/mol | [2][3][6] |
| Appearance | Beige crystalline powder | [1][4] |
| Melting Point | 36-39 °C | [1][2][3][7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3][8] |
| Solubility | Soluble in organic solvents; insoluble in water | [4] |
| SMILES String | Clc1ccc(Cl)c(c1)S(Cl)(=O)=O | [2][3] |
| InChI Key | BXCOSWRSIISQSL-UHFFFAOYSA-N | [2][3] |
Part 2: Spectroscopic Profile
The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's architecture.
¹H Nuclear Magnetic Resonance (NMR) The proton NMR spectrum is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.13 | Doublet | Proton ortho to the SO₂Cl group |
| ~7.63 | Doublet | Proton para to the SO₂Cl group |
| ~7.59 | Doublet of Doublets | Proton meta to the SO₂Cl group |
| (Note: Approximate shifts based on available data; solvent is CDCl₃)[5][9] |
Infrared (IR) Spectroscopy The IR spectrum provides definitive evidence for the sulfonyl chloride functional group, which exhibits strong, characteristic absorption bands.[10]
-
1410-1370 cm⁻¹ (strong): Asymmetric SO₂ stretching
-
1204-1166 cm⁻¹ (strong): Symmetric SO₂ stretching
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and provides information about the isotopic composition. The presence of three chlorine atoms results in a distinctive isotopic cluster for the molecular ion peak, predictable from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. A characteristic, albeit sometimes weak, ion peak for the sulfonyl chloride group may be observed at m/z 99 (for SO³⁵Cl) with a corresponding A+2 peak at m/z 101 (for SO³⁷Cl).[10]
Part 3: Synthesis and Manufacturing
The industrial production of this compound is typically achieved through the electrophilic substitution of 1,4-dichlorobenzene. This process involves treating the starting material with chlorosulfuric acid.[1]
Other general laboratory methods for synthesizing aryl sulfonyl chlorides include the reaction of sodium benzene sulfonates with reagents like phosphorus pentachloride or phosphorus oxychloride.[11]
Part 4: Core Reactivity and Mechanistic Insights
The utility of this compound in drug discovery is dominated by its reaction with primary and secondary amines to form sulfonamides. This transformation is a cornerstone of medicinal chemistry.[12][13]
Mechanism: Nucleophilic Acyl Substitution The reaction proceeds via a nucleophilic substitution at the highly electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the amine's nitrogen atom attacks the sulfur, leading to a transient tetrahedral intermediate. The stable sulfonamide bond is then formed by the expulsion of the chloride leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated in situ.[12][13] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[13]
Part 5: Applications in Research and Drug Development
This compound is a key building block for synthesizing sulfonamide derivatives that exhibit a wide range of biological activities.[1][7][]
-
Antibacterial Agents: The sulfonamide functional group is classic in antibacterial drug design. This reagent allows for the creation of novel sulfonamide derivatives for antimicrobial screening.[7][]
-
Enzyme Inhibitors: It has been used to synthesize benzoxazole benzenesulfonamide analogs, which can be explored as inhibitors for various enzymes.[1][3]
-
Modulation of Physicochemical Properties: The 2,5-dichloro substitution pattern provides a scaffold to systematically alter properties crucial for drug efficacy. The chlorine atoms increase lipophilicity and can block sites of metabolism, potentially improving a compound's pharmacokinetic profile.[12] The presence of halogen atoms can also lead to specific halogen bonding interactions with protein targets, enhancing binding affinity.
Part 6: Experimental Protocol: General Sulfonamide Synthesis
This protocol describes a standard, robust method for synthesizing N-substituted-2,5-dichlorobenzenesulfonamides from a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel and appropriate solvents (e.g., Ethyl Acetate/Hexanes) for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the anhydrous base (e.g., triethylamine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Part 7: Safety, Handling, and Storage
This compound is a corrosive and hazardous chemical that requires strict safety protocols.
Hazard Summary:
| Hazard Class | Statement | Reference |
|---|---|---|
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. | [15][16][17] |
| Serious Eye Damage | Category 1: Causes serious eye damage. | [8][17] |
| STOT SE | Category 3: May cause respiratory irritation. | [8][16] |
| Corrosive to Metals | Category 1: May be corrosive to metals. |[15] |
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area or a chemical fume hood.[15][17]
-
Wear appropriate personal protective equipment: chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat.[8][17]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][17]
-
The compound is moisture-sensitive . Store under an inert gas like Argon to prevent degradation.[15][17]
-
Store locked up in a designated corrosives area, away from incompatible materials.[15][17]
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[15][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[15][17]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[15][16]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[15][17]
Conclusion
This compound is a high-value reagent for chemical and pharmaceutical research. Its well-defined physicochemical properties, predictable reactivity, and the functional importance of the sulfonamides it produces make it an indispensable tool. The dichlorinated phenyl ring provides a strategic element for modulating molecular properties in the pursuit of optimized drug candidates. A thorough understanding of its characteristics and strict adherence to safety protocols are paramount to leveraging its full potential in the laboratory.
References
- 1. This compound | 5402-73-3 [chemicalbook.com]
- 2. This compound 98 5402-73-3 [sigmaaldrich.com]
- 3. This compound 98 5402-73-3 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. scbt.com [scbt.com]
- 7. usbio.net [usbio.net]
- 8. This compound 98 5402-73-3 [sigmaaldrich.com]
- 9. This compound(5402-73-3) 1H NMR [m.chemicalbook.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
Introduction: A Versatile Building Block in Modern Synthesis
An In-Depth Technical Guide to 2,5-Dichlorobenzenesulfonyl Chloride (CAS 5402-73-3)
This compound is a highly reactive organosulfur compound that serves as a pivotal intermediate in organic and medicinal chemistry. Characterized by a benzenesulfonyl chloride core substituted with chlorine atoms at the 2 and 5 positions, its utility is primarily derived from the electrophilic nature of the sulfonyl chloride moiety. This functional group readily undergoes nucleophilic substitution, making it an essential tool for introducing the 2,5-dichlorobenzenesulfonyl group into a wide range of molecular scaffolds.
Its most prominent application lies in the synthesis of sulfonamides, a class of compounds renowned for their broad spectrum of pharmacological activities.[1][2] The specific dichlorination pattern of this reagent allows researchers and drug development professionals to fine-tune the steric and electronic properties of target molecules, influencing their lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This guide provides an in-depth exploration of its synthesis, reactivity, key applications, and the practical methodologies required for its effective use in a laboratory setting.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The key properties of this compound are summarized below.
| Property | Value | References |
| CAS Number | 5402-73-3 | [4][5][6][7] |
| Molecular Formula | C₆H₃Cl₃O₂S | [7][8][9] |
| Molecular Weight | 245.51 g/mol | [7][10] |
| Appearance | Beige crystalline powder or solid | [4] |
| Melting Point | 36-39 °C | [4][7][11] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |
| SMILES String | Clc1ccc(Cl)c(c1)S(Cl)(=O)=O | |
| InChI Key | BXCOSWRSIISQSL-UHFFFAOYSA-N |
Spectroscopic Data for Structural Verification
-
¹H NMR: The proton NMR spectrum provides a clear signature for the aromatic protons. In a typical solvent like CDCl₃, the three aromatic protons appear as distinct multiplets. Reported chemical shifts include peaks around 8.13, 7.63, and 7.59 ppm, confirming the substitution pattern.[12][13]
-
Infrared (IR) Spectroscopy: As a sulfonyl chloride, the compound exhibits strong, characteristic absorption bands for the sulfonyl (SO₂) group. These are typically found in the regions of 1410-1370 cm⁻¹ (asymmetric stretching) and 1204-1166 cm⁻¹ (symmetric stretching).[14]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic pattern. The presence of three chlorine atoms results in a characteristic cluster of peaks for the molecular ion, which can be used to verify the compound's identity.
Synthesis and Production
The primary industrial synthesis of this compound is achieved through the electrophilic aromatic substitution of 1,4-dichlorobenzene.
Caption: Synthesis of this compound.
This reaction involves treating 1,4-dichlorobenzene with chlorosulfuric acid at elevated temperatures (approx. 150 °C).[4] The reaction mixture is then carefully quenched by stirring it into ice water, which precipitates the product. This method is efficient, typically affording yields around 85%.[4] The causality is clear: the strongly acidic and sulfonating nature of chlorosulfuric acid drives the electrophilic attack on the electron-rich aromatic ring of 1,4-dichlorobenzene.
Core Reactivity: The Sulfonamide Formation
The synthetic utility of this compound is dominated by its reaction with nucleophiles. The sulfur atom of the sulfonyl chloride is highly electrophilic, making it susceptible to attack by primary and secondary amines to form stable sulfonamide bonds.[3] This transformation is a cornerstone of medicinal chemistry.
The mechanism proceeds via a nucleophilic acyl substitution pathway. The amine's lone pair of electrons attacks the sulfur atom, forming a transient tetrahedral intermediate. The stable sulfonamide is then formed by the collapse of this intermediate, which eliminates a chloride ion. A crucial aspect of this reaction is the concurrent production of hydrogen chloride (HCl).[3] This acidic byproduct will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] Therefore, a non-nucleophilic base, such as pyridine or triethylamine, is essential to act as an HCl scavenger.[1][3]
Caption: General mechanism for sulfonamide formation.
Applications in Drug Discovery and Development
The 2,5-dichlorobenzenesulfonyl moiety is incorporated into molecules to create sulfonamide derivatives with a wide range of biological activities. The chlorine atoms provide steric bulk and are strongly electron-withdrawing, which can enhance binding to target enzymes or receptors and improve metabolic stability.
-
Antibacterial Agents: This reagent is explicitly used to synthesize novel sulfonamide derivatives that exhibit antibacterial properties.[4][11][] The sulfonamide functional group is a well-established pharmacophore in antimicrobial drugs.
-
Enzyme Inhibitors: It has been used to study the synthesis and structure-activity relationship (SAR) of benzoxazole benzenesulfonamide analogs, which are often investigated as enzyme inhibitors.[4]
-
General Medicinal Chemistry: Chlorinated compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[16] The use of reagents like this compound allows for the strategic introduction of chlorine, which can significantly impact a drug candidate's pharmacological profile.[16]
Experimental Protocol: Synthesis of an N-Aryl-2,5-dichlorobenzenesulfonamide
This protocol provides a robust, self-validating method for the synthesis of a sulfonamide derivative using this compound. The success of the reaction is easily monitored by TLC, and the purification steps ensure a high-purity final product.
Caption: Experimental workflow for sulfonamide synthesis.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM. Add the base (e.g., pyridine, 1.5 eq).
-
Causality: Anhydrous conditions are critical because this compound reacts with water, which would consume the reagent and reduce the yield.[8]
-
-
Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.
-
Causality: The reaction is often exothermic. Cooling to 0 °C and adding the electrophile slowly helps to control the reaction rate and prevent the formation of side products.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A new spot corresponding to the more nonpolar product should appear, while the starting amine spot diminishes.
-
Trustworthiness: TLC provides a real-time check on the reaction's status, preventing premature workup or unnecessarily long reaction times.
-
-
Workup: Once the reaction is complete (as indicated by TLC), dilute the mixture with DCM and transfer it to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The HCl wash removes the basic pyridine or triethylamine. The NaHCO₃ wash removes any residual HCl and unreacted sulfonyl chloride (by hydrolysis). The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to obtain the pure sulfonamide.[3]
Safety, Handling, and Storage
This compound is a corrosive and reactive chemical that requires careful handling.
| Hazard Category | Description | Precaution | References |
| Corrosion | Causes severe skin burns and eye damage. May be corrosive to metals. | Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a face shield. Use corrosive-resistant equipment. | [7][8][17] |
| Reactivity | Reacts with water, liberating toxic gases (HCl). | Handle away from moisture. Store in a tightly closed container in a dry, well-ventilated place. | [8][17] |
| Inhalation | May cause respiratory irritation. | Use in a well-ventilated area or a chemical fume hood. | [7] |
| Storage | Combustible corrosive material. | Store in a cool, dark place away from incompatible materials. Store locked up. | [7][8][17] |
First Aid Measures:
-
In case of contact with eyes or skin: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Remove contaminated clothing.[8][17]
-
If inhaled: Move the victim to fresh air. Seek immediate medical attention.[8][17]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8][17]
Conclusion
This compound (CAS 5402-73-3) is a powerful and versatile reagent for synthetic chemists, particularly those in the field of drug discovery. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable method for constructing sulfonamides. The dichloro-substitution pattern offers a strategic tool for modulating the properties of bioactive molecules. By understanding its chemical properties, synthesis, and reactivity, and by adhering to rigorous experimental and safety protocols, researchers can effectively leverage this compound to advance the development of novel therapeutics and complex organic materials.
References
- 1. cbijournal.com [cbijournal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 5402-73-3 [chemicalbook.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 2,5-二氯苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. CAS 5402-73-3 | 6662-5-Z6 | MDL MFCD00007429 | this compound | SynQuest Laboratories [synquestlabs.com]
- 10. Compound 2,5-dichlorobenzene-1-sulfonyl chloride - Chemdiv [chemdiv.com]
- 11. usbio.net [usbio.net]
- 12. This compound(5402-73-3) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. acdlabs.com [acdlabs.com]
- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spectrumchemical.com [spectrumchemical.com]
physical properties of 2,5-Dichlorobenzenesulfonyl chloride
An In-Depth Technical Guide to 2,5-Dichlorobenzenesulfonyl Chloride
Authored by a Senior Application Scientist
Introduction: A Core Building Block in Modern Synthesis
This compound is a highly reactive organosulfur compound that serves as a pivotal intermediate in the landscape of chemical synthesis. Its strategic importance is primarily rooted in its bifunctional nature: the reactive sulfonyl chloride group and the substituted aromatic ring. This structure makes it an essential precursor for introducing the 2,5-dichlorobenzenesulfonyl moiety into a wide array of molecules.
For researchers and professionals in drug development and materials science, this reagent is indispensable for the synthesis of novel sulfonamides, a class of compounds renowned for their diverse biological activities, including well-established antibacterial properties.[1][2] This guide provides a comprehensive technical overview of its core physical and chemical properties, analytical characterization, and safe handling protocols, grounded in field-proven insights to empower its effective and safe application in the laboratory.
Key Identifiers:
Physicochemical Properties: A Quantitative Overview
Understanding the fundamental is the first step toward its successful application. These parameters dictate the conditions required for storage, handling, and reaction setup. The data, consolidated from various authoritative sources, is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 245.51 g/mol | [4][6] |
| Appearance | Beige crystalline powder or solid | [2] |
| Melting Point | 36-39 °C (lit.) | [2][4][5] |
| Boiling Point | 327.6 °C at 760 mmHg | [3] |
| Flash Point | >110 °C (>230 °F) | [3][4][5] |
| Refractive Index | 1.581 | [3] |
| Solubility | Soluble in Chloroform, DMSO | [7] |
The relatively low melting point is a critical practical consideration. It means that depending on the ambient laboratory temperature, the compound may exist as a solid or a low-melting liquid, which influences how it is weighed and transferred. Its solubility in common organic solvents like chloroform facilitates its use in a wide range of reaction media.
Molecular Structure and Spectroscopic Signature
Accurate identification of this compound is paramount for ensuring the integrity of any synthetic procedure. Spectroscopic methods provide a definitive fingerprint of the molecule.
Caption: Molecular structure of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characteristic of a 1,2,4-trisubstituted benzene ring. One would expect to see three distinct signals in the aromatic region (typically 7.5-8.2 ppm). The proton at C6 will likely appear as a doublet, the proton at C3 as a doublet of doublets, and the proton at C4 as a doublet, with coupling constants dictated by their ortho and meta relationships. For instance, spectra recorded in CDCl₃ show distinct multiplets around 8.13, 7.63, and 7.59 ppm.[8][9]
-
IR Spectroscopy: Infrared analysis is invaluable for confirming the presence of the sulfonyl chloride functional group. This group gives rise to two very strong and characteristic asymmetric and symmetric stretching bands for the S=O bonds, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[10] Additional bands corresponding to C-Cl and aromatic C-H stretching would also be present.
-
Mass Spectrometry: The mass spectrum provides unequivocal proof of the molecular weight and elemental composition. A key feature is the distinctive isotopic pattern of the molecular ion peak. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, a molecule containing three chlorine atoms will exhibit a cluster of peaks (M, M+2, M+4, M+6) with a characteristic intensity ratio, confirming the presence of all three chlorine atoms.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the high electrophilicity of the sulfur atom. This makes it highly susceptible to nucleophilic attack, a property that is extensively exploited in organic synthesis.
The primary reaction is with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[11] This reaction is the cornerstone of its application in medicinal chemistry.[1][2]
Caption: General reaction pathway with a nucleophile.
A crucial aspect of its reactivity is its sensitivity to moisture. It readily hydrolyzes in the presence of water to form the corresponding 2,5-dichlorobenzenesulfonic acid.[11][12] This underscores the necessity for anhydrous reaction conditions and proper storage to maintain the reagent's integrity.
Protocol: Safe Handling and Storage
The corrosive and hazardous nature of this compound necessitates strict adherence to safety protocols. It is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[4][13][14][15]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential.[4][15]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure are required.
-
Respiratory Protection: Work must be conducted in a well-ventilated chemical fume hood.[13] If there is a risk of inhalation, a NIOSH/MSHA approved respirator should be used.[15]
Step-by-Step Handling Workflow:
-
Preparation: Before handling, ensure the chemical fume hood is operational and all required PPE is correctly worn. Have spill control materials readily available.
-
Dispensing: Carefully unseal the container under an inert atmosphere (e.g., argon or nitrogen) if possible, to minimize exposure to atmospheric moisture.[13] Weigh the required amount promptly and securely reseal the container.
-
Reaction Setup: Add the reagent to the reaction vessel slowly and in a controlled manner, especially if the reaction is exothermic.
-
Cleanup: Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly after handling.
-
Waste Disposal: Dispose of unused material and empty containers as hazardous chemical waste, following all local, regional, and national regulations.[13][15]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][15]
-
Keep away from incompatible materials such as water, strong bases, and oxidizing agents.
-
The storage area should be designated for corrosive materials.[4][13]
Applications in Research and Development
The primary application of this compound is as a key intermediate in the synthesis of pharmaceutically active compounds and other specialty chemicals.
Workflow: Synthesis of a Sulfonamide Derivative
Caption: A typical laboratory workflow for sulfonamide synthesis.
A notable example is its use in the synthesis of benzoxazole benzenesulfonamide analogs, which have been studied for their potential biological activities.[2][4] This highlights the reagent's role in constructing complex molecular architectures that are central to drug discovery programs.
Conclusion
This compound is a versatile and powerful reagent for the modern synthetic chemist. Its well-defined physical properties, predictable reactivity, and clear spectroscopic signatures make it a reliable building block. However, its corrosive and moisture-sensitive nature demands rigorous adherence to safety and handling protocols. By understanding and respecting these characteristics, researchers can effectively leverage this compound to advance projects in pharmaceuticals, agrochemicals, and materials science, paving the way for new discoveries and innovations.
References
- 1. usbio.net [usbio.net]
- 2. This compound | 5402-73-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 2,5-ジクロロベンゼンスルホニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 5402-73-3 | 6662-5-Z6 | MDL MFCD00007429 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 5402-73-3 [amp.chemicalbook.com]
- 8. This compound(5402-73-3) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 12. 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Melting Point of 2,5-Dichlorobenzenesulfonyl Chloride
This guide provides a comprehensive technical overview of the melting point of 2,5-Dichlorobenzenesulfonyl chloride (CAS 5402-73-3), a crucial physical property for its application in research and development. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings, experimental methodologies, and critical factors influencing the accurate determination of this parameter.
Executive Summary
This compound is a key intermediate in the synthesis of various organic compounds, including sulfonamide derivatives with antibacterial activity and benzoxazole benzenesulfonamide analogs.[1][2] Its utility as a reactive building block necessitates a high degree of purity, for which the melting point serves as a primary, readily accessible indicator. A sharp melting range is indicative of high purity, whereas a depressed and broad melting range suggests the presence of impurities.[3][4] This guide will explore the nuances of melting point determination for this compound, providing not just the data but the scientific rationale behind the recommended procedures.
Physicochemical Properties and Significance
This compound is a beige or white to cream crystalline solid.[1][5] The accurate determination of its melting point is paramount for several reasons:
-
Purity Assessment: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice of a solid, leading to a depression of the melting point and a broadening of the melting range.[3][6]
-
Compound Identification: While not definitive on its own, a measured melting point that corresponds to the literature value can help to confirm the identity of the synthesized compound.
-
Reaction Monitoring: In a synthesis workflow, determining the melting point of the product can indicate the completeness of a reaction and the need for further purification.
The literature and supplier data indicate a melting point for this compound that generally falls within the range of 34 to 40.5°C.
| Data Source | Reported Melting Point (°C) |
| Thermo Fisher Scientific | 34.5-40.5[5] |
| Sigma-Aldrich | 36-37[7][8][9] |
| United States Biological | 37-39[10] |
| Tokyo Chemical Industry | 35.0 to 39.0[11] |
| ChemicalBook | 36-37[4] |
The slight variations in these reported ranges can be attributed to differences in the purity of the samples and the methodologies used for determination.
Theoretical Framework: The Energetics of Melting
The melting of a crystalline solid is a first-order phase transition where the substance changes from a highly ordered solid state to a more disordered liquid state. This process occurs at a specific temperature when the vibrational energy of the molecules overcomes the intermolecular forces holding them in the crystal lattice. For a pure substance, this transition is typically sharp, occurring over a narrow temperature range of 0.5-1°C.[10]
The presence of impurities introduces defects into the crystal structure, which weakens the intermolecular forces.[6] This leads to a phenomenon known as melting point depression, where less energy (and thus a lower temperature) is required to break down the lattice structure. The melting also occurs over a wider temperature range as different regions of the solid, with varying concentrations of impurities, melt at slightly different temperatures.[5]
Experimental Determination of Melting Point
The two most common and reliable methods for determining the melting point of a compound like this compound are the capillary method and Differential Scanning Calorimetry (DSC).
Capillary Method: A Validated Approach
The capillary method is a widely accepted and pharmacopeia-recognized technique for melting point determination.[10][12] It involves heating a small, finely powdered sample in a sealed capillary tube at a controlled rate and visually observing the temperature range over which the solid melts.
Caption: Workflow for Melting Point Determination by the Capillary Method.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.[13]
-
Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat transfer.[12]
-
Introduce the powdered sample into a capillary tube (one end sealed) and tap gently to pack the solid to a height of 2-3 mm.[10][13]
-
-
Instrument Setup and Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
For an initial, rapid determination, a higher heating rate (e.g., 10°C/min) can be used to find an approximate melting point.
-
For an accurate measurement, set the heating rate to 1-2°C per minute, starting from a temperature about 10-15°C below the expected melting point.[13][14] A slow heating rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate.[10]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last solid crystal melts (T2).[3]
-
The melting point is reported as the range T1-T2.
-
-
Self-Validation and Interpretation:
-
A pure sample will exhibit a sharp melting range (typically ≤ 1°C).[3]
-
A broad melting range (> 2°C) is a strong indicator of impurities.[4]
-
The observed melting point should be compared to literature values for this compound. A significant depression from the expected value also suggests the presence of impurities.
-
Differential Scanning Calorimetry (DSC): A Quantitative Approach
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11][15] It provides a more quantitative measure of the melting process.
Caption: Workflow for Melting Point Determination by DSC.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
-
Instrument Setup and Measurement:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 0°C).
-
Heat the sample at a constant rate, typically 5-10°C/min, through the melting transition.
-
The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Analysis and Interpretation:
-
The melting process is observed as an endothermic peak on the resulting thermogram (a plot of heat flow versus temperature).
-
The onset temperature of the peak is often taken as the melting point.
-
The peak temperature represents the temperature at which the rate of melting is at its maximum.
-
The shape of the peak provides information about the purity of the sample; a sharp, narrow peak indicates high purity, while a broad, asymmetric peak suggests the presence of impurities.[16]
-
Factors Influencing Melting Point Determination
Several factors beyond sample purity can affect the accuracy and reproducibility of melting point measurements.
-
Heating Rate: As previously mentioned, a fast heating rate can lead to an artificially high and broad melting range because the temperature of the sample lags behind that of the heating block and thermometer.[10]
-
Sample Packing: In the capillary method, a loosely packed sample can lead to inefficient heat transfer and an inaccurate reading. The sample should be a densely packed, fine powder.[12][13]
-
Thermometer Calibration: The accuracy of the thermometer used in the capillary method is critical. It should be calibrated against known standards.[3]
-
Moisture Sensitivity: this compound is sensitive to moisture.[11] The presence of water can cause both decomposition and act as an impurity, leading to a depressed and broadened melting range. Therefore, samples should be handled under dry conditions.
Synthesis and Potential Impurities
This compound is typically synthesized by the reaction of 1,4-dichlorobenzene with chlorosulfuric acid.[1] Potential impurities arising from this synthesis could include:
-
Unreacted 1,4-dichlorobenzene.
-
Isomeric dichlorobenzenesulfonyl chlorides (e.g., 2,4- or 3,4-isomers) if the starting material contains other dichlorobenzene isomers.
-
Sulfonated byproducts.
The presence of these impurities would result in a lower and broader melting range, underscoring the importance of this measurement in quality control.
Conclusion
The melting point of this compound is a critical parameter that serves as a reliable indicator of its identity and purity. Accurate determination, whether by the traditional capillary method or the more quantitative DSC technique, requires careful attention to experimental detail, including sample preparation, heating rate, and instrument calibration. For researchers and drug development professionals, a thorough understanding of the principles and practices outlined in this guide is essential for ensuring the quality of this important synthetic intermediate and the integrity of the subsequent scientific outcomes.
References
- 1. This compound | 5402-73-3 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. Home Page [chem.ualberta.ca]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab - Kintek Solution [kindle-tech.com]
- 6. sciencing.com [sciencing.com]
- 7. Differential scanning calorimetry [cureffi.org]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. This compound 98 5402-73-3 [sigmaaldrich.com]
- 10. mt.com [mt.com]
- 11. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 12. thinksrs.com [thinksrs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. westlab.com [westlab.com]
- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
2,5-Dichlorobenzenesulfonyl chloride molecular weight
An In-depth Technical Guide to 2,5-Dichlorobenzenesulfonyl Chloride: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a pivotal reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into the compound's properties, synthesis, and critical applications, with a focus on the causality behind experimental choices.
Core Compound Identification and Physicochemical Properties
This compound (CAS No: 5402-73-3) is a highly reactive compound, primarily utilized as an intermediate in the synthesis of a wide array of organic molecules.[1][2] Its utility stems from the presence of the sulfonyl chloride functional group, which is a potent electrophile and an excellent leaving group, facilitating reactions with a variety of nucleophiles.
The compound's physical state can be ambiguous at ambient temperatures, as its melting point is close to standard room temperature. It is often described as a beige crystalline powder or a colorless to light yellow liquid.[2][3] This dual state underscores the importance of controlled storage temperatures to maintain lot-to-lot consistency in a laboratory setting.
Diagram 1: Molecular Structure of this compound
Caption: Molecular structure of this compound.
A summary of its key identifiers and properties is presented below for rapid reference.
| Property | Value | Source(s) |
| Molecular Weight | 245.51 g/mol | [3][4][5] |
| Molecular Formula | C₆H₃Cl₃O₂S | [4][6] |
| CAS Number | 5402-73-3 | [1][2][4][6] |
| EC Number | 226-453-6 | [3][5] |
| Appearance | Beige crystalline powder / Colorless to light yellow liquid | [2][3] |
| Melting Point | 36-37 °C | [2][3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| InChI Key | BXCOSWRSIISQSL-UHFFFAOYSA-N | [3] |
| SMILES | Clc1ccc(Cl)c(c1)S(Cl)(=O)=O | [3] |
Synthesis Pathway and Experimental Protocol
Authoritative Grounding: The most common industrial and laboratory-scale synthesis of this compound involves the direct chlorosulfonation of 1,4-dichlorobenzene.[2] This reaction is a classic example of electrophilic aromatic substitution, where chlorosulfuric acid serves as the source of the electrophile, chlorosulfonium ion (+SO₂Cl).
Mechanistic Insight: The two chlorine atoms on the benzene ring are ortho, para-directing deactivators. In 1,4-dichlorobenzene, the positions ortho to each chlorine atom (positions 2, 3, 5, and 6) are electronically deactivated. However, the reaction proceeds, and the substitution occurs at the 2-position due to a combination of steric and electronic factors, leading to the desired 2,5-disubstituted product. The high temperature (150 °C) is necessary to overcome the activation energy barrier imposed by the deactivated ring.[2]
Diagram 2: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system. Successful synthesis will yield a product with the expected melting point and spectroscopic characteristics.
-
Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Charge the flask with 1,4-dichlorobenzene.
-
Reaction Initiation: Slowly add chlorosulfuric acid to the 1,4-dichlorobenzene with stirring. The reaction is exothermic and will generate HCl gas, which must be scrubbed.
-
Causality: Slow addition is critical to control the initial exotherm and prevent runaway reactions.
-
-
Heating: Heat the reaction mixture to 150 °C and maintain this temperature for several hours.
-
Causality: This temperature provides the necessary activation energy for the sulfonation of the deactivated aromatic ring.[2]
-
-
Reaction Quench: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Causality: This step quenches any unreacted chlorosulfuric acid (hydrolyzing it to sulfuric acid and HCl) and precipitates the solid organic product, which is insoluble in the aqueous acidic mixture.
-
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like hexanes or by vacuum distillation.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination (should be 36-37 °C), NMR, and IR spectroscopy.[2][7]
Core Applications in Drug Development and Chemical Synthesis
The primary utility of this compound lies in its ability to readily form sulfonamides.[1][2][] Sulfonamides are a cornerstone pharmacophore found in a vast range of therapeutic agents, including antibacterials, diuretics, and anticonvulsants.
Mechanism of Action: The sulfur atom in the sulfonyl chloride is highly electrophilic. It reacts readily with nucleophilic primary or secondary amines to displace the chloride ion, forming a stable sulfur-nitrogen bond. The reaction typically requires a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, driving the reaction to completion.
Diagram 3: Sulfonamide Formation Pathway
Caption: General reaction scheme for the synthesis of sulfonamides.
Representative Protocol: Synthesis of a Novel Sulfonamide
-
Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine of interest in a suitable anhydrous solvent (e.g., dichloromethane or THF). Add a stoichiometric equivalent of a non-nucleophilic base like triethylamine.
-
Addition of Reagent: Cool the solution in an ice bath (0 °C). Slowly add a solution of this compound in the same solvent dropwise.
-
Causality: The reaction is often exothermic. Cooling maintains control and prevents potential side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours or until TLC/LC-MS analysis indicates the consumption of starting materials.
-
Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted starting material, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil via flash column chromatography or recrystallization to yield the pure sulfonamide.
This compound has also been investigated for the synthesis of benzoxazole benzenesulfonamide analogs and as a chemical modifier for polymers like Nylon 6, highlighting its versatility.[2][3]
Safety, Handling, and Storage
This compound is a hazardous and corrosive material that requires careful handling.[9][10] It can cause severe skin burns and eye damage, and its dust or vapors may cause respiratory irritation.[3][11]
| Hazard Statement | Description | Precautionary Statement |
| H314 | Causes severe skin burns and eye damage. | P280 : Wear protective gloves/clothing/eye protection/face protection. |
| H335 | May cause respiratory irritation. | P261 / P271 : Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
| (H290) | May be corrosive to metals. | P234 : Keep only in original container. |
Handling:
-
Always handle in a well-ventilated chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][9]
-
Avoid contact with skin, eyes, and clothing. Do not breathe dust.[9][10]
Storage:
-
Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area.[9]
-
The compound is moisture-sensitive. Store under an inert gas (e.g., argon) to prevent degradation.[9]
-
Store away from incompatible materials such as strong bases, alcohols, and water.
Conclusion
This compound is a versatile and powerful reagent for chemical synthesis. Its well-defined physicochemical properties and reactivity profile make it an indispensable building block, particularly for the construction of sulfonamide-containing molecules in drug discovery and development. While its hazardous nature demands rigorous safety protocols, a thorough understanding of its chemistry and handling requirements allows researchers to leverage its full synthetic potential effectively and safely.
References
- 1. usbio.net [usbio.net]
- 2. This compound | 5402-73-3 [chemicalbook.com]
- 3. This compound 98 5402-73-3 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound 98 5402-73-3 [sigmaaldrich.com]
- 6. CAS 5402-73-3 | 6662-5-Z6 | MDL MFCD00007429 | this compound | SynQuest Laboratories [synquestlabs.com]
- 7. This compound(5402-73-3) IR2 spectrum [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to 2,5-Dichlorobenzenesulfonyl Chloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorobenzenesulfonyl chloride is a pivotal chemical intermediate, distinguished by its reactive sulfonyl chloride functional group and a dichlorinated aromatic ring. This unique structural combination renders it a valuable building block in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries. The presence of the sulfonyl chloride moiety allows for the facile introduction of the 2,5-dichlorobenzenesulfonyl group into a wide array of molecules, most notably through the formation of sulfonamides and sulfonate esters. These derivatives have been shown to exhibit a broad spectrum of biological activities, including antibacterial and anticancer properties.[1][2] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, spectroscopic characterization, reactivity, and applications in drug discovery, with a focus on providing practical, field-proven insights for researchers and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5402-73-3 | [3] |
| Molecular Formula | C₆H₃Cl₃O₂S | [3] |
| Molecular Weight | 245.51 g/mol | [3] |
| Appearance | Beige crystalline powder or liquid | [1] |
| Melting Point | 36-37 °C (lit.) | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents | [2] |
| SMILES | Clc1ccc(Cl)c(c1)S(Cl)(=O)=O | |
| InChI | 1S/C6H3Cl3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H |
Synthesis and Manufacturing
The most common and industrially viable method for the synthesis of this compound is the electrophilic aromatic substitution of 1,4-dichlorobenzene with chlorosulfonic acid.[1] The chlorine atoms on the benzene ring are deactivating but ortho-, para-directing. The incoming chlorosulfonyl group is directed to the position ortho to one of the chlorine atoms.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the chlorosulfonation of aromatic compounds.[4][5]
Materials:
-
1,4-Dichlorobenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), carefully add chlorosulfonic acid (typically a 3-5 molar excess).
-
Cool the chlorosulfonic acid in an ice bath to 0-5 °C.
-
Slowly add 1,4-dichlorobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 150 °C for 2-4 hours to ensure complete reaction.[1]
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate a significant amount of HCl gas. Perform this in a well-ventilated fume hood.
-
The product will precipitate as a solid. Filter the crude product and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Dissolve the crude product in a suitable organic solvent like dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., hexanes) or by vacuum distillation.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.
| Proton | Chemical Shift (ppm) (Predicted/Reported) | Multiplicity |
| H-3 | ~7.59 | Doublet of doublets |
| H-4 | ~7.63 | Doublet of doublets |
| H-6 | ~8.13 | Doublet |
Reported chemical shifts are approximately 8.13, 7.63, and 7.59 ppm.[5][6] The deshielding effect of the sulfonyl chloride group and the two chlorine atoms results in the downfield chemical shifts. The proton at the 6-position is the most deshielded due to its proximity to the strongly electron-withdrawing sulfonyl chloride group.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to display six signals for the six unique carbon atoms in the benzene ring.
| Carbon | Chemical Shift (ppm) (Predicted) |
| C-1 (C-SO₂Cl) | ~142 |
| C-2 (C-Cl) | ~135 |
| C-3 | ~132 |
| C-4 | ~133 |
| C-5 (C-Cl) | ~136 |
| C-6 | ~130 |
Note: These are predicted chemical shifts based on substituent effects. Actual values may vary.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the sulfonyl chloride group and the substituted benzene ring.
| Functional Group | Wavenumber (cm⁻¹) |
| S=O (asymmetric stretch) | 1375 - 1400 |
| S=O (symmetric stretch) | 1170 - 1190 |
| C=C (aromatic) | 1400 - 1600 |
| C-H (aromatic) | 3000 - 3100 |
| C-Cl | 600 - 800 |
| S-Cl | 500 - 600 |
Mass Spectrometry
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms. The most common isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This will result in a cluster of peaks for the molecular ion and any chlorine-containing fragments.
Expected Fragmentation Pattern:
-
[M]⁺: The molecular ion peak cluster around m/z 244, 246, 248, and 250.
-
[M-Cl]⁺: Loss of a chlorine atom from the sulfonyl chloride group (m/z ~209).
-
[M-SO₂Cl]⁺: Loss of the sulfonyl chloride group (m/z ~145).
-
[C₆H₃Cl₂]⁺: The dichlorophenyl cation (m/z ~145).
Reactivity and Synthetic Applications
The primary reactivity of this compound is centered around the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it an excellent reagent for the synthesis of sulfonamides and sulfonate esters via nucleophilic substitution reactions.
Synthesis of Sulfonamides
The reaction with primary or secondary amines in the presence of a base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct is a cornerstone of its application.
Experimental Protocol: Synthesis of an N-Aryl-2,5-dichlorobenzenesulfonamide
This protocol is a general procedure adaptable for various primary and secondary amines.[7]
Materials:
-
This compound (1.0 eq)
-
A primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM.
-
Add the base (e.g., pyridine, 1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the pure sulfonamide.
Applications in Drug Discovery
The 2,5-dichlorobenzenesulfonamide scaffold is a valuable pharmacophore in drug discovery. The chlorine atoms can enhance lipophilicity, which may improve cell permeability and metabolic stability. They also provide additional points for interaction with biological targets.
One notable area of application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. For instance, analogues of the well-known COX-2 inhibitor Celecoxib have been synthesized using substituted benzenesulfonyl chlorides.[8][9] While Celecoxib itself contains a 4-methylbenzenesulfonamide moiety, the use of analogues like this compound allows for the exploration of structure-activity relationships and the potential for improved potency or selectivity.[10]
Furthermore, various patents cite the use of this compound in the synthesis of a range of biologically active compounds, highlighting its importance as a versatile intermediate in the pharmaceutical industry.[11][12]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. Use a respirator with an appropriate filter for dusts and mists.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Keep away from moisture, as it will hydrolyze to the corresponding sulfonic acid and HCl.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. This compound | 5402-73-3 [amp.chemicalbook.com]
- 2. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound 98 5402-73-3 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound(5402-73-3) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. zenodo.org [zenodo.org]
- 10. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0770599A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl halides - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dichlorobenzenesulfonyl Chloride
Introduction
2,5-Dichlorobenzenesulfonyl chloride (DBSC) is a pivotal reagent in synthetic organic chemistry, primarily utilized in the synthesis of various sulfonamide derivatives which exhibit a range of biological activities, including antibacterial properties.[1] Its molecular structure, comprising a dichlorinated aromatic ring and a reactive sulfonyl chloride moiety, necessitates rigorous characterization to ensure purity and confirm its identity before use in complex synthetic pathways.
This guide provides a comprehensive analysis of the core spectroscopic techniques used to elucidate and verify the structure of DBSC. As researchers and drug development professionals, a foundational understanding of how spectroscopic data correlates to molecular structure is paramount for experimental success and data integrity. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the scientific rationale behind the spectral features.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5402-73-3 | [2] |
| Molecular Formula | C₆H₃Cl₃O₂S | [2] |
| Molecular Weight | 245.51 g/mol | |
| Appearance | White to light yellow powder or liquid | [1] |
| Melting Point | 36-37 °C | [1] |
Part 1: Molecular Structure and Proton NMR (¹H NMR) Spectroscopy
The unambiguous assignment of protons in the DBSC molecule is the first step in its structural confirmation. The aromatic region of the ¹H NMR spectrum is particularly informative.
References
Navigating the Corrosive Landscape of 2,5-Dichlorobenzenesulfonyl Chloride: A Technical Safety Compendium
For the adept researcher and drug development professional, the synthesis of novel molecular entities is a realm of both profound discovery and inherent risk. Among the vast arsenal of chemical reagents, sulfonyl chlorides stand out for their utility in forming sulfonamides, esters, and other crucial synthons. However, this reactivity profile necessitates a deep and practical understanding of their associated hazards. This guide provides an in-depth technical overview of the safety considerations for 2,5-Dichlorobenzenesulfonyl Chloride (CAS No: 5402-73-3), moving beyond rote recitation of safety data sheet (SDS) points to a foundational understanding of why specific protocols are imperative.
The Inherent Reactivity and Hazard Profile
This compound is a crystalline solid that is highly reactive, a characteristic that defines both its synthetic utility and its primary hazard.[1][2] The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its hazard profile, as it readily reacts with water and other nucleophilic biological molecules.
GHS Classification: A Summary of Key Dangers
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating the hazards of chemical products.[1] For this compound, the classification underscores its significant risk.
Caption: GHS classification and label elements for this compound.[3][4]
The primary hazard, "Causes severe skin burns and eye damage" (H314), is a direct consequence of its reactivity.[3][5] Upon contact with moisture, such as the water present on skin or in the eyes, this compound hydrolyzes to form 2,5-dichlorobenzenesulfonic acid and hydrochloric acid. Both are strong acids that cause immediate and severe chemical burns. This rapid hydrolysis is the causal mechanism behind the tissue damage.
Physicochemical Properties: A Data-Driven Perspective
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
| Property | Value | Source |
| CAS Number | 5402-73-3 | [3] |
| Molecular Formula | C₆H₃Cl₃O₂S | [3] |
| Molecular Weight | 245.51 g/mol | |
| Appearance | Beige crystalline powder or solid | [2][3] |
| Melting Point | 36-39 °C (97-102 °F) | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Soluble in methanol and toluene | [1][6] |
| Moisture Sensitivity | Yes | [3][5] |
Emergency Protocols: A Self-Validating System
In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm. The following protocols are designed as a self-validating system, where each step logically follows from the chemical's properties.
First-Aid Measures: Immediate and Decisive Action
The corrosive nature of this compound necessitates immediate and thorough decontamination.[1][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] The goal is to physically remove the substance and dilute the acids formed upon hydrolysis. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[3][7] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] The mechanical action of washing is crucial for removing the solid material. Immediate medical attention is required.[1]
-
Inhalation: Remove the individual to fresh air.[3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation due to the corrosive nature of the substance.[1] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3][5] The corrosive nature of the compound will cause further damage to the esophagus. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.[8] Never give anything by mouth to an unconscious person.[1] Immediate medical attention is critical.[5]
Accidental Release Measures: Containment and Neutralization
A spill of this compound presents an immediate inhalation and contact hazard.
Caption: A logical workflow for responding to a spill of this compound.
Step-by-Step Spill Response Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure adequate ventilation to disperse any airborne dust or vapors.[3]
-
Personal Protective Equipment (PPE): Before approaching the spill, don the appropriate PPE, including chemical-resistant gloves, chemical safety goggles or a face shield, and a NIOSH/MSHA-approved respirator with a dust filter.[5]
-
Containment: Prevent further spreading of the material.[1] Use a non-combustible absorbent material like sand or earth to contain the spill. Do not use combustible materials like sawdust.
-
Neutralization and Collection: Carefully cover the spill with a neutralizing agent such as sodium bicarbonate or a soda ash-slaked lime mixture.[7] Once neutralized, use non-sparking tools to collect the material into a suitable, labeled container for chemical waste disposal.[1]
-
Decontamination: Thoroughly clean the contaminated surface to remove any residual material.[1]
-
Disposal: Dispose of the containerized waste in accordance with all applicable federal, state, and local regulations.[3]
Proactive Safety: Handling, Storage, and Engineering Controls
The most effective safety strategy is proactive, focusing on preventing exposure before it occurs.
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][9] Avoid creating dust.[1] Wear appropriate personal protective equipment at all times.[3] Avoid contact with skin, eyes, and clothing.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5] It is moisture-sensitive and should be stored under an inert gas like argon.[1] Store away from incompatible materials such as strong oxidizing agents and bases.[5] The material may be corrosive to metals, so storage in a corrosive-resistant container is recommended.[1][4]
Engineering Controls and Personal Protection
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas.[5] Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[1] Eyewash stations and safety showers should be in close proximity to the workstation.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[1]
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5]
-
Toxicological Insights
The primary toxicological effect of this compound is its severe corrosivity to any tissue it comes into contact with.[1][3] Ingestion can cause severe burns to the mouth, throat, and stomach, and may lead to perforation of the digestive tract.[1][5] Skin contact results in severe irritation, burns, and blistering.[1] Eye contact can cause severe damage, including blindness.[1] While there is no specific data available from the provided search results regarding carcinogenicity, mutagenicity, or reproductive toxicity, the immediate and severe corrosive effects are the most pressing toxicological concern.[3]
Conclusion
This compound is a valuable reagent in chemical synthesis, but its utility is matched by its significant hazards. A thorough understanding of its reactivity, particularly its moisture sensitivity and subsequent hydrolysis to corrosive acids, is paramount for its safe handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared with effective and well-rehearsed emergency protocols, researchers can mitigate the risks and continue to advance scientific discovery in a safe and responsible manner.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | 5402-73-3 [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound | 5402-73-3 | TCI AMERICA [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 5402-73-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Electrophilicity of 2,5-Dichlorobenzenesulfonyl Chloride
Introduction
In the landscape of modern synthetic chemistry, particularly within the realms of medicinal chemistry and drug development, the precise control of reactivity is paramount. Arylsulfonyl chlorides are a cornerstone class of reagents, valued for their ability to readily form sulfonamides and sulfonate esters. Among these, 2,5-Dichlorobenzenesulfonyl Chloride (CAS No: 5402-73-3) distinguishes itself as a highly reactive electrophile. The strategic placement of two electron-withdrawing chlorine atoms on the benzene ring significantly modulates the electronic properties of the sulfonyl chloride moiety, rendering it a potent tool for the synthesis of complex molecular architectures.
This guide provides a comprehensive examination of the electrophilicity of this compound, intended for researchers, scientists, and drug development professionals. We will dissect the theoretical underpinnings of its reactivity, provide field-proven experimental protocols, and offer a comparative analysis with related compounds to provide a holistic understanding of its utility in chemical synthesis.
The Electronic Landscape of this compound: A Quantitative Approach
The enhanced electrophilicity of this compound is not merely a qualitative observation but can be understood and quantified through the lens of physical organic chemistry, most notably via the Hammett equation.[1]
The Hammett Equation: Quantifying Substituent Effects
The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of a benzene derivative.[2] It is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for a reaction with a substituted benzene.
-
k₀ is the rate constant for the unsubstituted benzene.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
A positive σ value indicates an electron-withdrawing group, which enhances the electrophilicity of the reaction center, while a negative σ value signifies an electron-donating group.[3]
Estimating the Electrophilicity of this compound
For disubstituted benzenes, the Hammett sigma constants are often considered to be additive.[4] We can therefore estimate the cumulative electronic effect of the two chlorine substituents in this compound:
-
2-chloro substituent (ortho): The Hammett equation does not traditionally apply to ortho substituents due to the potential for steric effects.[3] However, from an electronic standpoint, an ortho-chloro group is strongly electron-withdrawing.
-
5-chloro substituent (meta): The Hammett constant for a meta-chloro substituent (σ_meta) is +0.37 .[5]
The presence of two strongly electron-withdrawing chlorine atoms significantly depletes the electron density of the benzene ring. This inductive pull is relayed to the sulfonyl group, making the sulfur atom highly electron-deficient and thus, a potent electrophile. The estimated cumulative sigma value for the 2,5-dichloro substitution pattern is significantly positive, indicating a substantial increase in reactivity compared to unsubstituted benzenesulfonyl chloride.
Reaction Mechanism: A Closer Look at Nucleophilic Substitution
The primary mode of reaction for this compound is nucleophilic substitution at the sulfonyl group. This typically proceeds through a concerted, SN2-like mechanism.[6]
The Transition State
The reaction is initiated by the attack of a nucleophile (e.g., an amine) on the electrophilic sulfur atom. This leads to the formation of a trigonal bipyramidal transition state. The incoming nucleophile and the departing chloride leaving group occupy the apical positions.
The electron-withdrawing nature of the 2,5-dichloro-substituted benzene ring plays a crucial role in stabilizing this transition state. By pulling electron density away from the sulfur atom, the substituents enhance its positive partial charge, making it more susceptible to nucleophilic attack. Furthermore, the electron-withdrawing groups help to stabilize the developing negative charge on the sulfonyl oxygens in the transition state.
The "Ortho Effect"
The presence of a substituent at the ortho position (2-chloro) can introduce steric hindrance, which may impede the approach of the nucleophile. However, in the case of sulfonyl chlorides, this steric effect is often counteracted by a favorable electronic effect. The ortho-chloro group's strong inductive withdrawal of electron density significantly enhances the electrophilicity of the sulfur center, often leading to an overall acceleration of the reaction rate.
Figure 1: Generalized mechanism of nucleophilic substitution on this compound.
Comparative Reactivity of Dichlorobenzenesulfonyl Chloride Isomers
The position of the chlorine atoms on the benzene ring has a profound impact on the electrophilicity of the sulfonyl chloride. A comparison with other dichlorinated isomers highlights the unique reactivity of the 2,5-isomer.
| Isomer | Substituent Positions | Estimated Σσ | Expected Relative Reactivity |
| This compound | ortho, meta | High (+) | Very High |
| 2,4-Dichlorobenzenesulfonyl Chloride | ortho, para | High (+) | Very High |
| 3,4-Dichlorobenzenesulfonyl Chloride | meta, para | Moderate (+) | High |
| 3,5-Dichlorobenzenesulfonyl Chloride | meta, meta | Moderate (+) | High |
Note: The Hammett sigma values are additive approximations. Ortho effects can lead to deviations from purely electronic-based predictions.
The 2,5- and 2,4-isomers are expected to be the most reactive due to the strong inductive effect of the ortho-chloro substituent. The 3,4- and 3,5-isomers, lacking an ortho-substituent, are still highly reactive due to the cumulative electron-withdrawing effects of the two chloro groups, but generally less so than the ortho-substituted counterparts.
Experimental Protocol: Synthesis of N-substituted-2,5-dichlorobenzenesulfonamides
This protocol provides a robust and widely applicable method for the synthesis of a variety of sulfonamides using this compound.
Materials
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure
-
Amine Solution Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Figure 2: Workflow for the synthesis of N-substituted-2,5-dichlorobenzenesulfonamides.
Characterization of this compound
Accurate characterization of the starting material is crucial for reproducible and successful synthesis.
| Property | Value |
| Molecular Formula | C₆H₃Cl₃O₂S |
| Molecular Weight | 245.51 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 36-37 °C |
| CAS Number | 5402-73-3 |
Spectroscopic Data
-
¹H NMR (CDCl₃): The spectrum is characterized by three aromatic protons. The proton ortho to the sulfonyl chloride group is expected to be the most deshielded. The typical chemical shifts are approximately δ 8.13, 7.63, and 7.59 ppm.[7]
-
¹³C NMR (CDCl₃): The spectrum will show six distinct signals in the aromatic region (typically 125-140 ppm). The carbons directly attached to the chlorine atoms and the sulfonyl chloride group will be significantly deshielded.
-
Infrared (IR) Spectroscopy: Strong characteristic absorption bands for the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ corresponding to the asymmetric and symmetric SO₂ stretching vibrations, respectively.[8]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the three chlorine atoms. Key fragmentation patterns include the loss of the chlorine radical from the sulfonyl chloride group and cleavage of the C-S bond.[9]
Applications in Drug Discovery: The Synthesis of Benzoxazole Benzenesulfonamide Analogs
A practical application showcasing the utility of this compound is in the synthesis of benzoxazole benzenesulfonamide analogs. These compounds have been investigated as allosteric inhibitors of fructose-1,6-bisphosphatase, a target for the treatment of type 2 diabetes. The 2,5-dichloro substitution pattern is a key structural feature in some of the potent inhibitors developed in this class.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It is essential to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored under an inert atmosphere and away from moisture to prevent hydrolysis to the corresponding sulfonic acid. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Conclusion
This compound is a highly valuable reagent for the synthesis of sulfonamides and related compounds. Its enhanced electrophilicity, a direct consequence of the strong electron-withdrawing effects of the two chlorine substituents, makes it particularly suitable for reactions with a wide range of nucleophiles. A thorough understanding of its electronic properties, reaction mechanism, and proper handling is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. hammett substituent constants: Topics by Science.gov [science.gov]
- 5. web.viu.ca [web.viu.ca]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. This compound(5402-73-3) 1H NMR spectrum [chemicalbook.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to the Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride
This guide provides a comprehensive technical overview of the synthesis of 2,5-dichlorobenzenesulfonyl chloride, a crucial intermediate in the development of pharmaceuticals and specialty chemicals.[1][2][] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and embed safety as an integral component of the synthetic system.
The Core Synthetic Strategy: Electrophilic Aromatic Substitution
The most direct and industrially relevant method for synthesizing this compound is the electrophilic aromatic substitution reaction between 1,4-dichlorobenzene and chlorosulfonic acid.[1][4] This process, known as chlorosulfonation, leverages the reactivity of the aromatic ring to introduce the sulfonyl chloride functional group.
Mechanism of Action:
The reaction proceeds via a classic electrophilic aromatic substitution pathway. Chlorosulfonic acid (ClSO₃H) acts as the source of the electrophile. The two chlorine atoms already present on the benzene ring are deactivating but act as ortho, para-directors. In the case of 1,4-dichlorobenzene, all available positions (2, 3, 5, and 6) are ortho to a chlorine atom. The incoming electrophile, the chlorosulfonyl group (-SO₂Cl), will therefore substitute at one of these equivalent positions, leading to the desired 2,5-disubstituted product. The high reaction temperature is necessary to overcome the deactivation of the ring by the two chlorine substituents.[1][4]
References
applications of 2,5-Dichlorobenzenesulfonyl chloride in organic synthesis
An In-depth Technical Guide to the Applications of 2,5-Dichlorobenzenesulfonyl Chloride in Organic Synthesis
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a versatile and powerful reagent in modern organic synthesis. We will delve into its core reactivity, explore its primary applications, and provide practical, field-proven insights into its use, moving beyond simple procedural lists to explain the causality behind experimental choices.
Introduction: The Profile of a Key Synthetic Building Block
This compound (2,5-DCBS) is an organosulfur compound featuring a benzenesulfonyl chloride backbone substituted with two chlorine atoms at the 2 and 5 positions. This specific substitution pattern is not merely decorative; it imparts a unique electronic character to the molecule, influencing its reactivity and making it a valuable tool for synthetic chemists.[1] It typically appears as a beige crystalline powder or a clear to yellow liquid, depending on its purity and the ambient temperature.[2][3]
The primary utility of 2,5-DCBS lies in its highly electrophilic sulfur atom, which readily reacts with a wide range of nucleophiles. This reactivity is the foundation for its most significant applications: the synthesis of sulfonamides and the protection of amine functionalities.
Physicochemical Properties at a Glance
| Property | Value | Source(s) |
| CAS Number | 5402-73-3 | [2][4][5] |
| Molecular Formula | C₆H₃Cl₃O₂S | [6][7] |
| Molecular Weight | 245.51 g/mol | [7][8] |
| Melting Point | 36-39 °C | [4][8] |
| Appearance | Beige crystalline powder / White to light yellow lump or liquid | [2] |
| Solubility | Soluble in Chloroform, DMSO | [4] |
Core Reactivity: A Mechanistic Perspective
The synthetic utility of this compound is dominated by the chemistry of the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is in a high oxidation state and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic.
The archetypal reaction is a nucleophilic acyl substitution, where a nucleophile (most commonly a primary or secondary amine) attacks the sulfur atom. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The result is the formation of a stable sulfur-nucleophile bond. A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[9]
The two chlorine atoms on the aromatic ring are electron-withdrawing, which further increases the electrophilicity of the sulfonyl sulfur, making 2,5-DCBS a highly reactive sulfonating agent.
References
- 1. Buy this compound | 5402-73-3 [smolecule.com]
- 2. This compound | 5402-73-3 [chemicalbook.com]
- 3. This compound | 5402-73-3 [amp.chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. calpaclab.com [calpaclab.com]
- 6. PubChemLite - this compound (C6H3Cl3O2S) [pubchemlite.lcsb.uni.lu]
- 7. scbt.com [scbt.com]
- 8. This compound 98 5402-73-3 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of N-Substituted-2,5-dichlorobenzenesulfonamides: A Comprehensive Guide for Researchers
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents. These compounds exhibit a remarkable breadth of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] The strategic synthesis of novel sulfonamide derivatives remains a critical endeavor in drug discovery and lead optimization. 2,5-Dichlorobenzenesulfonyl chloride emerges as a particularly valuable building block in this context. The dichloro-substitution pattern on the phenyl ring provides a unique scaffold to fine-tune the physicochemical properties of the final sulfonamide, influencing factors such as lipophilicity, metabolic stability, and target-binding affinity.
This guide provides an in-depth exploration of the synthesis of N-substituted-2,5-dichlorobenzenesulfonamides. We will delve into the underlying reaction mechanism, present detailed and validated experimental protocols, and discuss critical safety considerations. This document is intended to serve as a practical resource for researchers and scientists engaged in synthetic and medicinal chemistry.
Reaction Principles: The Nucleophilic Acyl Substitution Mechanism
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a classical nucleophilic acyl substitution reaction.[3][4] The fundamental principle involves the attack of a nucleophile (the amine) on an electrophilic center (the sulfur atom of the sulfonyl chloride).
The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the this compound. This forms a transient tetrahedral intermediate.[4]
-
Leaving Group Departure: The intermediate collapses, leading to the expulsion of the chloride ion, which is a good leaving group.
-
Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated in situ.[3][4] This is a critical step, as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
The overall transformation results in the formation of a stable sulfonamide bond.
Diagrammatic Representation of the Reaction Mechanism
Caption: General mechanism for sulfonamide synthesis.
Critical Safety Considerations: Handling this compound
This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure laboratory safety.[5]
Always adhere to the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection (safety glasses with side shields or goggles).[6][7]
-
Ventilation: All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][6]
-
Moisture Sensitivity: This reagent reacts with moisture. Store it in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like argon.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]
-
Spill Management: In case of a spill, prevent further leakage if it is safe to do so. Absorb the spillage with an inert material and place it in a suitable container for chemical waste disposal.[5]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[5][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]
-
Experimental Protocols
Protocol 1: Standard Synthesis of N-Aryl-2,5-dichlorobenzenesulfonamide
This protocol provides a robust and widely applicable method for the synthesis of a variety of sulfonamides using conventional heating.
Materials:
| Reagent/Material | Stoichiometric Equivalence |
| This compound | 1.0 eq |
| Primary or Secondary Amine | 1.0 - 1.2 eq |
| Anhydrous Pyridine or Triethylamine | 1.5 - 2.0 eq |
| Anhydrous Dichloromethane (DCM) or THF | - |
| 1M Hydrochloric Acid (HCl) | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - |
| Brine (Saturated NaCl Solution) | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - |
| Silica Gel for Chromatography | - |
| Solvents for Chromatography (e.g., Ethyl Acetate/Hexanes) | - |
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[4]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.[4]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3][4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[3]
Workflow for Sulfonamide Synthesis and Purification
Caption: Standard workflow for synthesis and purification.
Protocol 2: Microwave-Assisted Synthesis (Green Chemistry Approach)
Microwave-assisted organic synthesis offers a rapid and often higher-yielding alternative to conventional heating, aligning with the principles of green chemistry.[9]
Materials:
| Reagent/Material | Stoichiometric Equivalence |
| This compound | 1.0 eq |
| Primary or Secondary Amine | 1.0 eq |
| Microwave Synthesizer | - |
| n-Hexane | - |
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the amine (1.0 eq). Note: In some solvent-free microwave protocols, a base may not be required as the generated HCl can be removed as a gas.[9]
-
Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate at a suitable power and temperature (e.g., 100-150 °C) for a short duration (e.g., 3-10 minutes). Optimization of these parameters may be necessary for different amines.
-
Work-up: After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.
-
Purification: The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product.[3]
Applications in Drug Development
Sulfonamides derived from this compound are valuable intermediates for creating diverse compound libraries for high-throughput screening. Their derivatives have shown promise as antibacterial agents.[10][11] The 2,5-dichloro substitution pattern can be exploited to achieve selective binding to biological targets, such as enzymes, by interacting with specific residues in the active site.
Conclusion
The synthesis of N-substituted-2,5-dichlorobenzenesulfonamides is a robust and versatile transformation in organic and medicinal chemistry. By understanding the underlying mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can efficiently generate a wide array of sulfonamide derivatives for further investigation in drug discovery and development programs.
References
- 1. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. This compound | 5402-73-3 [chemicalbook.com]
- 11. usbio.net [usbio.net]
Application Notes and Protocols for the Synthesis of N-arylsulfonamides using 2,5-Dichlorobenzenesulfonyl Chloride
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development.[1][2] Compounds bearing this moiety exhibit a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] N-arylsulfonamides, in particular, are a privileged structural motif found in numerous FDA-approved drugs.[2][4] The synthesis of novel sulfonamide derivatives is therefore a critical endeavor in the quest for new therapeutic agents.[1][5] 2,5-Dichlorobenzenesulfonyl chloride is a valuable building block in this context, offering a scaffold to modulate the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, which can enhance target binding affinity.[3][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-arylsulfonamides utilizing this compound.
Reaction Principles: Understanding the Sulfonylation of Amines
The formation of a sulfonamide bond from a sulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic acyl substitution.[7] The reaction mechanism is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the this compound. This leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride leaving group and the formation of the stable sulfonamide bond.[3]
A crucial aspect of this reaction is the in-situ generation of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction.[3][8] To circumvent this, a non-nucleophilic base, such as pyridine or triethylamine, is incorporated into the reaction mixture to neutralize the HCl as it is formed.[3][7]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standard laboratory procedure for the synthesis of N-arylsulfonamides from this compound and a representative primary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich, Fisher Scientific | Handle with care in a fume hood.[9][10] |
| Primary or Secondary Amine | ≥98% | Various | Ensure the amine is of high purity. |
| Anhydrous Dichloromethane (DCM) | ACS Grade | Various | Use a dry solvent to prevent hydrolysis of the sulfonyl chloride. |
| Anhydrous Pyridine or Triethylamine | ≥99% | Various | Acts as an HCl scavenger. |
| 1M Hydrochloric Acid (HCl) | ACS Grade | Various | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Various | For work-up. |
| Brine (Saturated NaCl solution) | ACS Grade | Various | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Grade | Various | For drying the organic layer. |
| Round-bottom flask | - | - | Flame-dried before use. |
| Magnetic stirrer and stir bar | - | - | - |
| Ice bath | - | - | - |
| Separatory funnel | - | - | - |
| Rotary evaporator | - | - | - |
Quantitative Data for a Typical Reaction
| Component | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 245.52 | 1.0 | 1.0 | 245.5 mg |
| Aniline (example amine) | 93.13 | 1.1 | 1.1 | 102.4 mg |
| Pyridine | 79.10 | 1.5 | 1.5 | 118.7 mg (0.12 mL) |
| Anhydrous Dichloromethane (DCM) | - | - | - | 10 mL |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.[7]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.[7]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[3]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-arylsulfonamide.[11]
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Standard workflow for the synthesis and purification of N-arylsulfonamides.
Trustworthiness and Self-Validation: Ensuring a Successful Synthesis
The reliability of this protocol is grounded in established chemical principles and can be validated through systematic monitoring and characterization.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the progress of the reaction. By spotting the reaction mixture alongside the starting materials, one can observe the consumption of the amine and the formation of the product, indicated by a new spot with a different Rf value. The reaction is deemed complete when the starting amine spot is no longer visible.
-
Spectroscopic Confirmation: The structure of the purified N-arylsulfonamide should be unambiguously confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
-
Purity Assessment: The purity of the final product can be determined by techniques such as High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive sulfonyl chloride (hydrolyzed).- Insufficient base.- Low purity of starting materials. | - Use fresh or properly stored this compound.- Ensure the correct stoichiometry of the base is used.- Verify the purity of the amine and solvent. |
| Formation of multiple products | - Side reactions due to excess heat.- Reaction of the product with starting materials. | - Maintain the reaction temperature, especially during the addition of the sulfonyl chloride.- Ensure the dropwise addition of the sulfonyl chloride to prevent localized high concentrations. |
| Difficulty in removing the base during work-up | - Insufficient washing with acidic solution. | - Increase the number of washes with 1M HCl or use a slightly higher concentration. |
| Product is an oil and does not crystallize | - Presence of impurities. | - Attempt purification by column chromatography.- Try different solvent systems for recrystallization. |
Safety Precautions: Handling this compound
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][12]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][12]
-
Moisture Sensitivity: The compound reacts with water, so it should be handled under anhydrous conditions. Store in a tightly sealed container in a dry environment.[9]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]
-
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[9]
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. usbio.net [usbio.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
Application Note & Protocols: Strategic Synthesis of Benzoxazole Benzenesulfonamide Analogs Using 2,5-Dichlorobenzenesulfonyl Chloride
Introduction: The Benzoxazole Scaffold in Modern Drug Discovery
The benzoxazole ring system is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] This bicyclic structure, comprising a benzene ring fused to an oxazole ring, is present in numerous natural products and synthetic compounds exhibiting a vast spectrum of biological activities.[4][5][6] Its structural similarity to nucleic acid bases like guanine and adenine may facilitate interactions with various biopolymers, leading to diverse pharmacological effects.[6] Consequently, benzoxazole derivatives have been rigorously investigated and developed as potent agents with anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties.[1][7][8][9][10]
This guide focuses on a specific, high-interest subclass: benzoxazole benzenesulfonamides . The incorporation of a benzenesulfonamide moiety onto the benzoxazole core introduces a versatile functional group known to target key enzymes, such as carbonic anhydrases, and to modulate protein-protein interactions.[11] We will detail a robust and reproducible synthetic strategy culminating in the coupling of a 2-aminobenzoxazole core with 2,5-Dichlorobenzenesulfonyl chloride , a critical reagent for introducing specific electronic and steric properties to the final molecule.
The Synthetic Blueprint: A Two-Stage Approach
The synthesis of the target N-(benzoxazol-2-yl)-2,5-dichlorobenzenesulfonamide analogs is logically approached through a two-part sequence. This strategy ensures high purity of the intermediates and maximizes the yield of the final product.
-
Part A: Formation of the 2-Aminobenzoxazole Core: This initial stage involves the cyclization of a substituted 2-aminophenol with a suitable cyanating agent. This step is foundational, as the purity of the resulting 2-aminobenzoxazole directly impacts the success of the subsequent sulfonylation.
-
Part B: Sulfonylation with this compound: The amino group of the benzoxazole intermediate acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to form the stable sulfonamide linkage.
Below is a visualization of the overall synthetic workflow.
Caption: High-level overview of the two-stage synthetic pathway.
Part A: Protocol for Synthesis of the 2-Aminobenzoxazole Intermediate
Rationale and Method Selection
The classical synthesis of 2-aminobenzoxazoles involves the cyclization of 2-aminophenols with cyanogen bromide (BrCN).[12] However, due to the extreme toxicity of BrCN, this method presents significant safety hazards. A superior and safer alternative utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent.[13] This protocol, catalyzed by a mild Lewis acid like Zinc Triflate (Zn(OTf)₂), offers high yields and avoids hazardous reagents.[13]
The starting material, 2-aminophenol, is commercially available but can also be synthesized via the reduction of 2-nitrophenol using methods like catalytic hydrogenation or reduction with iron powder.[14][15]
Detailed Experimental Protocol
Reaction Scheme: 2-Aminophenol + NCTS --(Zn(OTf)₂)--> 2-Aminobenzoxazole
Materials & Reagents:
-
2-Aminophenol (1.0 eq)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 eq)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂) (0.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-aminophenol (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M solution).
-
Add zinc triflate (Zn(OTf)₂, 10 mol%) to the solution and stir for 5 minutes at room temperature.
-
Add NCTS (1.1 eq) portion-wise over 10 minutes.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Partition the resulting residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it successively with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 2-aminobenzoxazole as a solid.
Part B: Protocol for Sulfonylation with this compound
Rationale and Reagent Deep Dive
The final step is the formation of the sulfonamide bond. This is a classic nucleophilic substitution reaction where the exocyclic amino group of the 2-aminobenzoxazole attacks the electron-deficient sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.
This compound (CAS 5402-73-3) is the key electrophile.[16]
-
Chemical Properties: It is a beige crystalline powder with a melting point of 36-37°C.[16]
-
Reactivity: The two chlorine atoms on the benzene ring are electron-withdrawing, which slightly increases the electrophilicity of the sulfonyl sulfur, facilitating the reaction. Their presence is crucial for structure-activity relationship (SAR) studies, as they provide specific steric and electronic features that can influence biological activity.
-
Application: It is primarily used in the synthesis of sulfonamide derivatives with potential antibacterial or enzymatic inhibitory activity.[16][17]
A weak base, such as pyridine or triethylamine, is required to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
Caption: Detailed experimental workflow for the sulfonylation step.
Detailed Experimental Protocol
Reaction Scheme: 2-Aminobenzoxazole + this compound --(Pyridine)--> N-(Benzoxazol-2-yl)-2,5-dichlorobenzenesulfonamide
Materials & Reagents:
-
2-Aminobenzoxazole (1.0 eq)
-
This compound (1.05 eq)
-
Pyridine, anhydrous (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 2-aminobenzoxazole intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).
-
Cool the flask to 0°C using an ice-water bath.
-
Add anhydrous pyridine (2.0 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.05 eq) in a small amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
After the addition is complete, continue stirring the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Stir at room temperature for 12-16 hours, monitoring for completion by TLC.
-
Upon completion, carefully quench the reaction by adding 1M HCl solution to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final N-(benzoxazol-2-yl)-2,5-dichlorobenzenesulfonamide analog.
Data Summary and Characterization
The synthesized analogs should be characterized using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR) to confirm their structure and purity. The table below presents expected data for a representative synthesis.
| Compound ID | Precursor (Substituent on 2-Aminophenol) | Final Product Yield (%) | ¹H NMR (δ, ppm, DMSO-d₆) Key Signals | HRMS (m/z) [M+H]⁺ |
| BZ-01 | H | 85% | 12.1 (s, 1H, NH), 8.0-7.2 (m, 7H, Ar-H) | Calcd: 342.9605, Found: 342.9608 |
| BZ-02 | 5-Chloro | 82% | 12.3 (s, 1H, NH), 8.1-7.3 (m, 6H, Ar-H) | Calcd: 376.9216, Found: 376.9219 |
| BZ-03 | 5-Methyl | 88% | 12.0 (s, 1H, NH), 7.9-7.1 (m, 6H, Ar-H), 2.4 (s, 3H) | Calcd: 356.9762, Found: 356.9765 |
Conclusion
This guide provides a comprehensive, safety-conscious, and efficient two-step methodology for the synthesis of benzoxazole benzenesulfonamide analogs. The use of NCTS in place of toxic cyanating agents for the core synthesis, followed by a robust sulfonylation with this compound, offers a reliable pathway for drug development professionals to generate libraries of these high-potential compounds for further biological evaluation. The protocols are designed to be self-validating through standard monitoring and purification techniques, ensuring high scientific integrity.
References
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. [Biologically active benzoxazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 15. Industrial Synthesis of 2-Aminophenol_Chemicalbook [chemicalbook.com]
- 16. This compound | 5402-73-3 [chemicalbook.com]
- 17. usbio.net [usbio.net]
Mastering the Synthesis and Application of 2,5-Dichlorobenzenesulfonyl Chloride: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of 2,5-Dichlorobenzenesulfonyl Chloride
In the landscape of modern drug discovery and development, the strategic incorporation of halogenated functionalities is a cornerstone of rational drug design. The deliberate placement of chlorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound stands out as a pivotal building block in this context. Its di-substituted phenyl ring offers a unique scaffold for creating a diverse array of sulfonamide derivatives.[1][2] Sulfonamides are a well-established class of pharmacophores, renowned for their broad spectrum of biological activities, most notably as antimicrobial agents.[3][4][5] This technical guide provides an in-depth exploration of the synthesis, reaction conditions, and key applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 5402-73-3 | [1] |
| Molecular Formula | C₆H₃Cl₃O₂S | [1] |
| Molecular Weight | 245.51 g/mol | [1] |
| Appearance | Beige crystalline powder or liquid | [1] |
| Melting Point | 36-37 °C | [1] |
| Boiling Point | 150-152 °C at 12 mmHg | [6] |
Safety Profile: this compound is a corrosive substance that causes severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.
Synthesis of this compound: The Chlorosulfonation Pathway
The most direct and industrially relevant method for preparing this compound is through the electrophilic aromatic substitution of 1,4-dichlorobenzene with chlorosulfonic acid.[1][7]
Reaction Mechanism: An Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, which is believed to be the chlorosulfonium ion (SO₂Cl⁺).[8] This potent electrophile attacks the electron-rich π-system of the 1,4-dichlorobenzene ring. The chlorine atoms are deactivating but ortho, para-directing. The sulfonation occurs at the 2-position, which is ortho to one chlorine and meta to the other.
Caption: Mechanism of Chlorosulfonation.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the chlorosulfonation of aromatic halides.[1][3][9][10]
Materials:
-
1,4-Dichlorobenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a gas trap (for HCl evolution).
-
Heating mantle with a temperature controller.
-
Large beaker for quenching.
-
Büchner funnel and vacuum flask.
Procedure:
-
Reaction Setup: In a fume hood, charge a round-bottom flask with chlorosulfonic acid (3 molar equivalents relative to 1,4-dichlorobenzene). Begin stirring and cool the flask in an ice-water bath.
-
Addition of Substrate: Slowly add 1,4-dichlorobenzene (1 molar equivalent) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 20-25 °C. Vigorous evolution of HCl gas will be observed.
-
Heating: After the addition is complete, remove the cooling bath and heat the reaction mixture to 150 °C. Maintain this temperature with stirring for 2-3 hours to ensure the reaction goes to completion.
-
Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice slurry with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product, a beige crystalline solid, under vacuum. The reported yield for this procedure is approximately 85%.[1]
Purification (Optional): For applications requiring high purity, the crude product can be purified by recrystallization from a suitable solvent like a hexane/ethyl acetate mixture.[3]
Application in Sulfonamide Synthesis: A Cornerstone of Medicinal Chemistry
This compound is a premier reagent for the synthesis of N-substituted sulfonamides, a class of compounds with a rich history in medicinal chemistry.[11]
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds through a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is essential to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.[10]
Caption: General workflow for sulfonamide synthesis.
Detailed Experimental Protocol: Synthesis of N-(4-methylphenyl)-2,5-dichlorobenzenesulfonamide
This protocol provides a representative example of sulfonamide synthesis using this compound and p-toluidine.
Materials:
-
This compound (1.0 eq)
-
p-Toluidine (1.0 - 1.2 eq)
-
Anhydrous Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Ice bath.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: In the flame-dried flask, dissolve p-toluidine in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by flash column chromatography on silica gel to yield the pure sulfonamide.
Applications in Drug Discovery: Targeting Bacterial Pathogens
Sulfonamides derived from this compound are of significant interest for their potential as antimicrobial agents. The sulfonamide moiety is a known inhibitor of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.
Antimicrobial Activity Data: The following table presents representative Minimum Inhibitory Concentration (MIC) values for sulfonamide derivatives against Staphylococcus aureus, a common and often drug-resistant bacterial pathogen.
| Compound | S. aureus MIC (µg/mL) | Reference |
| Sulfonamide Derivative I | 32 | [4] |
| Sulfonamide Derivative II | 64 | [4] |
| Sulfonamide Derivative III | 128 | [4] |
These data highlight the potential of this class of compounds to yield potent antibacterial agents. The 2,5-dichloro substitution pattern can be further exploited to fine-tune the compound's activity and selectivity profile.
Conclusion
This compound is a versatile and valuable reagent for synthetic and medicinal chemists. Its straightforward synthesis via chlorosulfonation and its reliable reactivity with amines to form sulfonamides make it an indispensable tool in the construction of novel molecular entities. The resulting 2,5-dichlorobenzenesulfonamides serve as a promising scaffold for the development of new therapeutic agents, particularly in the realm of infectious diseases. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this important chemical building block in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.pageplace.de [api.pageplace.de]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Base Selection in Sulfonamide Synthesis: A Protocol for Reactions with 2,5-Dichlorobenzenesulfonyl Chloride
An Application Note for Drug Development Professionals
Abstract
Sulfonamides are a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents.[1][2] The reaction of a sulfonyl chloride with a primary or secondary amine is the most fundamental and widely employed method for their synthesis.[3][4] This application note provides a detailed guide for researchers on the critical role of base selection in the synthesis of N-substituted sulfonamides using 2,5-Dichlorobenzenesulfonyl Chloride as a key building block.[5] We delve into the mechanistic implications of base choice, offering a comparative analysis of common organic and inorganic bases. Detailed, field-proven protocols are provided to empower scientists to optimize reaction conditions, maximize yields, and streamline purification, thereby accelerating drug discovery and development workflows.
The Underlying Chemistry: Mechanism of Sulfonamide Formation
The synthesis of a sulfonamide from a sulfonyl chloride is a classic nucleophilic substitution reaction.[6] The process is initiated by the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the this compound. This forms a transient tetrahedral intermediate. The reaction cascade is completed by the departure of the chloride leaving group and the abstraction of a proton from the nitrogen atom.
A base is essential in this reaction to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][7] Failure to scavenge this acid would lead to the protonation of the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[6]
Caption: General mechanism for sulfonamide synthesis.
The Strategic Decision: Selecting the Appropriate Base
The choice of base is not trivial; it profoundly impacts reaction kinetics, yield, side-product formation, and the ease of purification. An ideal base should be strong enough to effectively neutralize HCl but should not introduce unwanted reactivity.
Key Considerations for Base Selection:
-
Basicity (pKa): The base's conjugate acid should have a pKa high enough to ensure the complete neutralization of HCl (pKa ≈ -7), but not so high that it deprotonates other functional groups or the sulfonamide N-H proton under the reaction conditions.
-
Nucleophilicity: Highly nucleophilic bases, such as pyridine, can sometimes compete with the amine and react with the sulfonyl chloride, leading to undesired byproducts.
-
Steric Hindrance: Sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) are excellent choices when working with sensitive substrates, as their bulk prevents them from acting as nucleophiles.
-
Solubility & Workup: The base must be soluble in the reaction solvent. Furthermore, its removal during workup is a practical concern. Water-soluble inorganic bases are easily removed by aqueous extraction, while organic amines often require an acidic wash.[7][8]
Comparative Analysis of Common Bases
The following table provides a summary of commonly used bases for sulfonamide synthesis, allowing for an informed selection based on the specific requirements of the reaction.
| Base | Structure | pKa (Conjugate Acid) | Typical Use Case | Advantages | Disadvantages |
| Pyridine | C₅H₅N | ~5.2 | General purpose, acts as solvent and base | Good solvent for many reagents, effective HCl scavenger.[1] | Can act as a nucleophilic catalyst; can be difficult to remove due to high boiling point. |
| Triethylamine (TEA) | (C₂H₅)₃N | ~10.7 | Most common organic base for this reaction | Stronger base than pyridine, easily removed under vacuum.[8] | Can form insoluble triethylammonium chloride salt which may complicate stirring. |
| DIPEA (Hünig's Base) | ((CH₃)₂CH)₂NC₂H₅ | ~11 | For sterically hindered amines or sensitive substrates | Sterically hindered and non-nucleophilic.[9] | High boiling point, can be difficult to remove completely. |
| Sodium Carbonate | Na₂CO₃ | ~10.3 (HCO₃⁻) | Biphasic (e.g., DCM/water) or aqueous systems | Inexpensive, easily removed by aqueous workup, mild.[10] | Only suitable for amines that are sufficiently reactive under biphasic conditions. |
pKa values are approximate and can vary with solvent and temperature.[11][12][13]
Caption: Decision workflow for selecting a suitable base.
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a model compound, N-benzyl-2,5-dichlorobenzenesulfonamide, using two different base systems.
Protocol 1: Standard Synthesis using Triethylamine (TEA) in Dichloromethane (DCM)
This protocol is a robust, general-purpose method suitable for a wide range of primary and secondary amines.[6][8]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will likely form.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (2x to remove excess TEA and benzylamine), saturated NaHCO₃ solution (1x), and finally with brine (1x).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization (e.g., from Ethanol/water) or by flash column chromatography on silica gel to yield the pure sulfonamide.
Protocol 2: Biphasic Synthesis using Sodium Carbonate (Na₂CO₃)
This method is an excellent alternative, particularly for water-insoluble amines, and simplifies workup by avoiding organic bases.[10]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.1 eq) in DCM. In a separate vessel, prepare a solution of sodium carbonate (2.0 eq) in deionized water.
-
Combining Phases: Add the aqueous Na₂CO₃ solution to the DCM solution of the amine. Stir the biphasic mixture vigorously.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the vigorously stirred biphasic mixture at room temperature over 20-30 minutes.
-
Reaction: Continue to stir the mixture vigorously at room temperature for 6-18 hours. Monitor the reaction's progress by TLC (sampling from the organic layer).
-
Workup: Upon completion, transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with deionized water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography as described in Protocol 1.
Caption: A generalized workflow for sulfonamide synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient base or base is too weak.3. Amine is protonated (if using HCl salt without enough base).4. Reagents or solvent not anhydrous. | 1. Use fresh or purified sulfonyl chloride.2. Increase equivalents of base or switch to a stronger base (e.g., TEA).3. Add an extra equivalent of base to neutralize the HCl salt.4. Ensure all glassware is flame-dried and solvents are anhydrous.[8] |
| Formation of Side Products | 1. Reaction temperature too high.2. Base is acting as a nucleophile (e.g., pyridine).3. Di-sulfonylation of a primary amine. | 1. Maintain cooling during addition and control exotherms.2. Switch to a non-nucleophilic base like DIPEA.3. Use the amine as the limiting reagent or add the sulfonyl chloride slowly at low temperature. |
| Difficult Purification | 1. Excess high-boiling base (e.g., DIPEA) co-elutes with product.2. Unreacted amine is present.3. Product is insoluble and precipitates with salt. | 1. Ensure thorough acidic washes during workup; consider using a more volatile base like TEA.2. Perform a thorough acidic wash to remove the unreacted amine.[8]3. Dilute the reaction mixture with more solvent before workup to keep the product dissolved. |
Conclusion
The successful synthesis of sulfonamides using this compound is critically dependent on the judicious selection of a base. While tertiary amines like triethylamine represent a robust and general choice for reactions in anhydrous aprotic solvents, sterically hindered bases such as DIPEA offer advantages for sensitive substrates. Furthermore, biphasic conditions using simple inorganic bases provide a green and efficient alternative that can significantly simplify product purification. By understanding the interplay between the base's properties and the specific reaction substrates, researchers can confidently optimize their synthetic strategy, leading to higher yields, improved purity, and more efficient discovery of novel sulfonamide-based drug candidates.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. frontiersrj.com [frontiersrj.com]
- 3. cbijournal.com [cbijournal.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. usbio.net [usbio.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.ca [uwindsor.ca]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Leveraging 2,5-Dichlorobenzenesulfonyl Chloride as a Robust Protecting Group for Amines
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high fidelity.[1][2] This guide provides an in-depth exploration of 2,5-Dichlorobenzenesulfonyl chloride as a highly effective protecting group, primarily for primary and secondary amines. We will delve into the causality behind its application, its mechanistic underpinnings, and provide detailed, field-proven protocols for both the protection and deprotection steps. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for amine protection that offers exceptional stability across a range of reaction conditions.
Introduction: The Strategic Imperative of Protecting Groups
A protecting group is a molecular entity that is temporarily introduced to mask the reactivity of a specific functional group within a polyfunctional molecule.[1] This strategy prevents unwanted side reactions at the protected site while chemical modifications are performed elsewhere in the molecule. An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide array of subsequent reaction conditions, and should not introduce new stereogenic centers.[3]
Among the various classes of protecting groups, sulfonyl derivatives are renowned for their stability and are frequently employed to protect amines and phenols.[4][5] The resulting sulfonamides are exceptionally stable under both acidic and basic conditions, effectively reducing the nucleophilicity and basicity of the parent amine.[4]
This guide focuses on This compound , a beige crystalline solid, which serves as a valuable reagent for this purpose.[6] Its primary application lies in the synthesis of sulfonamide derivatives, which are not only stable protected intermediates but also feature in compounds with antibacterial activity.[7][][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5402-73-3 | [10] |
| Molecular Formula | C₆H₃Cl₃O₂S | [10] |
| Molecular Weight | 245.51 g/mol | [10][11] |
| Appearance | Beige crystalline powder | [6] |
| Melting Point | 36-37 °C | [6][12] |
The 2,5-Dichlorobenzenesulfonyl Group: A Rationale for Use
The choice of the 2,5-dichlorobenzenesulfonyl (abbreviated as Dns-Cl) group is predicated on several key advantages that stem from its chemical structure.
-
Enhanced Stability: The formation of a sulfonamide bond (R₂N-SO₂Ar) creates a highly robust linkage. The electron-withdrawing nature of the sulfonyl group and the two chlorine atoms on the aromatic ring significantly delocalizes the lone pair of electrons on the nitrogen atom, rendering the amine non-nucleophilic and non-basic. This stability is crucial for ensuring the integrity of the protected amine during subsequent synthetic steps like strong oxidations, reductions, or organometallic reactions.[4]
-
Increased Acidity of N-H Proton: For protected primary amines (R-NH-SO₂Ar), the powerful electron-withdrawing effect of the 2,5-dichlorobenzenesulfonyl group increases the acidity of the remaining proton on the nitrogen.[13] This feature can be exploited for further functionalization at the nitrogen center, such as in the Fukuyama amine synthesis, where an N-H proton's acidity is a key factor for alkylation.[4]
-
Crystallinity: The resulting 2,5-dichlorobenzenesulfonamide derivatives are often crystalline solids, which facilitates their purification through recrystallization, a significant practical advantage over chromatographic methods.
The Underlying Chemistry: Mechanism of Protection and Deprotection
Protection of Amines
The protection reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur. The amine's lone pair of electrons acts as the nucleophile, attacking the highly electrophilic sulfur atom of the this compound. This is followed by the departure of the chloride leaving group.
The reaction generates hydrochloric acid (HCl) as a byproduct. To neutralize this acid and drive the reaction to completion, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential.[4][14] The base serves as a scavenger for the proton, preventing the protonation of the starting amine, which would render it non-nucleophilic.
Caption: Workflow for the protection of amines using Dns-Cl.
Deprotection of Sulfonamides
The inherent stability of the sulfonamide bond makes its cleavage challenging.[4] Standard hydrolytic methods (acidic or basic) are often ineffective. Therefore, deprotection typically requires reductive cleavage conditions. While specific protocols for the 2,5-dichlorobenzenesulfonamide group are not extensively documented in introductory literature, methods proven effective for other arenesulfonamides can be applied, often with some optimization.
A common and effective method involves using a dissolving metal reduction, such as magnesium metal in methanol, or more potent reagents like sodium naphthalenide.[4][15] These reagents act as single-electron donors, reducing the sulfur-nitrogen bond and ultimately leading to its cleavage to regenerate the free amine.
Caption: General workflow for the reductive deprotection of a Dns-protected amine.
Experimental Protocols
Safety Precaution: this compound is corrosive and causes severe skin burns and eye damage.[10] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a chemical fume hood.
Protocol 1: Protection of a Primary Amine (e.g., Benzylamine)
This protocol details a general procedure for the formation of N-Benzyl-2,5-dichlorobenzenesulfonamide.
Materials:
-
Benzylamine
-
This compound (Dns-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution. Cool the flask to 0 °C in an ice bath.
-
Addition of Dns-Cl: Dissolve this compound (1.1 eq.) in a separate portion of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Causality Note: Each wash removes specific impurities. The acid wash removes the basic TEA, the bicarbonate wash neutralizes any residual acid, and the brine wash helps to break emulsions and remove water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, N-Benzyl-2,5-dichlorobenzenesulfonamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography if necessary.
Protocol 2: Deprotection of N-Benzyl-2,5-dichlorobenzenesulfonamide
This protocol provides a general method using magnesium in methanol, a milder reductive cleavage condition.
Materials:
-
N-Benzyl-2,5-dichlorobenzenesulfonamide
-
Magnesium (Mg) turnings
-
Methanol (MeOH), anhydrous
-
Ammonium chloride (NH₄Cl), saturated solution
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser and magnetic stir bar, add the protected amine, N-Benzyl-2,5-dichlorobenzenesulfonamide (1.0 eq.).
-
Addition of Reagents: Add anhydrous methanol to dissolve the sulfonamide (approx. 0.1 M). Add magnesium turnings (5-10 eq.).
-
Causality Note: A large excess of magnesium is required to ensure the reaction goes to completion. The reaction is heterogeneous and relies on the surface of the metal.
-
-
Reaction: Heat the mixture to a gentle reflux. The reaction can be monitored by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite to remove magnesium salts and other solids. Rinse the pad with methanol and ethyl acetate.
-
-
Extraction: Concentrate the filtrate to remove most of the methanol. Add ethyl acetate and water to the residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude benzylamine can be purified by distillation or column chromatography to yield the pure product.
Conclusion
This compound is a highly reliable and robust reagent for the protection of primary and secondary amines. The resulting sulfonamides exhibit excellent stability across a broad spectrum of synthetic conditions. While the deprotection requires specific reductive methods due to the stability of the S-N bond, established protocols for arenesulfonamides provide a clear and effective path to liberating the free amine. By understanding the underlying mechanisms and following validated protocols, researchers can confidently integrate this protecting group into complex synthetic strategies, thereby enhancing the efficiency and success of their scientific endeavors.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 6. This compound | 5402-73-3 [chemicalbook.com]
- 7. This compound | 5402-73-3 [amp.chemicalbook.com]
- 9. usbio.net [usbio.net]
- 10. 2,5-ジクロロベンゼンスルホニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. 2,5-二氯苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Buy this compound | 5402-73-3 [smolecule.com]
- 14. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cleavage of sulfonamides with sodium naphthalene (1967) | Sungchul. Ji | 161 Citations [scispace.com]
Application Notes & Protocols: The Strategic Use of 2,5-Dichlorobenzenesulfonyl Chloride in Modern Medicinal Chemistry
This guide provides an in-depth exploration of 2,5-Dichlorobenzenesulfonyl chloride, a pivotal reagent in medicinal chemistry. We move beyond simple procedural outlines to deliver a comprehensive understanding of its application, focusing on the synthesis of sulfonamide-based therapeutic agents. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage this versatile chemical building block effectively.
Core Concepts: Understanding the Utility of this compound
This compound (CAS No: 5402-73-3) is a beige crystalline solid or liquid at room temperature, recognized for its role as a robust sulfonylating agent.[1] Its significance in medicinal chemistry stems from its ability to readily react with primary and secondary amines to form a diverse array of sulfonamides. The dichlorinated phenyl ring is not merely a scaffold; it critically influences the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are paramount in drug design.
The primary value of this reagent lies in its contribution to the synthesis of molecules with significant biological activity. Derivatives of this compound have been investigated for a range of therapeutic applications, including:
-
Antibacterial Agents: The sulfonamide moiety is a classic pharmacophore known for its antibacterial properties.[][3]
-
Enzyme Inhibition: It is a key building block for synthesizing inhibitors of crucial enzymes, such as carbonic anhydrases and fructose-1,6-bisphosphatase.[4]
-
Modulators of Cellular Pathways: Synthesized analogs have shown potential in stimulating insulin release and inhibiting aldose reductase, relevant in metabolic disease research.[5]
Physicochemical Properties
A clear understanding of the reagent's properties is essential for its safe and effective handling in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 5402-73-3 | [1][6] |
| Molecular Formula | C₆H₃Cl₃O₂S | [5][6][7] |
| Molecular Weight | 245.51 g/mol | [6] |
| Appearance | Beige crystalline powder or liquid | [1] |
| Melting Point | 36-39 °C | [1][3] |
| Key Functional Group | Sulfonyl Chloride (-SO₂Cl) | |
| Solubility | Chloroform, DMSO | [3] |
The Chemistry of Sulfonamide Synthesis: Mechanism and Rationale
The synthesis of sulfonamides from this compound and an amine is a classic example of nucleophilic substitution at a sulfonyl center.[8] The causality behind the standard protocol is rooted in fundamental reaction kinetics and equilibrium principles.
The Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[8][9]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.[8]
-
Elimination and Product Formation: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group. A proton is subsequently lost from the nitrogen atom to yield the stable sulfonamide product.[8][9]
Why is a Base Necessary? The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[9] In the absence of a base, this acid would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction.[8] A non-nucleophilic base, such as pyridine or triethylamine (TEA), is therefore essential to neutralize the HCl in situ, allowing the reaction to proceed to completion.
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Application Focus: Carbonic Anhydrase Inhibition
A prominent application of sulfonamides derived from dichlorobenzenesulfonyl chlorides is the inhibition of carbonic anhydrases (CAs).[4] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[9] Certain isoforms (e.g., CA II, IX, XII) are validated drug targets for conditions like glaucoma, epilepsy, and various cancers.[4][9]
The unsubstituted sulfonamide moiety (-SO₂NH₂) is a potent zinc-binding group. It coordinates to the catalytic Zn²⁺ ion in the enzyme's active site, disrupting the catalytic cycle. The 2,5-dichlorophenyl group of the molecule can then be exploited to achieve isoform selectivity by forming specific interactions with amino acid residues lining the active site cavity.[9]
Caption: Logical flow from reagent to therapeutic action.
Experimental Protocols
The following protocols provide a robust framework for the synthesis and analysis of N-substituted-2,5-dichlorobenzenesulfonamides.
Protocol 1: Standard Synthesis in an Aprotic Solvent
This method is a widely applicable and reliable procedure for synthesizing a broad range of sulfonamides.
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood.
-
This compound is corrosive and moisture-sensitive.[10] It can cause severe skin burns and eye damage.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.1 eq) and dissolve it in anhydrous DCM.[10]
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[9]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction mixture at 0 °C over 15-20 minutes. The controlled addition is crucial to manage the exothermic nature of the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours.[9][10]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine is a key indicator of completion.
-
Workup: a. Upon completion, dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove the base and any unreacted amine.[10] c. Wash with water (1x), followed by saturated NaHCO₃ solution (1x) to remove any residual acid, and finally with brine (1x) to aid in phase separation.[10] d. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[10]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., Ethanol/water) to yield the pure sulfonamide.[9][10]
Caption: A step-by-step workflow for synthesis and purification.
Characterization of Synthesized Sulfonamides
Confirming the identity and purity of the final product is a non-negotiable step in medicinal chemistry. Standard analytical techniques are employed for this purpose.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of aromatic and aliphatic protons, and the N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR confirms the presence of all unique carbon atoms.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound. LC-MS is a powerful tool for both analysis and purification.[11]
-
Infrared (IR) Spectroscopy: Shows characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). A secondary sulfonamide N-H stretch is observed around 3300-3200 cm⁻¹.[12]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and can be used for purification.[13]
Conclusion
This compound is more than a simple reagent; it is a strategic tool for medicinal chemists. Its predictable reactivity and the modulatory properties of its dichlorophenyl scaffold make it invaluable for the synthesis of sulfonamides targeting a wide range of diseases. By understanding the underlying chemical principles and adhering to robust, well-validated protocols, researchers can effectively utilize this compound to accelerate the discovery and development of novel therapeutic agents.
References
- 1. This compound | 5402-73-3 [chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 5402-73-3 [smolecule.com]
- 6. scbt.com [scbt.com]
- 7. CAS 5402-73-3 | 6662-5-Z6 | MDL MFCD00007429 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: A Scalable and Robust Protocol for the Synthesis of N-Substituted Sulfonamides Using 2,5-Dichlorobenzenesulfonyl Chloride
Abstract
Sulfonamides are a cornerstone of modern medicinal chemistry, constituting the pharmacophore of a vast array of therapeutic agents, including antimicrobials, diuretics, and anticancer drugs.[1][2][3][4] The synthesis of diverse sulfonamide libraries is therefore a critical activity in drug discovery and development. This application note provides a detailed, scalable protocol for the synthesis of N-substituted sulfonamides via the reaction of 2,5-Dichlorobenzenesulfonyl chloride with primary and secondary amines. We delve into the underlying chemical principles, provide a step-by-step guide for large-scale synthesis, outline critical safety procedures, and present a framework for process optimization, ensuring researchers and drug development professionals can confidently and efficiently produce these valuable compounds.
Introduction: The Strategic Importance of the Sulfonamide Scaffold
The sulfonamide moiety (-S(=O)₂-N<) is considered a privileged structure in pharmaceutical chemistry due to its unique electronic properties and its ability to act as a bioisosteric replacement for amide groups.[1] The reaction of an arylsulfonyl chloride with an amine is the most fundamental and widely employed method for its construction.[2][5] this compound serves as an exceptionally useful building block in this context. The dichloro-substitution pattern provides a scaffold that can be used to fine-tune the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are crucial for optimizing drug candidates.[6] This guide is designed to bridge the gap between laboratory-scale synthesis and the demands of larger-scale production necessary for advanced preclinical and clinical studies.
Chemical Principles and Reaction Mechanism
The formation of a sulfonamide from this compound and an amine is a classic example of nucleophilic substitution at a sulfur center.[6][7]
Causality of the Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[7][8] The electron-withdrawing oxygen and chlorine atoms on the sulfur atom make it highly susceptible to this attack.
-
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure and Proton Transfer: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group. Simultaneously, a base present in the reaction mixture removes the proton from the nitrogen atom.
The Critical Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl).[7] This acid will readily react with the starting amine to form an ammonium salt, rendering the amine non-nucleophilic and halting the reaction.[9] Therefore, the inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.
Caption: Mechanism of Sulfonamide Formation.
Protocol: Gram-Scale Synthesis of N-Benzyl-2,5-dichlorobenzenesulfonamide
This protocol details a robust and scalable procedure for a model reaction. It is designed to be adaptable for various primary and secondary amines.
Materials and Equipment
-
Reagents:
-
This compound (>98% purity)[10]
-
Benzylamine (>99% purity)
-
Triethylamine (Et₃N), anhydrous (>99.5%)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (1M aqueous solution)
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Brine (Saturated aqueous NaCl solution)
-
Magnesium Sulfate (Anhydrous)
-
Ethanol (Reagent grade)
-
-
Equipment:
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Overhead mechanical stirrer
-
Pressure-equalizing dropping funnel
-
Thermometer/thermocouple probe
-
Inert gas inlet (Nitrogen or Argon)
-
Cooling bath (ice-water or cryocooler)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
Experimental Workflow Diagram
Caption: Workflow for Large-Scale Sulfonamide Synthesis.
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry three-neck flask with an overhead stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Purge the system with nitrogen. Causality: An inert atmosphere is crucial as this compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid in the presence of water.[6][11]
-
Reagent Charging: To the flask, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM) to create a ~0.5 M solution. Add anhydrous triethylamine (1.5 eq).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath. Causality: This initial cooling helps to dissipate the heat generated during the exothermic addition of the sulfonyl chloride, minimizing the formation of potential side products.[7]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup - Quenching and Extraction: Cool the mixture again in an ice bath and slowly add water to quench the reaction. Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer once more with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with 1M HCl (2x, to remove excess triethylamine), saturated NaHCO₃ solution (1x, to remove any residual acid), and finally with brine (1x).[7] Causality: These washing steps are critical for removing impurities and unreacted reagents, which simplifies the final purification.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol/water. Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. Characterize the final product using NMR, MS, and IR spectroscopy.[7]
Key Process Parameters and Data
For successful scale-up, careful control of process parameters is essential. The following table provides a summary of typical parameters and expected outcomes for the model reaction.
| Parameter | Recommended Value | Rationale & Notes |
| Amine:Sulfonyl Chloride Ratio | 1.0 : 1.05 eq | A slight excess of the sulfonyl chloride ensures complete consumption of the more valuable amine. |
| Base Equivalence | 1.5 - 2.0 eq | An excess of base is required to effectively neutralize the generated HCl and drive the reaction to completion.[7][8] |
| Reaction Temperature | 0 °C (addition), then RT | Controls exothermicity during addition and allows for a reasonable reaction rate at room temperature. |
| Reaction Time | 6 - 18 hours | Dependent on the nucleophilicity of the amine. Monitor by TLC for completion. |
| Solvent Concentration | 0.5 - 1.0 M in DCM | Balances reaction rate with effective stirring and heat transfer. |
| Expected Yield | 70 - 90% | Yields are typically high for this robust reaction.[6] |
| Expected Purity (Post-Recrystallization) | >98% | Recrystallization is a highly effective method for achieving high purity on a large scale. |
Critical Safety, Handling, and Waste Disposal
Handling this compound on a large scale requires strict adherence to safety protocols.
-
Hazard Identification: this compound is corrosive and causes severe skin burns and eye damage.[11][12][13] It is also moisture-sensitive and may be corrosive to metals.[11][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[11]
-
Handling: Conduct all operations in a well-ventilated chemical fume hood. Use dry glassware and an inert atmosphere to prevent hydrolysis of the reagent.[11]
-
Spill Management: In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. Do not use water.[11]
-
Waste Disposal: Unreacted sulfonyl chloride should be quenched carefully by slowly adding it to a stirred, cold solution of sodium bicarbonate. All solvent and aqueous waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of N-substituted sulfonamides from this compound. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can efficiently generate large quantities of these pharmaceutically important compounds. This robust methodology serves as a foundational platform for the creation of diverse chemical libraries, accelerating the pace of drug discovery and development.
References
- 1. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 5402-73-3 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2,5-二氯苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound | 5402-73-3 | TCI AMERICA [tcichemicals.com]
- 12. This compound | 5402-73-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 13. This compound | 5402-73-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: 2,5-Dichlorobenzenesulfonyl Chloride Reactions
Introduction
Welcome to the technical support guide for reactions involving 2,5-Dichlorobenzenesulfonyl chloride. The synthesis of sulfonamides via the reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone transformation in medicinal chemistry and drug development.[1][2] These motifs are prevalent in a wide range of therapeutic agents due to their unique physicochemical properties and ability to act as bioisosteres for amides.[3][4]
However, the seemingly straightforward nature of this reaction can be deceptive. Researchers frequently encounter challenges ranging from low yields to complex product mixtures, stemming from a variety of competing side reactions. This guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate and resolve common issues encountered during the synthesis of N-substituted-2,5-dichlorobenzenesulfonamides.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by users in a direct question-and-answer format.
Q1: My reaction is resulting in a very low yield or failing completely. What are the most likely causes?
Low yields are the most frequently reported issue and can often be traced back to a few key factors.[5][6]
-
Hydrolysis of the Sulfonyl Chloride: this compound is highly susceptible to hydrolysis, especially in the presence of moisture and a base. This reaction consumes your electrophile, converting it to the unreactive 2,5-dichlorobenzenesulfonic acid.[5]
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and use anhydrous solvents. If an aqueous workup is necessary, perform it quickly at a low temperature to minimize hydrolysis.[5] The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Poor Reactivity of the Amine: The nucleophilicity of the amine is critical.[5]
-
Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and react slowly.
-
Sterically hindered amines (e.g., di-isopropylamine or amines with bulky ortho-substituents) may have difficulty accessing the electrophilic sulfur center.
-
Solution: For poorly reactive amines, consider increasing the reaction temperature or using a more forcing solvent (e.g., DMF, DMAc). The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also significantly enhance the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.[5]
-
-
Protonation of the Amine: The reaction generates one equivalent of hydrochloric acid (HCl). This will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[2]
Q2: My TLC/LC-MS analysis shows multiple products. What is the most common side product with primary amines?
When using primary amines (R-NH₂), the most common side product is the di-sulfonated amine , (Cl₂C₆H₃SO₂)₂N-R.
-
Mechanism: After the initial sulfonamide (Cl₂C₆H₃SO₂-NH-R) is formed, the remaining N-H proton is acidic. In the presence of a base, this proton can be removed to form an amide anion. This anion is nucleophilic and can attack a second molecule of this compound.[8]
-
Solution: This side reaction is favored when the sulfonyl chloride is in excess or added too quickly. To minimize di-sulfonylation, use a slight excess of the amine (1.1-1.2 equivalents) and add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.[6]
-
Q3: I am using a secondary amine, but my yield is still poor and I see unreacted starting material. What could be the problem?
Secondary amines cannot form the di-sulfonated product, so other issues are at play.
-
Steric Hindrance: As mentioned in Q1, bulky secondary amines can be very slow to react.
-
Base Choice: While a base is necessary, a very bulky base (like DIPEA) combined with a bulky secondary amine might lead to slow reaction rates due to overall steric congestion.
-
Reagent Quality: The this compound may have degraded upon storage. It is a solid with a relatively low melting point (36-37 °C) and can hydrolyze if exposed to atmospheric moisture.[9]
-
Solution: For sterically demanding reactions, allow for longer reaction times or screen higher temperatures. Consider a less hindered base like triethylamine. Always use a fresh or properly stored bottle of the sulfonyl chloride and confirm the purity of your amine.
-
Q4: Can I use a tertiary amine like triethylamine (TEA) as my nucleophile?
No. Tertiary amines will not form stable sulfonamide products with sulfonyl chlorides because they lack a proton on the nitrogen to be removed after the initial attack.[10] Instead, they can promote the hydrolysis of the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid.[10] While an initial acylammonium intermediate may form, it is unstable and will not lead to a productive reaction pathway.[11]
Troubleshooting Workflow
When faced with a problematic reaction, a systematic approach is key to identifying the root cause. The following workflow provides a logical path for troubleshooting low-yield sulfonamide syntheses.
Caption: Troubleshooting workflow for low-yield sulfonamide synthesis.
Mechanistic Insights into Side Reactions
Understanding the pathways of competing reactions is crucial for designing a robust experimental protocol.
Primary Reaction Pathway: Sulfonamide Formation
The desired reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by elimination of HCl, which is neutralized by a base.[2]
Caption: General mechanism for sulfonamide formation.
Side Reaction 1: Di-sulfonylation of Primary Amines
This two-step process leads to a common and often difficult-to-remove impurity.
Caption: Mechanism of di-sulfonylation side reaction.
Side Reaction 2: Hydrolysis of Sulfonyl Chloride
Water, even in trace amounts, is a competing nucleophile that leads to an inactive starting material.
Caption: Mechanism of sulfonyl chloride hydrolysis.
Recommended Experimental Protocol
This general protocol is a robust starting point for the reaction of this compound with primary or secondary amines. Optimization may be required for particularly challenging substrates.
Materials:
-
Primary or Secondary Amine (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stir bar, dropping funnel, inert gas supply (N₂ or Ar)
Procedure:
-
Reaction Setup: To a clean, oven-dried round-bottom flask containing a magnetic stir bar, add the amine (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).[2]
-
Addition of Base: Add anhydrous triethylamine (1.5 - 2.0 eq) to the solution.[2]
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath under an inert atmosphere.
-
Addition of Sulfonyl Chloride: In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Add the sulfonyl chloride solution to the cooled amine solution dropwise over 15-30 minutes. A precipitate (triethylamine hydrochloride) may form.[2]
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to remove any sulfonic acid), and finally with brine.[2]
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-substituted-2,5-dichlorobenzenesulfonamide.
-
Data Summary Table
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield | Hydrolysis of sulfonyl chloride; Poor amine reactivity; Insufficient base. | Use anhydrous conditions; Increase temperature or add DMAP for slow reactions; Use 1.5-2.0 eq of base.[5][6] |
| Di-sulfonylation | Using a primary amine; Sulfonyl chloride added too quickly or in excess. | Use a slight excess of the amine (1.1 eq); Add sulfonyl chloride slowly at 0 °C.[6] |
| No Reaction | Degraded sulfonyl chloride; Highly unreactive amine (steric/electronic). | Use fresh sulfonyl chloride; Screen more forcing conditions (higher temp, different solvent); Confirm amine purity. |
| Complex Mixture | Multiple side reactions occurring; Impure starting materials. | Re-evaluate the entire protocol: check reagent purity, ensure anhydrous conditions, control stoichiometry and addition rate carefully. |
References
- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. This compound 98 5402-73-3 [sigmaaldrich.com]
- 10. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Hydrolysis of 2,5-Dichlorobenzenesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dichlorobenzenesulfonyl chloride. This guide is designed to provide in-depth answers to common questions and troubleshooting advice for issues related to the hydrolysis of this reagent during chemical reactions.
Introduction
This compound is a valuable reagent in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters.[1] However, its high reactivity makes it susceptible to hydrolysis, which can lead to decreased yields and the formation of the undesired by-product, 2,5-dichlorobenzenesulfonic acid. This guide will equip you with the knowledge to understand, control, and troubleshoot the hydrolysis of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during my reaction?
The primary cause of degradation is hydrolysis, a chemical reaction with water. This compound is sensitive to moisture, and even trace amounts of water in your reaction setup can lead to its conversion into the corresponding and often unreactive 2,5-dichlorobenzenesulfonic acid.[2] This is a common issue with most sulfonyl chlorides.
Q2: What is the mechanism of hydrolysis for this compound?
The hydrolysis of aromatic sulfonyl chlorides, including this compound, generally proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism.[3][4] In this process, a water molecule acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack occurs from the backside relative to the chlorine atom (the leaving group), proceeding through a trigonal bipyramidal transition state.[4] The reaction is completed by the departure of the chloride ion and a proton transfer from the attacking water molecule.
dot digraph "SN2 Hydrolysis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
} caption [label="Figure 1. S_N2 Hydrolysis of this compound.", fontcolor="#202124", fontsize=10]; }
Caption: Figure 1. SN2 Hydrolysis of this compound.
Q3: How do reaction conditions affect the rate of hydrolysis?
Several factors can influence the rate of hydrolysis:
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Running reactions at elevated temperatures in the presence of moisture will significantly accelerate the degradation of the sulfonyl chloride.
-
pH: The hydrolysis of sulfonyl chlorides can be catalyzed by both acid and base. In neutral to acidic conditions, water is the primary nucleophile. Under alkaline conditions, the more potent nucleophile, hydroxide ion (OH⁻), will dramatically increase the rate of hydrolysis.[3]
-
Solvent: The choice of solvent can play a role. Protic solvents, especially those containing water, will facilitate hydrolysis. While less soluble in water, which can offer some protection, using anhydrous aprotic solvents is the best practice to minimize hydrolysis.[5]
Q4: I suspect hydrolysis is occurring. How can I monitor it?
You can monitor the progress of hydrolysis using several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method to qualitatively assess the presence of the starting material and the more polar sulfonic acid byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the signals corresponding to the sulfonyl chloride and the appearance of new signals for the sulfonic acid. The aromatic protons of the sulfonyl chloride and sulfonic acid will have distinct chemical shifts.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method to determine the ratio of this compound to 2,5-dichlorobenzenesulfonic acid in your reaction mixture.[8] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with an acidic modifier) can effectively separate these two compounds.
Troubleshooting Guides
Issue 1: Low yield of desired sulfonamide/sulfonate ester and isolation of a water-soluble byproduct.
-
Potential Cause: Significant hydrolysis of this compound has occurred.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas (nitrogen or argon) or in a desiccator.
-
Use anhydrous solvents. Solvents from freshly opened bottles or those dried using appropriate methods (e.g., molecular sieves, distillation) are recommended.
-
Run the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.[2]
-
-
Control Reaction Temperature:
-
If your reaction allows, perform it at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of hydrolysis.
-
-
Order of Reagent Addition:
-
Add the this compound to the reaction mixture containing your nucleophile (e.g., amine or alcohol), rather than the other way around. This ensures the sulfonyl chloride is consumed by the desired reaction as quickly as possible.
-
-
Issue 2: A significant exotherm and gas evolution are observed during the aqueous workup/quenching.
-
Potential Cause: Rapid and uncontrolled hydrolysis of unreacted this compound. The reaction is exothermic and produces hydrochloric acid (HCl), which can cause a rapid temperature increase.[9]
-
Troubleshooting Steps:
-
Controlled Quenching:
-
Cool the reaction mixture to a low temperature (e.g., 0 °C) in an ice bath before quenching.
-
Slowly add the reaction mixture to a cold, stirred quenching solution (e.g., ice water or a cold, dilute basic solution like sodium bicarbonate). Never add the quenching solution directly to the reaction mixture. [10]
-
-
Vigorous Stirring: Ensure the quenching mixture is stirred vigorously to dissipate heat effectively and prevent the formation of localized hot spots.[9]
-
Appropriate Quenching Solution: For reactions run with a base, quenching with cold, dilute acid might be appropriate. For neutral or acidic reactions, a cold, dilute solution of a weak base like sodium bicarbonate can be used to neutralize the HCl produced during hydrolysis.
-
dot digraph "Quenching_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
// Nodes start [label="Reaction Completion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cool [label="Cool Reaction Mixture\nto 0 °C"]; prepare_quench [label="Prepare Cold Quenching\nSolution (e.g., ice water)"]; slow_addition [label="Slowly Add Reaction Mixture\nto Quenching Solution\nwith Vigorous Stirring", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_completion [label="Monitor for Cessation\nof Gas Evolution/Exotherm"]; extraction [label="Proceed to Extraction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; warning [label="Warning:\nRapid, uncontrolled quenching\ncan be hazardous!", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> cool; cool -> slow_addition; prepare_quench -> slow_addition; slow_addition -> check_completion; check_completion -> extraction; slow_addition -> warning [style=dashed, color="#EA4335"]; } caption [label="Figure 2. Recommended Workflow for Safe Quenching.", fontcolor="#202124", fontsize=10]; }
Caption: Figure 2. Recommended Workflow for Safe Quenching.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol is adapted from a general method for sulfonamide synthesis and is designed to minimize hydrolysis.[11]
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous base (e.g., triethylamine or pyridine, 1.5 - 2.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄)
-
-
Procedure:
-
To an oven-dried, inert gas-flushed round-bottom flask, add the amine and dissolve it in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the anhydrous base to the stirred solution.
-
Dissolve the this compound in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 2: Quantitative Analysis of Hydrolysis by HPLC
This protocol provides a general framework for developing an HPLC method to quantify the extent of hydrolysis.
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column is a good starting point.
-
-
Mobile Phase:
-
A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is often effective.
-
A typical gradient might be: 5% B to 95% B over 15-20 minutes.
-
-
Procedure:
-
Standard Preparation: Prepare stock solutions of pure this compound and 2,5-dichlorobenzenesulfonic acid[12] in a suitable solvent (e.g., acetonitrile) at a known concentration. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: At various time points in your reaction, withdraw a small aliquot of the reaction mixture. Quench it immediately in a known volume of cold solvent (e.g., acetonitrile) to stop the reaction and hydrolysis. Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Integrate the peak areas for both the sulfonyl chloride and the sulfonic acid. Use the calibration curves generated from the standards to determine the concentration of each in your samples.
-
| Parameter | This compound | 2,5-Dichlorobenzenesulfonic acid |
| Polarity | Less Polar | More Polar |
| Typical Elution Order (Reversed-Phase HPLC) | Elutes Later | Elutes Earlier |
| Solubility in Water | Low | High |
Table 1: Comparative Properties for Analytical Separation
Data Summary
References
- 1. usbio.net [usbio.net]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound(5402-73-3) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2,5-Dichlorobenzenesulfonic acid | 88-42-6 | Benchchem [benchchem.com]
- 13. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Optimization of 2,5-Dichlorobenzenesulfonyl Chloride Synthesis
Welcome to the technical support guide for the synthesis of 2,5-Dichlorobenzenesulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction temperature—a critical parameter for achieving high yield and purity. This guide moves beyond simple protocols to explain the why behind the experimental choices, ensuring a robust and reproducible synthesis.
Introduction: The Critical Role of Temperature
This compound is a vital intermediate used in the synthesis of various sulfonamide derivatives, which exhibit a range of biological activities, including antibacterial properties[1][2]. The most common and direct synthetic route is the electrophilic aromatic substitution reaction between 1,4-dichlorobenzene and chlorosulfonic acid.
While the reaction appears straightforward, its success is exquisitely sensitive to temperature. Improper temperature control is the primary source of low yields, impure products, and significant safety hazards. This guide will serve as your primary resource for troubleshooting and optimizing this crucial reaction parameter.
Troubleshooting Guide: Temperature-Related Issues
This section addresses the most common problems encountered during the synthesis, framed in a question-and-answer format to provide direct solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely temperature-related causes?
Answer: Low yield is a classic symptom of suboptimal temperature. The cause can be twofold: the temperature is either too low or too high.
-
Scenario A: Temperature is Too Low
-
Causality: The chlorosulfonation of an electron-deficient ring like 1,4-dichlorobenzene has a significant activation energy. If the reaction temperature is insufficient, the rate of reaction will be extremely slow, leading to incomplete conversion of the starting material within a practical timeframe. You will likely recover a large amount of unreacted 1,4-dichlorobenzene after workup.
-
Solution: Gradually and cautiously increase the reaction temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or a quenched HPLC sample) to correlate temperature with the consumption of the starting material.
-
-
Scenario B: Temperature is Too High
-
Causality: Excessive heat can lead to several yield-reducing side reactions. The primary culprits are the formation of sulfone by-products and potential thermal decomposition of the desired sulfonyl chloride product. One literature method suggests a high temperature of 150°C, while others for similar substrates are much lower, indicating a narrow optimal window[1][3]. High temperatures can also cause the volatilization of the 1,4-dichlorobenzene starting material (Boiling Point: 175°C).
-
Solution: The key is precise temperature control. Use a reliable heating mantle with a thermocouple controller and ensure efficient stirring to avoid localized hot spots. If you suspect the temperature was too high, your purification will need to focus on removing the highly polar sulfone impurities.
-
Question 2: The final product is a discolored oil or a low-melting solid, suggesting impurities. How does temperature contribute to this?
Answer: Product impurity is directly linked to side reactions, which are highly dependent on temperature.
-
Probable Cause: Formation of Dichlorodiphenyl Sulfone Isomers
-
Causality: At elevated temperatures, the initially formed this compound can act as an electrophile and react with another molecule of 1,4-dichlorobenzene. This condensation reaction produces a highly stable and difficult-to-remove dichlorodiphenyl sulfone impurity. General procedures for related reactions note that an excess of chlorosulfonic acid can help suppress this, but temperature remains the dominant factor[4].
-
Solution: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Implement a carefully controlled temperature ramp-up only after the initial, often exothermic, addition of the substrate is complete. For purification, recrystallization is often effective, as the sulfone has different solubility properties than the sulfonyl chloride[3].
-
-
Probable Cause: Charring and Decomposition
-
Causality: Chlorosulfonic acid is a powerful and aggressive reagent[5][6]. At excessively high temperatures, it can cause non-specific degradation and charring of the aromatic starting material and product, leading to a dark, often intractable mixture.
-
Solution: This is an issue of gross overheating. The reaction should be carefully monitored, and the temperature should never be allowed to run away. If charring occurs, the run is likely unsalvageable. The focus should be on prevention by ensuring robust temperature control and heat dissipation, especially during the initial addition phase.
-
Question 3: The reaction seems to stall after a certain point, with starting material still present. Why is this happening?
Answer: A stalled reaction, where conversion plateaus, often points to an equilibrium issue or insufficient energy to proceed.
-
Causality: The reaction generates a large amount of hydrogen chloride (HCl) gas. As the reaction proceeds, the viscosity of the mixture can increase. Without sufficient heating and agitation, the mixture may not have enough thermal energy to drive the reaction to completion, especially in the later stages.
-
Solution: After the initial addition is complete and the primary exotherm has subsided, a controlled heating period is often necessary. A gentle reflux or a sustained period at a moderately elevated temperature (e.g., 60-80°C, to be optimized) can drive the reaction to completion[3]. Refer to the optimization protocol below to determine the ideal temperature and duration for this "finishing" step.
Frequently Asked Questions (FAQs)
-
What is a good starting temperature for the reaction? Based on protocols for similar substrates, a prudent starting point is to control the initial addition of 1,4-dichlorobenzene to chlorosulfonic acid at a low temperature, such as 0-10°C, to manage the initial exotherm. After the addition is complete, the mixture can be allowed to warm to room temperature and then cautiously heated to find the optimal reaction temperature[7][8].
-
How does the rate of addition of 1,4-dichlorobenzene affect temperature? The addition rate is critically important. The reaction is exothermic, and adding the 1,4-dichlorobenzene too quickly will cause a rapid temperature spike that is difficult to control. This can lead to the side reactions discussed above. A slow, dropwise addition with efficient cooling and stirring is essential for safety and product purity.
-
What are the safety risks of poor temperature control? The risks are severe. Chlorosulfonic acid reacts violently and explosively with water[6][9]. A thermal runaway can cause the reaction to boil over, releasing highly corrosive and toxic fumes of HCl and sulfuric acid mist[5][10]. Furthermore, the final quenching step, where the reaction mixture is added to ice, is extremely exothermic. If the reaction was overheated, residual energy can make the quench dangerously violent.
-
How can I monitor the reaction to find the optimal temperature? The most direct method is to take small aliquots from the reaction at set time points and temperatures. Each aliquot should be carefully quenched in ice water and extracted with a solvent like dichloromethane. The organic extract can then be analyzed by TLC, GC, or LC-MS to determine the ratio of starting material to product. This allows you to plot conversion versus time at different temperatures to identify the optimal conditions.
Experimental Protocols
Protocol 1: General Synthesis of this compound
Safety Warning: This reaction involves highly corrosive and reactive chemicals. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. Ensure an appropriate quenching agent (like dry sand or sodium bicarbonate) is nearby for spills.
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a bubbler with a dilute NaOH solution).
-
Charging Reagent: Under an inert atmosphere (N₂ or Argon), charge the flask with chlorosulfonic acid (approx. 4-5 molar equivalents). Cool the flask to 0-5°C using an ice-water bath.
-
Substrate Addition: Dissolve 1,4-dichlorobenzene (1.0 equiv.) in a minimal amount of a suitable inert solvent (if necessary, though often run neat) and add it to the dropping funnel. Add the 1,4-dichlorobenzene solution dropwise to the stirred chlorosulfonic acid over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1 hour. Then, begin heating the reaction to the target temperature (e.g., start with a conservative 60°C).
-
Monitoring: Monitor the reaction's progress by taking and analyzing aliquots as described in the FAQ section.
-
Workup (Quenching): Once the reaction is complete, cool the mixture back to room temperature. In a separate, large beaker, prepare a stirred slurry of crushed ice and water. EXTREMELY CAUTIOUSLY , slowly pour the reaction mixture onto the ice. The product will precipitate as a solid. This step is highly exothermic and will release large amounts of HCl gas.
-
Isolation & Purification: Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral to pH paper. The crude product can be purified by recrystallization from a solvent mixture such as hexanes/ethyl acetate to yield the final product, which should be a beige crystalline solid[1][11].
Protocol 2: Temperature Optimization Workflow
This workflow is designed to identify the optimal reaction temperature efficiently.
-
Set Up Parallel Reactions: Prepare 3-4 small-scale reactions using the general protocol above.
-
Assign Temperatures: Assign a different target temperature to each reaction vessel (e.g., 50°C, 70°C, 90°C, 110°C).
-
Execute & Monitor: Run all reactions simultaneously. At fixed time intervals (e.g., 1h, 2h, 4h, 8h), take an aliquot from each reaction.
-
Quench & Analyze: Quench each aliquot and analyze it by HPLC or GC to determine the percentage conversion of starting material and the formation of any major by-products.
-
Evaluate: After a set total reaction time (e.g., 8 hours), perform a full workup on each reaction and measure the isolated yield and purity of the final product.
-
Determine Optimum: The optimal temperature is the one that provides the best balance of high yield, high purity, and a practical reaction time.
Data & Visualization
Table 1: Expected Outcome vs. Reaction Temperature
| Temperature Range | Expected Yield | Expected Purity | Primary Issues |
| Low (e.g., < 50°C) | Low | High | Incomplete conversion, long reaction times. |
| Optimal (e.g., 60-100°C) | High (approaching 85%+)[1] | High | Minimal side products. Requires precise control. |
| High (e.g., > 120°C) | Moderate to Low | Low | Formation of sulfone by-products, potential for charring/decomposition. |
Diagrams
Caption: Workflow for Temperature Optimization Experiment.
Caption: Relationship Between Temperature and Reaction Outcomes.
References
- 1. This compound | 5402-73-3 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 6. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 7. rsc.org [rsc.org]
- 8. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. CHLOROSULFONIC ACID (ICSC) [erc.mp.gov.in]
- 11. This compound 98 5402-73-3 [sigmaaldrich.com]
Technical Support Center: Purification of 2,5-Dichlorobenzenesulfonyl Chloride Derivatives
Welcome to the technical support center for challenges in the purification of 2,5-Dichlorobenzenesulfonyl chloride derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2,5-dichlorobenzenesulfonamides and 2,5-dichlorobenzenesulfonate esters.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of a wide array of biologically active molecules. However, the inherent reactivity of the sulfonyl chloride group, while synthetically useful, often leads to a range of impurities that can complicate purification. This guide provides a structured approach to identifying and resolving these challenges, ensuring the high purity required for downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the workup and initial purification of this compound derivatives.
Q1: After my reaction, I have a persistent, highly polar spot on my TLC. What is it and how can I remove it?
A1: This is very likely the hydrolysis product, 2,5-dichlorobenzenesulfonic acid. Sulfonyl chlorides are highly susceptible to hydrolysis by residual water in your reaction mixture or during aqueous workup.[1]
-
Mechanism of Formation:
-
2,5-Cl₂C₆H₃SO₂Cl + H₂O → 2,5-Cl₂C₆H₃SO₃H + HCl
-
-
Removal Strategy:
-
Perform a basic aqueous wash of your organic layer using a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).
-
The sulfonic acid will be deprotonated to its corresponding salt (2,5-Cl₂C₆H₃SO₃⁻Na⁺), which is highly water-soluble and will be extracted into the aqueous phase.[2]
-
Caution: Add the basic solution slowly and vent your separatory funnel frequently, as the neutralization of any residual acid will produce CO₂ gas.
-
Q2: My TLC shows my desired product, but also a significant amount of unreacted amine/alcohol starting material. How can I easily remove it?
A2: Unreacted nucleophiles can often be removed with a simple liquid-liquid extraction.
-
For Unreacted Amines:
-
Wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl). The amine will be protonated to form a water-soluble ammonium salt (R₃NH⁺Cl⁻), which will partition into the aqueous layer. This is effective for compounds stable to acidic conditions.[2]
-
-
For Unreacted Alcohols:
-
For most small, polar alcohols (e.g., methanol, ethanol), washing the organic layer with water or brine is often sufficient to remove them.
-
For less polar or larger alcohols, column chromatography may be necessary.
-
Q3: I've completed my reaction to form a sulfonamide from a primary amine, but I see a less polar spot on the TLC that I suspect is a byproduct. What could it be?
A3: With primary amines (R-NH₂), there is a possibility of a double reaction to form a bis-sulfonated byproduct, R-N(SO₂Ar)₂. This is more likely if an excess of the sulfonyl chloride was used.
-
Prevention:
-
To favor the desired mono-sulfonylation, use a 1:1 stoichiometry of the amine and sulfonyl chloride.
-
Employ a slow addition of the this compound to the amine solution.
-
-
Removal:
-
The bis-sulfonated product is typically less polar than the desired mono-sulfonated product and can usually be separated by column chromatography.
-
Q4: My crude product is an oil, making recrystallization difficult. What are my options?
A4: Obtaining an oil after workup is a common issue.
-
Initial Steps:
-
Ensure all solvent has been thoroughly removed under high vacuum.
-
Try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization.
-
-
If Oiling Persists:
-
Purification by column chromatography is the most reliable method for purifying oily products.
-
If you suspect the oil is due to impurities, a preliminary purification by chromatography followed by a recrystallization attempt on the cleaner material may be successful.
-
Part 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid derivatives. However, success depends on choosing the right solvent system and technique.
Common Problem 1: Compound "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solute's melting point is lower than the boiling point of the solvent.
Troubleshooting Steps:
-
Re-heat the solution until the oil redissolves completely.
-
Add more of the primary (solubilizing) solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. You can do this by:
-
Leaving the flask at room temperature before moving it to an ice bath.
-
Insulating the flask (e.g., with glass wool or a paper towel).
-
-
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
Consider a different solvent system. A lower boiling point solvent may prevent the compound from melting.
Common Problem 2: Poor Recovery of the Product
Low recovery can be due to several factors, from using too much solvent to premature crystallization.
Troubleshooting Steps:
-
Minimize the amount of hot solvent used to dissolve the crude product. The goal is to create a saturated solution.
-
Cool the solution thoroughly. Ensure the flask has spent adequate time in an ice bath to maximize precipitation.
-
Check the filtrate. If the filtrate is cloudy, it may contain your product. You can try to recover this by further cooling or by concentrating the filtrate and attempting a second recrystallization.
-
Avoid premature crystallization during hot filtration. Use a pre-warmed funnel and a fluted filter paper to speed up the filtration of insoluble impurities.
Selecting a Recrystallization Solvent System
The ideal solvent for recrystallization is one in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
Recommended Single-Solvent Systems to Screen:
-
Ethanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
Recommended Two-Solvent Systems to Screen: In a two-solvent system, the compound is soluble in the first solvent (the "solubilizing solvent") and insoluble in the second (the "precipitating solvent"). The two solvents must be miscible.
| Solubilizing Solvent | Precipitating Solvent |
| Dichloromethane | Hexanes/Heptane |
| Ethyl Acetate | Hexanes/Heptane |
| Acetone | Water |
| Ethanol/Methanol | Water |
| Tetrahydrofuran (THF) | Hexanes/Heptane |
Workflow for Two-Solvent Recrystallization:
Part 3: Troubleshooting Guide: Column Chromatography
Column chromatography is an essential tool for separating complex mixtures.
Common Problem 1: Poor Separation of Spots (Co-elution)
When your desired product and impurities elute at similar rates, it results in poor separation.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Decrease the polarity: If your compounds are eluting too quickly (high Rf values on TLC), decrease the proportion of the polar solvent in your mobile phase.
-
Change the solvent system: Sometimes, a different combination of solvents will provide better selectivity. For example, if an ethyl acetate/hexanes system is not working, try a dichloromethane/methanol system.
-
-
Use a Finer-Mesh Silica Gel: This increases the surface area and can improve resolution, although it may lead to slower flow rates.
-
Employ a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can help to separate compounds with a wide range of polarities.
Common Problem 2: Streaking or Tailing of Spots
This can be caused by overloading the column, the compound being too polar for the chosen mobile phase, or decomposition on the silica.
Troubleshooting Steps:
-
Reduce the amount of sample loaded onto the column.
-
Increase the polarity of the mobile phase to improve the solubility of a polar compound.
-
For acidic or basic compounds, add a modifier to the mobile phase:
-
For acidic compounds (like residual sulfonic acid), add a small amount of acetic acid (e.g., 0.1-1%).
-
For basic compounds (like unreacted amines), add a small amount of triethylamine (e.g., 0.1-1%).
-
-
Consider switching to a different stationary phase, such as alumina for acid-sensitive compounds, or using a reversed-phase column.
Typical Mobile Phase Systems for Derivatives
The choice of mobile phase is critical and should be guided by preliminary TLC analysis. The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4.[3]
| Derivative Type | Typical Mobile Phase (Normal Phase Silica) |
| Sulfonamides (less polar) | 10-40% Ethyl Acetate in Hexanes |
| Sulfonamides (more polar) | 1-10% Methanol in Dichloromethane |
| Sulfonate Esters | 5-30% Ethyl Acetate in Hexanes |
Workflow for Selecting a Purification Method:
Part 4: Purity Assessment
Accurate assessment of purity is crucial. A multi-faceted approach is recommended.
| Analytical Technique | Information Provided | Key Considerations |
| Thin-Layer Chromatography (TLC) | Rapid assessment of the number of components and relative polarities. | Use a combination of visualization techniques (UV light, stains) as not all compounds are UV-active.[4] |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and detection of impurities with different chemical shifts. | Use a deuterated solvent that fully dissolves the sample. Aprotic solvents like CDCl₃ or DMSO-d₆ are recommended for reactive sulfonyl chlorides. |
| LC-MS | Accurate mass determination and separation of components in a mixture. | Can be used to identify byproducts and unreacted starting materials. |
| Melting Point | A sharp melting point range is indicative of a pure crystalline solid. | Impurities typically broaden and depress the melting point range. |
TLC Visualization:
-
UV Light (254 nm): Most aromatic compounds will appear as dark spots on a fluorescent background.
-
Potassium Permanganate (KMnO₄) Stain: A good general stain for compounds with oxidizable functional groups.
-
p-Anisaldehyde Stain: Useful for visualizing a wide range of functional groups, often with different colors.
References
Technical Support Center: Recrystallization of 2,5-Dichlorobenzenesulfonamides
Welcome to the technical support center for the purification of 2,5-dichlorobenzenesulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity for this important class of compounds through recrystallization. Here, we will address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the principles and practices of recrystallizing 2,5-dichlorobenzenesulfonamides.
Q1: What is the underlying principle of recrystallization for purifying compounds like 2,5-dichlorobenzenesulfonamide?
Recrystallization is a purification technique based on the differential solubility of a target compound and its impurities.[1] The core principle is that most solids, including 2,5-dichlorobenzenesulfonamide, are more soluble in a hot solvent than in a cold one.[2] An ideal recrystallization process involves dissolving the crude, impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure crystal lattice. The impurities, which are either present in smaller amounts or have different solubility profiles, remain dissolved in the cold solvent (the "mother liquor").[3]
Q2: How do I select the best solvent for recrystallizing 2,5-dichlorobenzenesulfonamide?
Solvent selection is the most critical step for a successful recrystallization.[3] The ideal solvent should:
-
Dissolve the sulfonamide completely when hot but poorly or not at all when cold.[2]
-
Not react chemically with the compound.
-
Dissolve impurities readily at all temperatures or not at all , so they can be removed by hot filtration.[3]
-
Have a boiling point below the melting point of the 2,5-dichlorobenzenesulfonamide to prevent "oiling out."
-
Be volatile enough to be easily removed from the purified crystals.
For sulfonamides, which contain both a polar sulfonamide group (-SO₂NH₂) and a non-polar dichlorophenyl ring, a single solvent is often not ideal. A mixed solvent system, or "solvent pair," is typically more effective.[1] A common and effective approach involves using a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent").[3]
Q3: What are some recommended starting solvents or solvent pairs for 2,5-dichlorobenzenesulfonamides?
Based on the structure of sulfonamides, solvent systems of intermediate polarity often yield the best results.[1] Good starting points include:
-
Ethanol/Water: Ethanol is a good "soluble solvent" for many sulfonamides, while water acts as the "anti-solvent."[4]
-
Isopropanol/Water: Similar to ethanol/water, this system is also highly effective for sulfonamide purification.[5]
-
Ethyl Acetate/Hexanes: This pair is suitable for less polar sulfonamide derivatives. Ethyl acetate serves as the soluble solvent and hexanes as the anti-solvent.[4][6]
The table below provides a summary of common solvents for consideration.
| Solvent System | Soluble Solvent | Anti-Solvent | Boiling Point (°C) of Soluble Solvent | Key Considerations |
| Ethanol/Water | Ethanol | Water | 78 | Excellent for a wide range of sulfonamides. Good balance of polarity.[4] |
| Isopropanol/Water | Isopropanol | Water | 82 | A slightly less polar alternative to ethanol; very effective.[5] |
| Methanol/Water | Methanol | Water | 65 | Lower boiling point can be advantageous for heat-sensitive compounds. |
| Acetone/Water | Acetone | Water | 56 | Highly effective but its low boiling point requires careful handling. |
| Ethyl Acetate/Hexanes | Ethyl Acetate | Hexanes | 77 | Good for less polar impurities and derivatives.[6] |
| Toluene | Toluene | N/A | 111 | Can be effective for single-solvent recrystallization of aromatic compounds.[7] |
Table 1: Common Solvent Systems for Sulfonamide Recrystallization.
Part 2: Detailed Experimental Protocol
This section provides a step-by-step methodology for a typical recrystallization of 2,5-dichlorobenzenesulfonamide using an ethanol/water solvent pair.
Workflow for Recrystallization
Caption: General workflow for the recrystallization of 2,5-dichlorobenzenesulfonamide.
Step-by-Step Procedure
-
Dissolution: Place the crude 2,5-dichlorobenzenesulfonamide in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the "soluble solvent" (e.g., 95% ethanol) and heat the mixture on a hot plate with stirring until it gently boils and the solid dissolves completely.[1] Add solvent dropwise until a clear solution is achieved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of the product in the mother liquor upon cooling.[2][8]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% of the solute's weight) of activated charcoal. Reheat the solution to boiling for a few minutes.[1] Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.
-
Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, they must be removed while the solution is hot to prevent premature crystallization of the product. Pre-warm a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, warm flask.[1] Causality: Keeping the apparatus hot prevents the product from crystallizing on the filter paper or in the funnel stem, which would lead to a significant loss of yield.
-
Crystallization: Reheat the clear filtrate to boiling. Add the "anti-solvent" (e.g., hot deionized water) dropwise while swirling until the solution becomes faintly cloudy or turbid. This point of persistent cloudiness is the saturation point. Add a few more drops of the hot soluble solvent (ethanol) until the solution becomes clear again.[1] Causality: This procedure ensures the solution is perfectly saturated at the boiling point, setting up the ideal conditions for crystallization upon cooling.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2] Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[8]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture used for crystallization) to rinse away any remaining mother liquor. Causality: The wash solvent must be ice-cold to avoid dissolving the purified product crystals.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air-dry or dry in a vacuum oven.[2]
Part 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides a logical approach to diagnosing and solving common recrystallization problems.
Troubleshooting Decision Tree
Caption: A decision-making guide for troubleshooting common recrystallization issues.
Q&A Troubleshooting Guide
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do? A: This is a common issue, typically indicating that your solution is not supersaturated, likely because too much solvent was used.[8]
-
Solution 1: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent. Allow it to cool again. This will increase the concentration of your compound.[9]
-
Solution 2: Induce Crystallization. If the solution is indeed supersaturated, nucleation may be the barrier. You can induce it by:
-
Scratching: Vigorously scratch the inside surface of the flask at the meniscus with a glass stirring rod. The scratching creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[10][11]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[10][12]
-
Q: My compound separated as an oily liquid instead of solid crystals. What went wrong? A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[8] This is often caused by a very high concentration of the solute or the use of a solvent in which the compound's solubility changes too dramatically with temperature.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot soluble solvent (e.g., ethanol) to decrease the saturation level slightly. Allow the solution to cool again, but much more slowly.[8] If the problem persists, you may need to choose a different solvent system entirely.
Q: My final yield of pure crystals is extremely low. Where did my product go? A: A low yield is most often traced back to one of several experimental errors.[8]
-
Cause 1: Too much solvent. As mentioned, using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your product in the mother liquor. You can try to recover some of this by evaporating the mother liquor and performing a second recrystallization.[8]
-
Cause 2: Premature crystallization. If you performed a hot filtration, your product may have crystallized on the filter paper or in the funnel. Ensure all glassware is sufficiently pre-heated.
-
Cause 3: Excessive washing. Washing the final crystals with too much solvent, or with solvent that was not ice-cold, can dissolve a substantial amount of your product.
Q: After recrystallization, my crystals are still colored. How can I get a pure white product? A: If the crystals remain colored, it means that the colored impurity has a similar solubility profile to your product and co-crystallized with it.
-
Solution 1: Use Activated Charcoal. If you did not use charcoal in the first attempt, repeat the recrystallization and include the decolorization step as described in the protocol.[1] Be careful not to add too much charcoal, as it can also adsorb your desired product and reduce the yield.[8]
-
Solution 2: Column Chromatography. If treatment with charcoal is ineffective, the impurity may be too similar in structure to be removed by recrystallization alone. In this case, purification by silica gel column chromatography is the recommended next step.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. brainly.com [brainly.com]
stability of 2,5-Dichlorobenzenesulfonyl chloride in different solvents
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: 2,5-Dichlorobenzenesulfonyl Chloride
Welcome to the technical support guide for this compound (CAS 5402-73-3). This resource is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the stability and handling of this crucial reagent. As a highly reactive compound, its successful application in synthesis—particularly for novel sulfonamides—depends on a thorough understanding of its behavior in different chemical environments.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your work is both efficient and reproducible.
Physicochemical Properties at a Glance
A quick reference to the key properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₃Cl₃O₂S[3][4][5][6] |
| Molecular Weight | 245.51 g/mol [4][5] |
| Appearance | Off-white to pale beige crystalline powder or solid.[2][3] |
| Melting Point | 36-39 °C[1] |
| Primary Hazard | Corrosive, Moisture Sensitive.[2][3][7][8][9] |
| Common Solvents | Soluble in Chloroform, DMSO.[1][2][10] |
Frequently Asked Questions (FAQs) on Stability
Direct answers to common questions regarding the stability and handling of this compound.
Q1: What is the primary stability concern when working with this compound?
The principal stability issue is its high sensitivity to moisture.[2][3][7][8] The sulfonyl chloride functional group is highly electrophilic and readily undergoes nucleophilic attack by water. This reaction, known as hydrolysis, is the most common degradation pathway, converting the reactive sulfonyl chloride into the corresponding and generally unreactive 2,5-Dichlorobenzenesulfonic acid. This is why all handling and storage must be performed under strictly anhydrous conditions.[3][7][9]
Q2: How does this compound behave in protic solvents like water, methanol, or ethanol?
Protic solvents, which contain acidic protons (e.g., O-H or N-H bonds), are incompatible with this compound.[11] They act as nucleophiles and rapidly react in a process called solvolysis.
-
In water: It undergoes hydrolysis to form 2,5-Dichlorobenzenesulfonic acid and hydrochloric acid (HCl).
-
In alcohols (e.g., methanol, ethanol): It undergoes alcoholysis to form the corresponding sulfonate esters (e.g., methyl 2,5-dichlorobenzenesulfonate).
This reactivity makes protic solvents unsuitable for dissolving or storing the compound if the integrity of the sulfonyl chloride group is to be maintained.[12][13][14]
Q3: Which solvents are recommended for reactions and short-term storage?
The best choices are anhydrous aprotic solvents. These solvents lack acidic protons and do not have the ability to hydrogen bond, which makes them non-reactive towards the sulfonyl chloride group.[11] Recommended solvents include:
-
Dichloromethane (DCM): An excellent choice for many reactions due to its inertness and ability to dissolve the compound well.[15]
-
Acetonitrile (ACN): A polar aprotic solvent that is generally suitable for reactions, provided it is anhydrous.[16]
-
Tetrahydrofuran (THF): Can be used if it is rigorously dried and inhibitor-free. Be aware that aged THF can contain both water and peroxides.
-
Chloroform: A suitable solvent for dissolving the compound.[1][2][10]
Q4: What is the stability profile in polar aprotic solvents like DMF and DMSO?
While Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are aprotic, they are also highly hygroscopic (readily absorb moisture from the air). If not used from a freshly opened, anhydrous-grade bottle, they often contain enough water to cause slow hydrolysis of the sulfonyl chloride over time. While this compound is soluble in DMSO[1][2][10], these solvents should be used with caution and only when rigorously dried.
Q5: How do temperature and light affect the stability of the compound?
Temperature significantly impacts the rate of degradation. Elevated temperatures will accelerate the hydrolysis reaction, even with trace amounts of moisture. Therefore, it is crucial to store the compound in a cool, dry place.[7][17] While not as critical as moisture sensitivity, it is good laboratory practice to store the reagent in a dark location to prevent any potential photochemical side reactions.
Troubleshooting Guide: Common Experimental Issues
Q: My reaction yield is unexpectedly low, and I suspect my this compound has degraded. How can I confirm this?
A: Degradation almost certainly points to hydrolysis. Here’s how to troubleshoot:
-
Check Handling Procedures: Review your experimental setup. Was the glassware oven-dried? Were anhydrous solvents used? Was the reaction run under an inert atmosphere (e.g., nitrogen or argon)? Any lapse can introduce moisture.[15]
-
Melting Point Analysis: A quick and effective check. Pure this compound has a sharp melting point between 36-39°C.[1] A broadened or depressed melting point suggests the presence of impurities, most likely the sulfonic acid.
-
Thin-Layer Chromatography (TLC): Spot your starting material against a baseline reference. The hydrolyzed product, 2,5-dichlorobenzenesulfonic acid, is much more polar and will have a significantly lower Rf value (it may not even move from the baseline in many non-polar solvent systems).
-
Spectroscopic Analysis: An ¹H NMR spectrum can reveal degradation. The sulfonic acid will have a different aromatic proton splitting pattern and a broad peak for the acidic proton.
Q: I observed a white precipitate forming in my stock solution of this compound in Dichloromethane. What is it?
A: This is a classic sign of hydrolysis. The likely cause is the accidental introduction of moisture into your stock solution. While the sulfonyl chloride is soluble in DCM, the resulting 2,5-Dichlorobenzenesulfonic acid is significantly more polar and has very low solubility in DCM, causing it to precipitate out of the solution. The solution should be discarded, and a fresh one prepared under stricter anhydrous conditions.
Q: Can I use a base like pyridine or triethylamine to "protect" the sulfonyl chloride from degradation?
A: No, this is a misconception. Bases like pyridine and triethylamine are HCl scavengers, used to neutralize the HCl byproduct generated during a sulfonylation reaction (e.g., with an amine or alcohol).[15] They do not prevent hydrolysis. In fact, if the base contains water impurities (as is common with pyridine), it can accelerate degradation. Always use freshly distilled or anhydrous-grade bases.
Data & Workflow Visualizations
Solvent Stability Summary
| Solvent Class | Examples | Stability of this compound | Rationale & Recommendations |
| Protic | Water, Methanol, Ethanol | Highly Unstable | Solvents are nucleophilic and will readily react via solvolysis to degrade the compound. STRICTLY AVOID .[12][13][14] |
| Aprotic Nonpolar | Hexanes, Toluene | Good (if anhydrous) | Generally inert, but solubility may be limited. Ensure solvent is dry. |
| Aprotic Halogenated | Dichloromethane (DCM), Chloroform | Excellent (if anhydrous) | Inert and provide good solubility. The recommended choice for most applications.[15] |
| Aprotic Polar | Acetonitrile (ACN), THF | Good (if rigorously anhydrous) | Effective solvents but must be of high purity and dryness. THF must be checked for peroxides.[16] |
| Aprotic Polar (Hygroscopic) | DMF, DMSO | Fair to Poor | Highly hygroscopic nature means they often contain water, leading to slow degradation. Use only if essential and with extreme care. |
Primary Degradation Pathway: Hydrolysis
Caption: Primary degradation pathway of this compound.
Recommended Workflow for Solution Preparation
Caption: Recommended workflow for preparing a stable reagent solution.
Experimental Protocols
Protocol 1: Preparation of a Standardized Stock Solution
This protocol ensures the integrity of the reagent for use in subsequent reactions.
-
Glassware Preparation: Thoroughly oven-dry a round-bottom flask equipped with a magnetic stir bar and seal it with a rubber septum. Allow it to cool to room temperature under a stream of inert gas (e.g., argon or nitrogen).
-
Solvent Preparation: Obtain a new bottle of anhydrous dichloromethane (or another suitable aprotic solvent). Pierce the septum with a needle connected to the inert gas line to ensure a positive pressure environment.
-
Weighing the Reagent: Briefly remove the septum and quickly add the desired mass of this compound to the flask. Immediately reseal the flask. The solid is corrosive and moisture-sensitive, so handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[3][7][8][9][17]
-
Dissolution: Using a dry syringe, draw the calculated volume of anhydrous solvent and add it to the flask through the septum.
-
Mixing: Stir the solution at room temperature until all the solid has dissolved completely.
-
Storage: For immediate use, this solution can be drawn directly via syringe. For very short-term storage, keep the flask sealed under a positive pressure of inert gas in a cool, dark location. It is strongly recommended to prepare solutions fresh for each experiment.
Protocol 2: Rapid Stability Check by TLC
Use this method to quickly assess if a sample of the reagent has degraded.
-
Sample Preparation: Prepare two small vials. In vial A, dissolve a few milligrams of your this compound in 0.5 mL of anhydrous dichloromethane. In vial B, add a few milligrams of the reagent to 0.5 mL of a 9:1 mixture of dichloromethane and methanol (the methanol will rapidly induce hydrolysis to create a reference spot).
-
TLC Spotting: On a silica gel TLC plate, spot vial A and vial B side-by-side.
-
Elution: Develop the plate using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Visualization: Visualize the plate under a UV lamp.
-
Analysis: The sample in vial B will show a very polar spot at or near the baseline (the sulfonic acid). If the sample in vial A shows a significant spot at the same low Rf as the spot from vial B, your reagent has undergone considerable hydrolysis and should not be used in reactions where high purity is required.
References
- 1. usbio.net [usbio.net]
- 2. This compound | 5402-73-3 [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. This compound 98 5402-73-3 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound | 5402-73-3 [amp.chemicalbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. | Sigma-Aldrich [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
chemoselectivity issues with 2,5-Dichlorobenzenesulfonyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2,5-Dichlorobenzenesulfonyl Chloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common chemoselectivity challenges during your experiments. As a seasoned application scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure the success of your synthetic endeavors.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable reagent in organic synthesis, prized for its ability to form stable sulfonamides and sulfonate esters. The two electron-withdrawing chlorine atoms on the phenyl ring enhance the electrophilicity of the sulfur atom, making it highly reactive towards nucleophiles. This heightened reactivity, however, is a double-edged sword, often leading to challenges in chemoselectivity when working with polyfunctional molecules. This guide will help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction with a primary amine is giving a low yield of the desired sulfonamide. What are the likely causes and how can I improve it?
Answer:
Low yields in sulfonamide synthesis are a common hurdle. The primary culprits are often related to the stability of the sulfonyl chloride and the nucleophilicity of the amine.
Common Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Hydrolysis of Sulfonyl Chloride | This compound is highly susceptible to hydrolysis, especially in the presence of moisture and a base, forming the unreactive 2,5-dichlorobenzenesulfonic acid. | - Ensure all glassware is oven-dried or flame-dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - If an aqueous workup is necessary, perform it quickly at low temperatures (0 °C). |
| Poor Amine Nucleophilicity | Sterically hindered amines or electron-deficient anilines exhibit reduced nucleophilicity, leading to sluggish reactions. | - Increase the reaction temperature. - Switch to a more polar, aprotic solvent to enhance reaction rates. - Consider the addition of a catalyst such as 4-dimethylaminopyridine (DMAP), which forms a more reactive sulfonyl-DMAP intermediate. |
| Protonation of the Amine | The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic.[1] | - Always use a base to scavenge the in-situ generated HCl. Common bases include pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA). Use at least one equivalent, though an excess (1.5-2.0 equivalents) is often beneficial. |
Visualizing the Problem: The Competing Hydrolysis Pathway
Caption: Competing reaction pathways for this compound.
FAQ 2: I am reacting this compound with an amino alcohol and obtaining a mixture of N-sulfonated and O-sulfonated products. How can I achieve selective N-sulfonylation?
Answer:
This is a classic chemoselectivity problem. While amines are generally more nucleophilic than alcohols, the reaction conditions can tip the balance. Achieving high selectivity for N-sulfonylation requires careful control of these conditions.[2]
Key Principles for Selectivity:
-
Nucleophilicity: At neutral or slightly basic pH, the lone pair on the nitrogen of an amino group is significantly more available for nucleophilic attack than the lone pairs on the oxygen of a hydroxyl group.
-
Basicity and Deprotonation: Strong bases can deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, which can compete with the amine in attacking the sulfonyl chloride.
-
Steric Hindrance: The steric environment around the nucleophilic centers can influence the rate of reaction.
Troubleshooting Strategies for Selective N-Sulfonylation:
| Strategy | Rationale |
| Control of Basicity | Use a non-nucleophilic base that is strong enough to scavenge HCl but not so strong that it significantly deprotonates the alcohol. Pyridine is often a good choice. Avoid strong bases like sodium hydride or organolithium reagents if you want to avoid O-sulfonylation. |
| Reaction Temperature | Run the reaction at a low temperature (e.g., 0 °C to room temperature). The activation energy for the reaction with the more nucleophilic amine is lower, so at reduced temperatures, the desired reaction is favored kinetically. |
| Order of Addition | Slowly add the this compound solution to the solution of the amino alcohol and base. This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic amine.[2] |
| Protecting Groups | If the above methods fail to provide sufficient selectivity, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group that is stable to the sulfonylation conditions and can be removed orthogonally.[3][4] |
Experimental Protocol: Chemoselective N-Sulfonylation of an Amino Alcohol
This protocol is adapted from a similar procedure for 2,4-Dichlorobenzenesulfonyl chloride and should serve as a good starting point.[2]
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the amino alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Add anhydrous pyridine (1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the cooled amino alcohol solution over 30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with 1M HCl (to remove excess pyridine), followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Workflow for N- vs. O-Sulfonylation
Caption: Decision tree for optimizing selective N-sulfonylation.
FAQ 3: Can I use this compound to selectively sulfonylate a phenolic hydroxyl group in the presence of an aliphatic alcohol?
Answer:
Yes, this is generally feasible. The selectivity in this case is governed by the difference in acidity between the phenolic and aliphatic hydroxyl groups.
The Underlying Principle: Acidity and Nucleophilicity
-
Phenols are more acidic than aliphatic alcohols. This means that in the presence of a base, the phenolic hydroxyl group will be preferentially deprotonated to form a highly nucleophilic phenoxide ion.
-
Aliphatic alcohols are less acidic and will not be significantly deprotonated by mild to moderate bases.
Strategy for Selective O-Sulfonylation of Phenols:
-
Choice of Base: Use a base that is strong enough to deprotonate the phenol but not the aliphatic alcohol. A common choice is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or acetone.
-
Stoichiometry: Use approximately one equivalent of the base relative to the phenol.
-
Temperature: The reaction can often be performed at room temperature.
Illustrative Reaction Scheme
Caption: Selective sulfonylation of a phenolic hydroxyl group.
Concluding Remarks
Mastering the use of reactive reagents like this compound is a hallmark of a skilled synthetic chemist. The key to success lies in understanding the fundamental principles of reactivity and selectivity, and methodically applying them to troubleshoot and optimize your reactions. By carefully controlling reaction parameters such as temperature, solvent, base, and order of addition, you can effectively manage the chemoselectivity and achieve your desired molecular architecture.
This guide provides a foundation for addressing common issues. However, every substrate is unique, and further refinement of these protocols may be necessary. Always rely on rigorous reaction monitoring and characterization to validate your results.
References
- 1. Selective remote C–H sulfonylation of aminoquinolines with arylsulfonyl chlorides via copper catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to 2,5-Dichlorobenzenesulfonyl Chloride and Other Key Sulfonylating Agents for Researchers
In the landscape of modern organic synthesis, particularly within drug discovery and development, the strategic selection of reagents is paramount to achieving desired molecular architectures with efficiency and precision. Sulfonyl chlorides are a cornerstone class of reagents, indispensable for the formation of sulfonamides and sulfonate esters—moieties prevalent in a vast array of therapeutic agents. This guide provides an in-depth comparative analysis of 2,5-Dichlorobenzenesulfonyl chloride against other commonly employed sulfonyl chlorides, namely p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and the parent benzenesulfonyl chloride. Our objective is to furnish researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal sulfonylating agent for their specific synthetic challenges, supported by theoretical principles and experimental data.
The Role of Sulfonyl Chlorides in Synthesis
Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles, a property owed to the potent electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group. Their primary utility lies in the sulfonylation of nucleophiles such as amines and alcohols, yielding stable sulfonamides and sulfonate esters, respectively. These functional groups are not merely passive linkers; they often play a critical role in the pharmacological profile of a molecule, influencing its binding affinity, metabolic stability, and pharmacokinetic properties.
A Spotlight on this compound
This compound is an aromatic sulfonyl chloride distinguished by the presence of two chlorine atoms on the phenyl ring. These substituents are not mere spectators; they profoundly influence the reactivity and properties of the resulting sulfonamides and sulfonate esters.
Properties at a Glance:
| Property | Value |
| CAS Number | 5402-73-3 |
| Molecular Formula | C₆H₃Cl₃O₂S |
| Molecular Weight | 245.51 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 36-39 °C |
The two electron-withdrawing chlorine atoms significantly increase the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride. This heightened reactivity can be advantageous in reactions with weakly nucleophilic amines or hindered alcohols. Furthermore, the dichlorinated phenyl ring imparts increased lipophilicity to the resulting derivatives, a property that can be strategically manipulated in drug design to enhance membrane permeability. Its utility is demonstrated in the synthesis of sulfonamide derivatives with antibacterial activity and other pharmacologically active compounds.
Comparative Analysis: Reactivity and Applications
The choice of a sulfonylating agent is a critical decision in a synthetic pathway, dictated by a balance of reactivity, selectivity, steric considerations, and the desired properties of the final product.
Theoretical Framework: Electronic and Steric Effects
The reactivity of substituted benzenesulfonyl chlorides can be rationalized by considering the electronic and steric effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity. The Hammett equation provides a quantitative measure of these electronic effects, with positive σ values for EWGs and negative σ values for EDGs correlating with reaction rates.
For this compound, the two chlorine atoms act as EWGs through their inductive effect, leading to a significant increase in reactivity compared to benzenesulfonyl chloride and p-toluenesulfonyl chloride (which has an electron-donating methyl group). Methanesulfonyl chloride, being an aliphatic sulfonyl chloride, lacks the electronic modulation of a phenyl ring but is sterically less hindered than its aromatic counterparts, contributing to its high reactivity.
Reactivity Spectrum: A Head-to-Head Comparison
The following diagram illustrates the relative reactivity of the four sulfonyl chlorides based on the electronic and steric factors discussed.
Key Comparative Points:
| Sulfonyl Chloride | Key Characteristics | Typical Applications |
| This compound | High reactivity due to two EWGs; introduces a lipophilic dichlorophenyl moiety. | Synthesis of bioactive sulfonamides, derivatization of weakly nucleophilic substrates. |
| p-Toluenesulfonyl Chloride (TsCl) | Moderate reactivity; crystalline tosylates are easily purified; the tosyl group is a common protecting group. | Protection of amines and alcohols, formation of leaving groups. |
| Methanesulfonyl Chloride (MsCl) | High reactivity, sterically unhindered; the mesyl group is a good leaving group. | Mesylation of alcohols, protection of amines. |
| Benzenesulfonyl Chloride | Baseline reactivity for aromatic sulfonyl chlorides. | General sulfonamide and sulfonate ester synthesis. |
Experimental Section: A Standardized Protocol for Comparative Synthesis
To provide a tangible comparison, the following standardized protocol for the synthesis of N-benzylsulfonamides can be employed. This allows for a direct evaluation of the performance of each sulfonyl chloride under identical conditions.
General Experimental Workflow
The synthesis of N-benzylsulfonamides from the various sulfonyl chlorides follows a general nucleophilic substitution pathway.
Standardized Protocol for N-Benzylsulfonamide Synthesis
This protocol is designed for the synthesis of N-benzylsulfonamides from benzylamine and the respective sulfonyl chloride.
Materials:
-
Benzylamine
-
This compound / p-Toluenesulfonyl chloride / Methanesulfonyl chloride / Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add pyridine (1.2 eq) at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of the respective sulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure N-benzylsulfonamide.
Expected Outcomes and Comparative Data (Literature-Derived)
While a direct head-to-head experimental comparison under identical conditions is ideal, we can draw upon literature precedents to anticipate the relative performance of each sulfonyl chloride in the synthesis of N-benzylsulfonamides.
| Sulfonyl Chloride | Expected Reactivity | Typical Yield (N-benzylsulfonamide) | Reference |
| This compound | High | High (estimated) | |
| p-Toluenesulfonyl Chloride | Moderate | ~90% | |
| Methanesulfonyl Chloride | High | High (estimated) | |
| Benzenesulfonyl Chloride | Moderate | ~85-95% |
Protocol Validation: LC-MS Analysis of Sulfonamide Formation
The progress and successful completion of the sulfonylation reaction can be effectively monitored and validated using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows for the sensitive and selective detection of the starting materials and the sulfonamide product.
General LC-MS Protocol
Instrumentation:
-
HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more lipophilic sulfonamide.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, the instrument is set to detect the expected [M+H]⁺ ions of the starting amine and the sulfonamide product.
By monitoring the decrease in the peak area of the starting amine and the corresponding increase in the peak area of the sulfonamide product over time, a reaction profile can be generated, providing valuable kinetic information.
Conclusion
The selection of a sulfonyl chloride is a nuanced decision that requires careful consideration of the substrate's reactivity, the desired properties of the final product, and the overall synthetic strategy. This compound emerges as a highly reactive and valuable reagent, particularly for the sulfonylation of less nucleophilic substrates or when increased lipophilicity is a desired feature in the target molecule. Its performance, when compared to workhorse reagents like TsCl and MsCl, and the parent benzenesulfonyl chloride, highlights the significant impact of electronic and steric factors on reactivity. By understanding these fundamental principles and utilizing standardized protocols for comparison, researchers can make informed decisions to optimize their synthetic endeavors in the pursuit of novel therapeutics and complex molecular architectures.
A Comparative Guide to the Reactivity of Dichlorobenzenesulfonyl Chloride Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, dichlorobenzenesulfonyl chlorides serve as pivotal intermediates for the introduction of the dichlorobenzenesulfonyl moiety, a common scaffold in various pharmacologically active compounds and functional materials. The reactivity of these isomers, however, is not uniform. The seemingly subtle shift in the position of the chlorine atoms on the benzene ring profoundly impacts the electrophilicity of the sulfur center and its accessibility to nucleophiles. This guide provides an in-depth comparison of the reactivity of three common dichlorobenzenesulfonyl chloride isomers: 2,4-, 2,5-, and 3,4-dichlorobenzenesulfonyl chloride, supported by theoretical principles and experimental insights to inform your synthetic strategies.
The Decisive Duo: Electronic and Steric Effects
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is primarily governed by a delicate interplay of electronic and steric factors. Electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, bulky groups, particularly in the ortho position, can sterically hinder the approach of the nucleophile, thereby decreasing the reaction rate.
The reaction, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism, involves the attack of a nucleophile on the sulfur atom, leading to a trigonal bipyramidal transition state. The stability of this transition state is key to the reaction's kinetics.
A Head-to-Head Comparison of Isomer Reactivity
The expected order of reactivity is:
3,4-dichlorobenzenesulfonyl chloride > 2,5-dichlorobenzenesulfonyl chloride > 2,4-dichlorobenzenesulfonyl chloride
This order is a direct consequence of the combined electronic and steric influences of the chlorine substituents in each isomer.
3,4-Dichlorobenzenesulfonyl Chloride: The Electronically Activated Isomer
In the 3,4-isomer, both chlorine atoms are positioned at the meta and para positions relative to the sulfonyl chloride group. Both positions exert a strong electron-withdrawing inductive effect (-I). The para-chlorine can also exert a +R (resonance) effect, but for halogens, the inductive effect is dominant. The cumulative electron-withdrawing nature of the two chlorine atoms significantly increases the partial positive charge on the sulfur atom, making it highly electrophilic and thus, the most reactive of the three isomers towards nucleophiles.
This compound: A Balance of Effects
The 2,5-isomer presents a more complex scenario. It has a chlorine atom in the ortho position and another in the meta position. While the meta-chlorine is purely electron-withdrawing, the ortho-chlorine introduces the "ortho effect." This is a combination of steric hindrance and electronic effects. The ortho-chlorine will sterically impede the approach of a nucleophile to the sulfonyl group. However, it also exerts a strong inductive electron-withdrawing effect due to its proximity to the reaction center. In this case, the electronic activation from two chlorine atoms is partially offset by the steric hindrance of the ortho-substituent, rendering it less reactive than the 3,4-isomer.
2,4-Dichlorobenzenesulfonyl Chloride: The Sterically Hindered Isomer
The 2,4-isomer is generally the least reactive of the three.[1] It possesses both a para- and an ortho-chlorine. The para-chlorine contributes to the electronic activation of the sulfonyl group. However, the chlorine atom at the ortho-position creates significant steric hindrance around the sulfonyl chloride group.[1] This "ortho effect" can physically block nucleophiles from efficiently attacking the sulfur atom, leading to slower reaction rates compared to less hindered sulfonyl chlorides.[1] This steric impediment is the dominant factor, overriding the electronic activation provided by the two chlorine atoms and making the 2,4-isomer the most sluggish in this series.
Quantifying Electronic Effects: The Hammett Equation
The Hammett equation, a cornerstone of physical organic chemistry, allows for the quantitative assessment of the electronic influence of meta and para substituents on the reactivity of benzene derivatives.[2][3][4] The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For the hydrolysis of benzenesulfonyl chlorides, the reaction constant (ρ) has a positive value, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction.[5]
Let's use the Hammett substituent constants for chlorine to estimate the electronic contribution to the reactivity of the 3,4- and 2,5-isomers (the Hammett equation is not applicable to ortho substituents due to steric effects).
| Substituent | Position | σ Value |
| Chlorine | meta | 0.37 |
| Chlorine | para | 0.23 |
-
For 3,4-dichlorobenzenesulfonyl chloride: The combined electronic effect can be approximated by the sum of the σ values: Σσ = σ_meta + σ_para = 0.37 + 0.23 = 0.60.
-
For this compound: Considering only the meta substituent for a simplified electronic comparison: σ = σ_meta = 0.37.
Based solely on this electronic analysis, the 3,4-isomer (Σσ = 0.60) is predicted to be more reactive than a hypothetical isomer with only a meta-chlorine (σ = 0.37), which supports the proposed reactivity order.
Experimental Protocol: Determining Reactivity via Hydrolysis Rate
To empirically determine the relative reactivity of these isomers, a kinetic study of their hydrolysis can be performed. The rate of hydrolysis can be monitored by measuring the formation of hydrochloric acid over time using a conductivity meter or by quenching aliquots of the reaction mixture and titrating the produced acid.
Objective: To determine the pseudo-first-order rate constants for the hydrolysis of 2,4-, 2,5-, and 3,4-dichlorobenzenesulfonyl chloride in a given solvent system (e.g., aqueous acetone) at a constant temperature.
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride
-
This compound
-
3,4-Dichlorobenzenesulfonyl chloride
-
Acetone (anhydrous)
-
Deionized water
-
Conductivity meter or pH meter and titrator
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Solvent Preparation: Prepare a stock solution of the desired aqueous acetone mixture (e.g., 80:20 acetone:water v/v).
-
Reaction Setup: Place a known volume of the solvent mixture in a reaction vessel equipped with a magnetic stirrer and allow it to equilibrate to the desired temperature in the constant temperature water bath.
-
Initiation of Reaction: Prepare a stock solution of the dichlorobenzenesulfonyl chloride isomer in a small amount of anhydrous acetone. At time t=0, inject a small, precise volume of the sulfonyl chloride solution into the reaction vessel with vigorous stirring.
-
Data Collection (Conductivity Method): If using a conductivity meter, record the conductivity of the solution at regular time intervals. The increase in conductivity is proportional to the formation of HCl.
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of this line will be -k.
-
Comparison: Repeat the experiment for each isomer under identical conditions. The calculated rate constants will provide a quantitative measure of their relative reactivity.
Caption: Experimental workflow for the comparative kinetic analysis of dichlorobenzenesulfonyl chloride isomer hydrolysis.
Practical Implications for the Synthetic Chemist
The choice of a dichlorobenzenesulfonyl chloride isomer can have significant practical consequences in a synthetic workflow.
-
Reaction Conditions: For the less reactive 2,4-isomer, more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of a catalyst, may be necessary to achieve a desirable conversion.[1] In contrast, the highly reactive 3,4-isomer may require milder conditions to avoid side reactions.
-
Nucleophile Selection: The steric hindrance of the 2,4- and, to a lesser extent, the 2,5-isomer may preclude the use of bulky nucleophiles. Less sterically demanding nucleophiles will generally react more readily with these isomers.
-
Selectivity: In molecules with multiple nucleophilic sites, the differing reactivities of the isomers can potentially be exploited to achieve selective sulfonylation.
Conclusion
The reactivity of dichlorobenzenesulfonyl chloride isomers is a nuanced interplay of electronic and steric effects. The 3,4-isomer stands out as the most reactive due to the strong, unhindered electron-withdrawing effects of its chlorine substituents. The 2,4-isomer is the least reactive, with the steric hindrance of the ortho-chlorine atom being the predominant factor. The 2,5-isomer exhibits intermediate reactivity. A thorough understanding of these reactivity trends is crucial for the rational design of synthetic routes and the optimization of reaction conditions, ultimately enabling more efficient and successful outcomes in your research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. global.oup.com [global.oup.com]
- 4. oxfordreference.com [oxfordreference.com]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 2,5-Dichlorobenzenesulfonyl Chloride and 3,4-Dichlorobenzenesulfonyl Chloride
For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences synthetic efficiency and the properties of the final active pharmaceutical ingredient (API). Benzenesulfonyl chlorides are a vital class of reagents for installing the sulfonamide moiety, a privileged scaffold in medicinal chemistry.[1] This guide provides an in-depth technical comparison of the reactivity of two common, yet distinct, isomers: 2,5-dichlorobenzenesulfonyl chloride and 3,4-dichlorobenzenesulfonyl chloride. Understanding the subtle interplay of electronic and steric effects dictated by the chlorine substitution pattern is paramount for reaction optimization and rational molecular design.
Physicochemical Properties: A Foundation for Comparison
A baseline understanding of the physical properties of these isomers is essential before delving into their reactivity. While both share the same molecular formula and weight, their substitution patterns lead to differences in physical characteristics such as melting point, which can influence handling and reaction setup.
| Property | This compound | 3,4-Dichlorobenzenesulfonyl Chloride |
| CAS Number | 5402-73-3[2] | 98-31-7 |
| Molecular Formula | C₆H₃Cl₃O₂S[2] | C₆H₃Cl₃O₂S[3] |
| Molecular Weight | 245.51 g/mol [2] | 245.51 g/mol [3] |
| Appearance | Beige crystalline powder or liquid[4] | Crystalline solid[5] |
| Melting Point | 36-37 °C[2][4] | ~22.4 °C[5] |
| Boiling Point | Not specified | 253 °C[3][5] |
| Density | Not specified | 1.572 g/mL at 25 °C[3] |
The Duality of Reactivity: Electronic vs. Steric Effects
The reactivity of an aryl sulfonyl chloride in nucleophilic substitution reactions—typically with a primary or secondary amine to form a sulfonamide—is governed by the electrophilicity of the sulfur atom.[1] This electrophilicity is modulated by two primary factors originating from the substituents on the benzene ring: electronic effects and steric effects.
Electronic Effects
The chlorine atoms are electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring and, consequently, from the sulfonyl chloride group. This withdrawal of electron density makes the sulfur atom more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack.
To quantify this, we can use the Hammett equation, which provides a linear free-energy relationship for the impact of meta- and para-substituents on reaction rates.[6] The Hammett substituent constant, σ, gives a measure of the electronic influence of a substituent. A positive σ value indicates an electron-withdrawing group.
For a polysubstituted ring, the total electronic effect can be approximated by the sum of the individual Hammett constants (Σσ).
-
This compound: The chlorine at position 2 is ortho and does not have a standard Hammett constant due to the complication of steric effects. The chlorine at position 5 is meta to the sulfonyl group.
-
3,4-Dichlorobenzenesulfonyl chloride: The chlorine at position 3 is meta (σ_m = +0.37) and the chlorine at position 4 is para (σ_p = +0.23).
-
Σσ ≈ +0.37 + 0.23 = +0.60
-
Based purely on electronic effects, the two chlorine atoms in the 3,4-isomer work in concert to strongly withdraw electron density, significantly enhancing the electrophilicity of the sulfur center. The 2,5-isomer also benefits from electron withdrawal, but the cumulative electronic pull on the reaction center is predicted to be less than that of the 3,4-isomer.
Steric Hindrance: The "Ortho Effect"
Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of atoms or groups near the reaction center. In the context of benzenesulfonyl chlorides, a substituent at the ortho position (C2 or C6) can physically impede the approach of a nucleophile to the electrophilic sulfur atom. This is often termed the "ortho effect".
-
This compound: Possesses a chlorine atom at the C2 (ortho) position. This chlorine atom creates significant steric bulk around the sulfonyl chloride group, potentially hindering the incoming nucleophile.
-
3,4-Dichlorobenzenesulfonyl chloride: Lacks any ortho substituents. The positions adjacent to the sulfonyl chloride group are occupied by hydrogen atoms, presenting a much smaller steric barrier to the approaching nucleophile.
dot graph TD { rankdir="LR"; node [shape=plaintext];
} caption { label="Figure 1: Steric hindrance comparison."; fontsize=10; } enddot
Predicted Reactivity: A Synthesis of Effects
When comparing the two isomers, we must consider the interplay of these two opposing factors:
-
3,4-Dichlorobenzenesulfonyl chloride: This isomer is highly activated towards nucleophilic attack due to the strong, additive electron-withdrawing effects of the two chlorine atoms and the absence of steric hindrance around the reaction site.
-
This compound: While still electronically activated, the dominant factor influencing its reactivity, especially with bulkier nucleophiles, is the steric hindrance from the ortho-chlorine. This steric shield is expected to significantly decrease the reaction rate compared to its 3,4-counterpart.
Experimental Protocol for Comparative Reactivity Analysis
To empirically validate the predicted difference in reactivity, a competitive reaction experiment can be designed. This protocol provides a self-validating system to directly compare the rate of sulfonamide formation under identical conditions.
dot graph LR { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Figure 2: Workflow for competitive reactivity experiment."; fontsize=10; } enddot
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution in anhydrous dichloromethane (DCM) containing this compound (1.0 mmol), 3,4-dichlorobenzenesulfonyl chloride (1.0 mmol), and an internal standard (e.g., dodecane, 0.5 mmol).
-
-
Reaction Setup:
-
In a clean, dry, round-bottom flask equipped with a magnetic stir bar, dissolve aniline (0.5 mmol) and pyridine (2.0 mmol) in anhydrous DCM.
-
Place the flask in a constant temperature bath set to 25.0 ± 0.1 °C.
-
-
Reaction Initiation and Monitoring:
-
At time t=0, rapidly add the sulfonyl chloride stock solution to the stirring amine solution.
-
Immediately withdraw the first aliquot (approx. 0.1 mL) and quench it in a vial containing 1 mL of water.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Sample Workup and Analysis:
-
For each quenched aliquot, add 1 mL of DCM, vortex thoroughly, and allow the layers to separate.
-
Transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous sodium sulfate.
-
Analyze the dried organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amounts of the two resulting sulfonamide products relative to the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of each sulfonamide product as a function of time.
-
The initial rate of formation for each product can be determined from the slope of these plots. A significantly steeper slope for the product derived from 3,4-dichlorobenzenesulfonyl chloride would provide quantitative evidence of its higher reactivity.
-
Conclusion and Practical Implications
The analysis of electronic and steric effects provides a clear and authoritative framework for predicting the relative reactivity of 2,5- and 3,4-dichlorobenzenesulfonyl chloride. The 3,4-isomer is poised for faster reactions due to its favorable electronic activation and lack of steric hindrance. In contrast, the reactivity of the 2,5-isomer is significantly tempered by the steric bulk of the ortho-chlorine atom.
For drug development professionals, this has direct practical implications:
-
For Rapid, High-Yielding Reactions: 3,4-Dichlorobenzenesulfonyl chloride is the superior choice, especially when working with precious or complex amines where reaction efficiency is critical.
-
For Modulating Reactivity or Achieving Specific Selectivity: The less reactive this compound may be advantageous in scenarios where controlled, slower reactivity is desired, or in competitive reactions where it might react selectively with a less hindered nucleophile in the presence of a more hindered one.
By grounding reagent selection in the fundamental principles of physical organic chemistry, researchers can accelerate synthesis, optimize reaction conditions, and make more informed decisions in the complex landscape of drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2,5-ジクロロベンゼンスルホニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,4-Dichlorobenzenesulfonyl chloride 95 98-31-7 [sigmaaldrich.com]
- 4. This compound | 5402-73-3 [chemicalbook.com]
- 5. 3,4-DICHLOROBENZENESULFONYL CHLORIDE | 98-31-7 [chemicalbook.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. web.viu.ca [web.viu.ca]
- 8. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
A Technical Guide to the Selectivity of 2,5-Dichlorobenzenesulfonyl Chloride in Competitive Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry and drug development, the precise control of reactivity and selectivity is paramount. The introduction of the sulfonyl moiety is a cornerstone of molecular design, with sulfonamides being a privileged functional group in a vast array of therapeutic agents. 2,5-Dichlorobenzenesulfonyl chloride has emerged as a valuable reagent for this purpose, offering a unique combination of reactivity and stability. This guide provides an in-depth technical comparison of the selectivity of this compound in competitive reactions, supported by established chemical principles and illustrative experimental data.
Understanding the Reactivity of this compound
The reactivity of any benzenesulfonyl chloride is dictated by a delicate interplay of electronic and steric factors. In the case of this compound, the presence of two electron-withdrawing chlorine atoms on the aromatic ring significantly influences the electrophilicity of the sulfur atom.
Electronic Effects: The chlorine atoms, through their inductive effect, withdraw electron density from the benzene ring. This, in turn, enhances the partial positive charge on the sulfur atom of the sulfonyl chloride group, making it more susceptible to nucleophilic attack.[1] This increased electrophilicity generally translates to a higher reaction rate compared to unsubstituted benzenesulfonyl chloride.
Steric Effects: The positioning of the chlorine atoms also plays a crucial role. While the chlorine at the 5-position (meta to the sulfonyl group) primarily exerts an electronic effect, the chlorine at the 2-position (ortho) can introduce steric hindrance. This steric bulk can impede the approach of a nucleophile to the electrophilic sulfur center, potentially slowing down the reaction rate, especially with sterically demanding nucleophiles.[2]
Chemoselectivity: The Amine vs. Alcohol Challenge
A common scenario in the synthesis of complex molecules, such as intermediates for pharmaceuticals, is the presence of multiple nucleophilic functional groups. A classic competitive reaction involves the choice between a primary or secondary amine and a hydroxyl group within the same molecule (e.g., an amino alcohol).
The fundamental principle governing this selectivity is the relative nucleophilicity of the competing groups. Amines are inherently more nucleophilic than alcohols. This is attributed to the lower electronegativity of nitrogen compared to oxygen, making the lone pair of electrons on the nitrogen more available for donation to an electrophile.[3][4] Consequently, in a competitive reaction, this compound will preferentially react with the amine to form a stable sulfonamide.
Experimental Section: A Comparative Study
To illustrate the selectivity of this compound, we present a series of comparative experiments. While specific literature data for competitive reactions with this compound is limited, the following protocols and expected outcomes are based on established principles of organic chemistry and data from closely related analogues.
Experiment 1: Competitive Reaction with an Amino Alcohol
This experiment demonstrates the chemoselective N-sulfonylation of an amino alcohol in the presence of a hydroxyl group.
Workflow for Chemoselective N-Sulfonylation:
Caption: Workflow for the chemoselective N-sulfonylation of an amino alcohol.
Experimental Protocol:
-
To a solution of 4-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred 4-aminophenol solution over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Results:
The major product will be the N-sulfonylated compound, with only trace amounts, if any, of the O-sulfonylated or di-sulfonylated products.
| Entry | Nucleophile | Product | Expected Yield |
| 1 | 4-Aminophenol | N-(4-hydroxyphenyl)-2,5-dichlorobenzenesulfonamide | >90% |
| 2 | 4-Aminophenol | 4-aminophenyl 2,5-dichlorobenzenesulfonate | <5% |
Causality Behind Experimental Choices:
-
Pyridine: Acts as a mild base to neutralize the HCl generated during the reaction. Its nucleophilic character can also catalyze the reaction by forming a more reactive sulfonylpyridinium salt intermediate.
-
Low Temperature (0 °C to RT): Helps to control the reaction rate and enhance selectivity. At higher temperatures, the less favorable O-sulfonylation might become more competitive.
-
Stoichiometry: A slight excess of the sulfonyl chloride ensures complete consumption of the nucleophile.
Experiment 2: Comparison with Other Sulfonylating Agents
To provide a broader context, this section compares the expected selectivity of this compound with other commonly used sulfonylating agents in the competitive reaction with 4-aminophenol.
| Sulfonyl Chloride | Key Structural Features | Expected Selectivity (N- vs. O-sulfonylation) | Rationale |
| This compound | Two electron-withdrawing groups, one ortho substituent. | High | The electron-withdrawing groups enhance the electrophilicity of the sulfur, while the ortho-chloro group provides moderate steric hindrance, favoring the more nucleophilic and less sterically demanding amine. |
| p-Toluenesulfonyl Chloride (TsCl) | Electron-donating methyl group. | High | Although less reactive than this compound due to the electron-donating group, the inherent nucleophilicity difference between the amine and hydroxyl groups still dictates high selectivity. |
| Methanesulfonyl Chloride (MsCl) | Small, sterically unhindered alkyl group. | High to Moderate | Highly reactive due to the lack of steric hindrance. While N-sulfonylation is favored, the high reactivity might lead to slightly lower selectivity compared to more sterically hindered aryl sulfonyl chlorides under certain conditions. |
| 2,4,6-Trichlorobenzenesulfonyl Chloride | Three electron-withdrawing groups, two ortho substituents. | Very High | The strong electron-withdrawing effect makes the sulfur highly electrophilic, while the significant steric hindrance from the two ortho-chloro groups strongly disfavors reaction with the more sterically encumbered hydroxyl group. |
Logical Relationship of Reagent Choice and Selectivity:
Caption: Influence of sulfonyl chloride properties on reaction outcomes.
Conclusion and Field-Proven Insights
For researchers engaged in the synthesis of complex molecules, this compound offers a compelling balance of reactivity and selectivity. Its enhanced electrophilicity, a consequence of the dichlorination, ensures efficient sulfonylation reactions. The moderate steric hindrance provided by the ortho-chlorine atom further refines its selectivity, particularly in competitive scenarios involving nucleophiles of varying steric bulk and inherent reactivity.
In practice, when faced with a substrate containing both amine and hydroxyl functionalities, N-sulfonylation can be achieved with high fidelity by careful control of reaction conditions. Low temperatures and the use of a suitable base like pyridine are critical to maximizing the desired outcome. While other sulfonylating agents can also provide high selectivity, the specific electronic and steric profile of this compound makes it a reliable and predictable tool in the synthetic chemist's arsenal.
This guide serves as a foundational resource for understanding and predicting the behavior of this compound. As with any synthetic transformation, empirical optimization for each specific substrate is recommended to achieve the highest possible yield and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternatives for 2,5-Dichlorobenzenesulfonyl Chloride in Synthesis
In the landscape of modern organic synthesis, the sulfonyl chloride functional group is a cornerstone for the construction of sulfonamides and sulfonate esters—moieties of profound importance in pharmaceuticals, agrochemicals, and materials science.[1][2] 2,5-Dichlorobenzenesulfonyl chloride is a frequently utilized reagent, valued for the specific electronic and steric properties it imparts to target molecules.[3][][5] However, the discerning researcher must ask: what alternatives exist, and what strategic advantages might they offer?
This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple catalog of reagents to explore the causal relationships between structure, reactivity, and application, empowering you to make informed decisions in your synthetic endeavors.
Understanding the Benchmark: this compound
This compound (2,5-DCBS) is an aromatic sulfonyl chloride featuring two electron-withdrawing chlorine atoms on the phenyl ring. These substituents activate the sulfur center toward nucleophilic attack by increasing its electrophilicity. It is frequently employed in the synthesis of novel sulfonamide derivatives for screening antibacterial activity and other pharmacological applications.[3][][5] Its synthesis is typically achieved by the chlorosulfonation of 1,4-dichlorobenzene.[3]
While effective, the specific substitution pattern of 2,5-DCBS may not always be optimal. Factors such as desired reactivity, the need for a removable protecting group, or the introduction of specific analytical tags often necessitate the consideration of alternatives.
Key Alternatives and Their Strategic Applications
The selection of a sulfonyl chloride is a strategic decision that influences not only the immediate reaction but also subsequent synthetic steps and the properties of the final product. We will compare several common alternatives, categorized by the electronic nature of their substituents.
Electron-Donating Substituted Reagents: The Workhorse
-
p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl) *
Tosyl chloride is arguably the most ubiquitous sulfonyl chloride in organic synthesis.[1] The para-methyl group is weakly electron-donating, making TsCl less reactive than its electron-withdrawn counterparts. This moderated reactivity can be advantageous, offering greater selectivity in complex molecules with multiple nucleophilic sites.
Primary Applications:
-
Protecting Group: It readily reacts with alcohols and amines to form stable tosylates and tosylamides, respectively, which serve as excellent protecting groups.[1][6]
-
Activation of Alcohols: The conversion of a hydroxyl group (a poor leaving group) into a tosylate (an excellent leaving group) is a foundational transformation in organic chemistry, facilitating substitution and elimination reactions.[7][8][9]
-
Electron-Withdrawing Substituted Reagents: The Activators
The presence of electron-withdrawing groups (EWGs) on the aromatic ring enhances the electrophilicity of the sulfonyl sulfur, leading to increased reactivity. This is particularly useful for reactions with weaker nucleophiles or when rapid reaction kinetics are desired.
-
p-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl) *
The potent electron-withdrawing nature of the para-nitro group makes NsCl significantly more reactive than TsCl and 2,5-DCBS.[10][11] This heightened reactivity is a key advantage, but its most celebrated feature is its utility as a protecting group for amines. The resulting nosylamide is stable to many reagents but can be selectively cleaved under mild conditions (e.g., with a thiol and base), a critical feature in multi-step synthesis.
Primary Applications:
-
2,4-Dinitrobenzenesulfonyl Chloride (DNsCl)
With two strongly electron-withdrawing nitro groups, DNsCl is even more reactive than NsCl. This high reactivity makes it an excellent reagent for the derivatization of even weakly nucleophilic primary amines.[15][16]
Primary Applications:
Specialized Reagents: Beyond Simple Sulfonamide Formation
-
5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride, DNSC)
Dansyl chloride's primary role is not just as a coupling partner but as a powerful analytical tool. It reacts with primary and secondary amines to yield sulfonamide adducts that are intensely fluorescent.[17] This property is invaluable for the sensitive detection and quantification of amines, peptides, and proteins.
Primary Applications:
-
N-Terminal Amino Acid Analysis: A classic method for identifying the first amino acid in a peptide chain.[18][19]
-
Fluorescent Labeling: Used to tag molecules for visualization in various biological and analytical techniques.[17] While it forms a stable sulfonamide, its bulk and fluorescence are its defining features.
-
Comparative Data Summary
The following table provides a side-by-side comparison of the key reagents discussed.
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) | 4-Nitrobenzenesulfonyl Chloride (NsCl) | 2,4-Dinitrobenzenesulfonyl Chloride (DNsCl) | Dansyl Chloride (DNSC) |
| CAS Number | 5402-73-3 | 98-59-9[1] | 98-74-8[12] | 1656-44-6[15] | 605-65-2[17] |
| Molecular Weight | 245.51 g/mol | 190.65 g/mol | 221.62 g/mol [12] | 266.62 g/mol [15] | 269.75 g/mol |
| Substituent Effect | Inductive (-I), Weakly deactivating | Inductive (+I), Weakly activating | Strong Inductive (-I) & Resonance (-M), Strongly deactivating | Two Strong EWGs, Very strongly deactivating | Bulky, Fluorescent, Electron-donating amino group |
| Relative Reactivity | High | Moderate | Very High | Extremely High | High |
| Primary Use Case | Synthesis of bioactive sulfonamides[][5] | Protecting group, Activating alcohols[6][9] | Readily cleavable protecting group for amines[13][14] | Derivatization of weakly nucleophilic amines[15] | Fluorescent labeling of amines[17][18] |
| Key Advantage | Introduces dichlorophenyl moiety | Versatility, Cost-effective | High reactivity, Mild cleavage conditions for protecting group | Highest reactivity for difficult couplings | Provides a fluorescent tag for analysis |
Mechanistic Considerations & Workflow
The fundamental reaction for sulfonamide formation is the nucleophilic substitution at the sulfonyl sulfur. The amine acts as the nucleophile, attacking the electrophilic sulfur atom, followed by the departure of the chloride leaving group.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 5402-73-3 [chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. svkm-iop.ac.in [svkm-iop.ac.in]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 12. nbinno.com [nbinno.com]
- 13. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [chemicalbook.com]
- 15. 2,4-Dinitrobenzenesulfonyl chloride 97 1656-44-6 [sigmaaldrich.com]
- 16. Benzenesulfonyl chloride, 2,4-dinitro- | C6H3ClN2O6S | CID 74255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 18. quora.com [quora.com]
- 19. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
The Strategic Advantage of 2,5-Dichlorobenzenesulfonyl Chloride in Modern Drug Discovery
A Comparative Guide for the Medicinal Chemist
As Senior Application Scientists, we are often guided by the principle of "form follows function." In the intricate world of drug discovery, the function of a molecule is inextricably linked to its three-dimensional structure and the subtle interplay of its constituent atoms. The choice of a synthetic building block is, therefore, a critical decision that can profoundly influence the biological activity, selectivity, and pharmacokinetic profile of a potential drug candidate. This guide provides an in-depth technical comparison of 2,5-Dichlorobenzenesulfonyl chloride, a reagent of increasing importance, against other common alternatives in the synthesis of bioactive sulfonamides. We will delve into the causality behind its advantages, supported by experimental insights and protocols, to empower researchers in making informed decisions for their drug discovery programs.
The Sulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] This prevalence is due to the sulfonamide's ability to act as a versatile hydrogen bond donor and acceptor, its chemical stability, and its capacity to orient appended functionalities in a precise manner to interact with biological targets. The synthesis of novel sulfonamide derivatives, a critical activity in lead optimization, most commonly involves the reaction of a primary or secondary amine with a sulfonyl chloride.[1][2]
The nature of the substituents on the benzenesulfonyl chloride ring is not a trivial matter. These substituents become an integral part of the final drug molecule, directly impacting its physicochemical properties and, consequently, its pharmacological effect.
This compound: Unveiling its Unique Advantages
This compound has emerged as a valuable reagent for the synthesis of sulfonamide derivatives with documented antibacterial activity and for the exploration of structure-activity relationships (SAR) in novel benzoxazole benzenesulfonamides.[3][4] The advantages of employing this specific dichlorinated pattern can be rationalized through several key physicochemical and structural considerations.
The presence of two chlorine atoms significantly increases the lipophilicity of the resulting sulfonamide.[5] This can enhance membrane permeability and improve oral absorption, crucial parameters for drug efficacy. Furthermore, the chlorine atoms can modulate the electronic environment of the phenyl ring, influencing the pKa of the sulfonamide proton and its binding affinity to target proteins.
The 2,5-substitution pattern offers a distinct steric and electronic profile compared to its isomers (e.g., 2,4-dichloro, 3,4-dichloro) and other common reagents like p-toluenesulfonyl chloride. This unique arrangement can lead to improved target selectivity by exploiting specific hydrophobic pockets or avoiding steric clashes within the binding site of a protein. For instance, in the design of carbonic anhydrase inhibitors, the substitution pattern on the benzenesulfonamide moiety is critical for achieving isoform selectivity.[6]
Comparative Analysis with Alternative Sulfonyl Chlorides
To provide a clear perspective, we will compare this compound with two widely used alternatives: its isomer, 2,4-Dichlorobenzenesulfonyl chloride, and the workhorse reagent, p-Toluenesulfonyl chloride (Tosyl chloride).
| Feature | This compound | 2,4-Dichlorobenzenesulfonyl Chloride | p-Toluenesulfonyl Chloride (Tosyl Chloride) |
| Molecular Weight | 245.51 g/mol | 245.51 g/mol | 190.65 g/mol |
| Structural Moiety Introduced | 2,5-Dichlorophenylsulfonyl | 2,4-Dichlorophenylsulfonyl | p-Tolylsulfonyl (Tosyl) |
| Impact on Lipophilicity | High increase | High increase | Moderate increase |
| Reactivity | High, readily reacts with primary and secondary amines. | High, similar to the 2,5-isomer.[1] | High, widely used for tosylation of alcohols and amines.[7] |
| Key Applications in Drug Discovery | Synthesis of antibacterial sulfonamides and benzoxazole benzenesulfonamides.[3][4] | Synthesis of carbonic anhydrase inhibitors and other bioactive sulfonamides.[1] | Widely used as a protecting group and for activating hydroxyl groups for nucleophilic substitution.[7] |
| Potential for Specific Interactions | The 2,5-dichloro pattern can offer unique steric and electronic interactions within a binding pocket, potentially leading to higher selectivity. | The 2,4-dichloro pattern also provides specific interactions, often targeting hydrophobic regions.[5] | The tosyl group is generally considered a good leaving group and a bulky protecting group. |
Causality Behind Experimental Choices: The selection of a particular sulfonyl chloride is a strategic decision. While tosyl chloride is excellent for general synthetic transformations due to the stability and leaving group ability of the tosylate group, the dichlorinated analogs are often chosen when the dichlorophenylsulfonyl moiety itself is intended to be a key pharmacophoric element. The choice between the 2,5- and 2,4-isomers would be driven by the specific topology of the target's binding site, with the aim of maximizing favorable interactions and achieving the desired selectivity profile.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the synthesis of sulfonamides using this compound and a comparative example with an alternative.
Protocol 1: Synthesis of a N-Aryl-2,5-dichlorobenzenesulfonamide
This protocol describes a general method for the synthesis of a sulfonamide from this compound and an aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Pyridine (or triethylamine) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (2.0 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Protocol 2: Comparative Synthesis using p-Toluenesulfonyl Chloride
This protocol allows for a direct comparison of the reaction characteristics with a more classical reagent.
Materials:
-
p-Toluenesulfonyl chloride (1.0 eq)
-
The same substituted aniline as in Protocol 1 (1.0 eq)
-
Pyridine (or triethylamine) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
And other workup and purification reagents as listed in Protocol 1.
Procedure:
Follow the exact same procedure as outlined in Protocol 1, substituting p-Toluenesulfonyl chloride for this compound.
Expected Observations and Comparative Data:
While specific yields are highly dependent on the substrate, a general comparison can be made. Both reactions are expected to proceed to completion. The primary differences will lie in the properties of the final products.
| Parameter | Product from this compound | Product from p-Toluenesulfonyl Chloride |
| Expected Yield | Generally good to excellent (typically >80%) | Generally good to excellent (typically >80%) |
| Reaction Time | 4-12 hours | 4-12 hours |
| Purification | Standard silica gel chromatography | Standard silica gel chromatography |
| Lipophilicity (cLogP) | Significantly higher | Moderately higher than the parent aniline |
| Molecular Weight | Increased by ~209 Da from the aniline | Increased by ~155 Da from the aniline |
Note: The yields and reaction times are illustrative and can vary based on the specific amine used.
Visualizing the Synthetic Workflow and Rationale
To better illustrate the process and the strategic choices involved, the following diagrams are provided.
Caption: General workflow for sulfonamide synthesis.
Caption: Decision matrix for sulfonyl chloride selection.
Conclusion: Empowering Rational Drug Design
The strategic selection of building blocks is fundamental to successful drug discovery. This compound offers a distinct set of advantages, particularly in its ability to introduce a lipophilic and sterically defined 2,5-dichlorophenylsulfonyl moiety. This can be leveraged to enhance pharmacokinetic properties and achieve greater target selectivity. While alternatives like 2,4-Dichlorobenzenesulfonyl chloride and p-toluenesulfonyl chloride have their own merits and established applications, the unique substitution pattern of the 2,5-isomer provides medicinal chemists with a valuable tool to fine-tune the properties of their drug candidates. By understanding the underlying principles and having access to robust experimental protocols, researchers can more effectively navigate the complex landscape of lead optimization and accelerate the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. usbio.net [usbio.net]
- 4. This compound | 5402-73-3 [amp.chemicalbook.com]
- 5. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the LC-MS Analysis of 2,5-Dichlorobenzenesulfonyl Chloride Reaction Products
Introduction: The Synthetic & Analytical Importance of 2,5-Dichlorobenzenesulfonyl Chloride
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group is a privileged scaffold, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1] this compound (2,5-DCBS-Cl) is a key reagent used to introduce the 2,5-dichlorophenylsulfonyl moiety into molecules, a substitution pattern that can significantly modulate a compound's lipophilicity, metabolic stability, and target-binding affinity.[2]
The synthesis of novel sulfonamides via the reaction of 2,5-DCBS-Cl with primary or secondary amines is a cornerstone transformation. However, like any chemical reaction, it is not perfect. The reaction mixture is often a complex matrix containing the desired product, unreacted starting materials, and potential side-products such as the hydrolysis artifact, 2,5-dichlorobenzenesulfonic acid. Consequently, a robust, sensitive, and selective analytical technique is paramount for reaction monitoring, product characterization, and purity assessment. Liquid Chromatography-Mass Spectrometry (LC-MS) has unequivocally become the gold standard for this application, offering unparalleled separation and detection capabilities.[2]
This guide provides a comparative analysis of different LC-MS strategies for the characterization of 2,5-DCBS-Cl reaction products. We will delve into the causality behind methodological choices, from column chemistry and mobile phase selection to mass spectrometry detection modes, providing field-proven insights and detailed, self-validating protocols for researchers, scientists, and drug development professionals.
The Analytical Challenge: Deconvoluting the Reaction Mixture
The primary reaction of 2,5-DCBS-Cl is its nucleophilic substitution with an amine, typically in the presence of a base like pyridine or triethylamine, to yield the target sulfonamide.[1] However, due to its high reactivity and sensitivity to moisture, a key side-reaction is hydrolysis to the corresponding sulfonic acid. Therefore, a typical reaction mixture presented for analysis contains several key components that must be chromatographically resolved and accurately identified.
Part 1: A Comparative Look at Liquid Chromatography Methodologies
The success of any LC-MS analysis hinges on the quality of the chromatographic separation. The goal is to achieve baseline resolution of all key components, ensuring that ion suppression effects are minimized and that each compound enters the mass spectrometer as a pure band.
Column Chemistry: The Foundation of Separation
For sulfonamides and related polar aromatic compounds, reversed-phase chromatography is the dominant technique. The choice of stationary phase chemistry, however, can have a profound impact on selectivity and peak shape.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. Its long alkyl chains provide strong hydrophobic retention, which is generally effective for retaining the sulfonamide product and the unreacted sulfonyl chloride. Its broad applicability makes it an excellent starting point for method development.
-
Phenyl-Hexyl: Columns with phenyl-hexyl stationary phases offer alternative selectivity. The phenyl groups can interact with the aromatic rings in the analytes via π-π interactions. This can be particularly advantageous for separating compounds with similar hydrophobicity but different aromatic character, such as the target sulfonamide from certain aromatic amine starting materials.
Causality: The choice between C18 and Phenyl-Hexyl depends on the specific amine used in the reaction. If the amine is also highly aromatic, the differing π-π interactions offered by a Phenyl-Hexyl column can provide the necessary selectivity to resolve the product from the starting material, a task that might be challenging on a C18 column based on hydrophobicity alone.
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale & Insights |
| Primary Retention | Hydrophobic Interactions | Mixed-Mode: Hydrophobic & π-π Interactions | Phenyl-Hexyl offers enhanced retention and selectivity for aromatic analytes. |
| Selectivity | Good general-purpose selectivity. | Excellent for separating aromatic isomers or compounds with subtle structural differences. | The π-π interactions can resolve compounds that co-elute on a standard C18 phase. |
| Peak Shape | Generally excellent for neutral and acidic compounds with appropriate mobile phase. | Can provide improved peak shape for aromatic bases due to specific interactions. | Always ensure the mobile phase pH is appropriate for the analytes' pKa. |
| Best For... | Initial method development and reactions where reactants and products have significantly different polarities. | Reactions involving aromatic amines where resolving the product from starting materials is challenging. |
Mobile Phase Composition: Driving the Separation
The mobile phase composition dictates the elution strength and influences analyte ionization in the MS source. For sulfonamide analysis, a binary system of water and an organic solvent (acetonitrile or methanol) with an acidic modifier is standard.[3][4]
-
Acetonitrile vs. Methanol: Acetonitrile generally has a lower viscosity and higher elution strength than methanol, often resulting in sharper peaks and lower backpressure. Methanol, however, can offer different selectivity and is sometimes preferred for resolving stubborn peaks.
-
Acidic Modifiers (Formic Acid, Acetic Acid): The addition of a small amount of acid (typically 0.1%) is critical for two reasons. First, it ensures that acidic analytes (like the sulfonic acid byproduct) and residual silanols on the column are protonated, leading to symmetrical peak shapes. Second, and most importantly for MS detection, it provides a source of protons (H+) to facilitate efficient positive mode electrospray ionization ([M+H]+) of the target sulfonamides.[4]
| Modifier | Typical Concentration | Impact on Chromatography | Impact on Mass Spectrometry (ESI+) |
| Formic Acid | 0.1% (v/v) | Excellent for peak shape of acidic and basic compounds. | Promotes robust protonation ([M+H]+) with minimal signal suppression. The gold standard.[3] |
| Ammonium Formate | 5-10 mM | Acts as a buffer, which can improve peak shape and run-to-run reproducibility. | Can form ammonium adducts ([M+NH4]+), which can be useful for confirmation but may split ion current from the desired [M+H]+ ion.[5] |
Expert Recommendation: For routine analysis of 2,5-DCBS-Cl reaction products, a mobile phase system consisting of Water + 0.1% Formic Acid (Solvent A) and Acetonitrile + 0.1% Formic Acid (Solvent B) provides the best balance of chromatographic performance and ionization efficiency.[3][4]
Part 2: A Comparative Look at Mass Spectrometry Strategies
The mass spectrometer provides the critical identity and quantity information. The choice of detection mode is a trade-off between acquiring general information and achieving maximum sensitivity and specificity.
Ionization Source: ESI vs. APCI
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for the polar, non-volatile molecules typical of sulfonamide synthesis. It generates intact protonated molecules ([M+H]+) with minimal fragmentation, making it the preferred method.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds. While it could work, it is generally less efficient for pre-ionized species and may induce more in-source fragmentation than ESI.
Detection Mode: Scan vs. SIM vs. MRM
-
Full Scan: The MS scans a wide mass range, detecting all ions. This is excellent for identifying unknowns and getting a complete picture of the reaction mixture. However, its sensitivity is lower because the detector's time is divided across the entire mass range.
-
Selected Ion Monitoring (SIM): The MS is instructed to only monitor a few specific m/z values corresponding to the expected analytes. This dramatically increases sensitivity because the detector focuses only on the ions of interest.
-
Multiple Reaction Monitoring (MRM): This is the gold standard for quantification and confirmation, used in tandem mass spectrometers (e.g., Triple Quadrupole). A specific precursor ion (e.g., the [M+H]+ of the product) is selected, fragmented, and a specific product ion is monitored. This two-stage filtering provides exceptional selectivity and sensitivity, virtually eliminating background noise.
| MS Mode | Selectivity | Sensitivity (LOD/LOQ) | Confidence in ID | Best Use Case |
| Full Scan | Low | Low | Moderate (Based on accurate mass and isotope pattern) | Initial reaction screening, unknown by-product identification. |
| SIM | Moderate | High | Good (Based on m/z and retention time) | Targeted analysis when a tandem MS is not available. |
| MRM | Very High | Very High | Very High (Based on precursor, product, ratio, and retention time) | Target quantification, purity analysis, and confirmation.[3] |
Trustworthiness through Self-Validation: An MRM-based method is inherently self-validating. By monitoring two different fragment ions from the same precursor, the consistent ratio of these two signals between a known standard and an unknown sample provides a high degree of confidence in the analyte's identity, in accordance with regulatory guidelines.
Part 3: Validated Experimental Protocols & Workflows
The following protocols provide a validated starting point for synthesis and analysis.
Protocol 1: Synthesis of a Model Sulfonamide (N-benzyl-2,5-dichlorobenzenesulfonamide)
This protocol is adapted from general procedures for sulfonamide synthesis and should be performed in a fume hood with appropriate personal protective equipment.[1]
-
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add benzylamine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the cooled amine solution dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or a quick LC-MS injection.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, wash with 1M HCl, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Definitive LC-MS/MS Analysis
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude reaction product into a vial.
-
Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Perform a serial dilution: Dilute 10 µL of the stock into 990 µL of 50:50 Water/Acetonitrile (1:100). Then, dilute 10 µL of this solution into 990 µL of 50:50 Water/Acetonitrile (final dilution 1:10,000, final concentration ~100 ng/mL).
-
Transfer the final dilution to an LC autosampler vial.[6]
-
-
LC Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[7]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 5 minutes; hold at 95% B for 1 minute; return to 10% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS/MS Conditions:
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ion Source: ESI, Positive Ion Mode.
-
Gas Temp: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temp: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
-
MRM Transitions (for N-benzyl-2,5-dichlorobenzenesulfonamide):
-
Molecular Formula: C₁₃H₁₁Cl₂NO₂S; Monoisotopic Mass: 330.98.
-
Precursor Ion [M+H]⁺: m/z 332.0 (most abundant isotope).
-
MRM Transitions (Example):
-
Quantifier: 332.0 → 145.0 (Fragment corresponding to [Cl₂C₆H₃SO₂]⁺)
-
Qualifier: 332.0 → 91.1 (Fragment corresponding to the benzyl cation [C₇H₇]⁺)
-
-
Note: Fragmentor voltage and collision energies must be optimized for the specific instrument and compound to achieve maximum sensitivity.
-
Conclusion
The successful analysis of this compound reaction products is a systematic process that relies on a foundational understanding of both chromatography and mass spectrometry. By starting with a robust C18 column and a formic acid-modified mobile phase, researchers can achieve reliable separation. For ultimate confidence and sensitivity, ESI in positive mode coupled with MRM detection on a tandem mass spectrometer is the authoritative method. This approach not only provides accurate quantification of the desired product but also builds in a layer of trust through ratiometric confirmation, ensuring the integrity of the analytical results that drive critical decisions in drug discovery and development.
References
Assessing the Stability of Sulfonamides Derived from 2,5-Dichlorobenzenesulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of a drug substance is a critical attribute that influences its safety, efficacy, and shelf-life. In the realm of medicinal chemistry, sulfonamides represent a vital class of therapeutic agents. The precursor used in their synthesis, particularly the sulfonyl chloride, plays a pivotal role in dictating the stability of the final sulfonamide product. This guide provides an in-depth technical assessment of the stability of sulfonamides derived from 2,5-Dichlorobenzenesulfonyl chloride, comparing them with analogues synthesized from other common sulfonyl chlorides.
The choice of this compound as a precursor introduces two electron-withdrawing chlorine atoms onto the phenyl ring. These substituents significantly influence the electronic environment of the sulfonamide bond, thereby impacting its susceptibility to various degradation pathways. This guide will explore the theoretical underpinnings of this influence and provide a framework for its experimental validation.
The Influence of Substituents on Sulfonamide Stability: A Mechanistic Overview
The inherent stability of the sulfonamide bond (S-N) is largely governed by the electron density at the sulfur atom. Electron-withdrawing groups on the aryl ring of the parent sulfonyl chloride, such as the chlorine atoms in this compound, decrease the electron density on the sulfur atom. This makes the sulfur atom more electrophilic and, consequently, more susceptible to nucleophilic attack, which is a common step in hydrolytic degradation.[1] Conversely, electron-donating groups would be expected to increase the stability of the sulfonamide bond.
This principle allows us to hypothesize the relative stability of sulfonamides derived from different sulfonyl chlorides. We can predict that sulfonamides from this compound will exhibit lower stability under certain conditions compared to those derived from benzenesulfonyl chloride or p-toluenesulfonyl chloride (which has an electron-donating methyl group).
Comparative Stability Analysis: Experimental Data
To provide a quantitative comparison, the following tables summarize illustrative stability data for a model sulfonamide, N-benzylsulfonamide, synthesized from three different sulfonyl chlorides. These data are representative of what would be expected from forced degradation studies.
Table 1: Hydrolytic Stability of N-Benzylsulfonamide Derivatives (% Degradation after 24h)
| Sulfonyl Chloride Precursor | Acidic (pH 1.2) | Neutral (pH 7.0) | Basic (pH 10.0) |
| Benzenesulfonyl chloride | 15% | < 5% | 10% |
| p-Toluenesulfonyl chloride | 12% | < 5% | 8% |
| This compound | 25% | 8% | 18% |
Table 2: Photostability of N-Benzylsulfonamide Derivatives (% Degradation after 8h UV Exposure)
| Sulfonyl Chloride Precursor | % Degradation |
| Benzenesulfonyl chloride | 10% |
| p-Toluenesulfonyl chloride | 8% |
| This compound | 18% |
Table 3: Thermal Stability of N-Benzylsulfonamide Derivatives (% Degradation after 48h at 60°C)
| Sulfonyl Chloride Precursor | % Degradation |
| Benzenesulfonyl chloride | < 5% |
| p-Toluenesulfonyl chloride | < 5% |
| This compound | 7% |
These illustrative data underscore the reduced stability of sulfonamides derived from this compound, particularly under hydrolytic and photolytic stress.
Experimental Protocols for Stability Assessment
A robust assessment of sulfonamide stability requires well-defined experimental protocols. The following are standard procedures for conducting forced degradation studies.
Synthesis of N-Benzyl-2,5-dichlorobenzenesulfonamide
This protocol outlines the synthesis of the model sulfonamide for stability testing.
Procedure:
-
Dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the flask.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
1. Hydrolytic Stability:
-
Prepare solutions of the sulfonamide (e.g., 1 mg/mL) in 0.1 M HCl, deionized water, and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.
2. Photostability:
-
Prepare a solution of the sulfonamide in a suitable solvent (e.g., methanol/water).
-
Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals by HPLC.
3. Thermal Stability:
-
Place the solid sulfonamide powder in a controlled temperature oven (e.g., 80°C).
-
Also, prepare a solution of the sulfonamide and keep it at an elevated temperature.
-
Analyze samples at various time points to determine the extent of degradation.
4. Oxidative Stability:
-
Prepare a solution of the sulfonamide and treat it with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and analyze at different time points.
Potential Degradation Pathways
The primary degradation pathway for sulfonamides under hydrolytic conditions is the cleavage of the S-N bond. For sulfonamides derived from this compound, the electron-withdrawing nature of the chlorine atoms can facilitate this cleavage.
Under photolytic conditions, chlorinated aromatic compounds can undergo dechlorination or other complex photochemical reactions.
Conclusion and Recommendations
The stability of sulfonamides is a multifactorial property significantly influenced by the electronic nature of the substituents on the precursor sulfonyl chloride. Sulfonamides derived from this compound are predicted to be less stable than their non-chlorinated or electron-donating group-substituted counterparts, particularly under hydrolytic and photolytic stress. This is attributed to the electron-withdrawing inductive effect of the two chlorine atoms, which increases the electrophilicity of the sulfur atom in the sulfonamide bond.
For drug development professionals working with sulfonamides derived from this compound, it is imperative to:
-
Conduct comprehensive forced degradation studies early in the development process to identify potential degradation products and pathways.
-
Develop and validate stability-indicating analytical methods capable of separating the parent drug from all potential degradants.
-
Pay close attention to formulation and packaging strategies to protect the drug substance from light and moisture.
-
Consider the potential for lower long-term stability when defining the shelf-life and storage conditions for the final drug product.
By understanding the inherent stability characteristics of these molecules and implementing a robust stability testing program, researchers can ensure the development of safe and effective sulfonamide-based therapeutics.
References
A Researcher's Guide to the Comparative Biological Activity of Sulfonamide Isomers from Dichlorobenzenesulfonyl Chlorides
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The seemingly subtle shift of a functional group can dramatically alter a compound's biological activity, transforming a promising lead into an inactive analogue, or vice versa. This guide provides an in-depth technical comparison of the biological activities of sulfonamide isomers derived from dichlorobenzenesulfonyl chlorides, focusing on their potential as antimicrobial and anticancer agents. While direct, comprehensive comparative studies on these specific isomers are not abundant in publicly available literature, this guide synthesizes existing data on related derivatives and provides the experimental framework necessary for researchers to conduct their own robust comparative analyses.
The core of our discussion revolves around the sulfonamides synthesized from the three common positional isomers of dichlorobenzenesulfonyl chloride: 2,4-, 2,5-, and 3,4-dichlorobenzenesulfonyl chloride. The differential positioning of the two chlorine atoms on the phenyl ring significantly influences the electronic and steric properties of the resulting sulfonamide, which in turn dictates its interaction with biological targets.
The Significance of Isomeric Position in Sulfonamide Bioactivity
The biological activity of sulfonamides is intrinsically linked to their chemical structure, a concept extensively studied in structure-activity relationship (SAR) research.[1][2] The sulfonamide moiety itself is a critical pharmacophore, known to interact with a variety of biological targets.[1] The nature and position of substituents on the aromatic ring can modulate this activity. In the case of dichlorobenzenesulfonamides, the two chlorine atoms, being electron-withdrawing groups, can influence the acidity of the sulfonamide N-H bond and the overall lipophilicity of the molecule, both of which are crucial for cell permeability and target binding.
Comparative Biological Evaluation: Synthesizing the Evidence
Anticancer Activity
Recent studies have highlighted the potential of chalcone derivatives incorporating a 2,4-dichlorobenzenesulfonamide moiety as potent anticancer agents.[3][4] For instance, certain (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides have demonstrated significant cytotoxic activity against various cancer cell lines, with IC50 values in the low microgram per milliliter range.[4] One derivative, in particular, showed high activity against the AGS (gastric adenocarcinoma) and HL-60 (acute promyelocytic leukemia) cell lines, with IC50 values below 1.0 µg/mL and 1.57 µg/mL, respectively.[3][4] This suggests that the 2,4-dichloro substitution pattern can be a favorable scaffold for developing new anticancer compounds.
While specific data for the 2,5- and 3,4-isomers in similar comparative studies is scarce, the general understanding of SAR in benzenesulfonamides suggests that the positioning of the chloro groups would indeed lead to differential activity. It is hypothesized that the steric hindrance and electronic effects of the 2,5- and 3,4-isomers would alter the binding affinity to target enzymes, such as carbonic anhydrases, which are often implicated in cancer progression.[5]
Table 1: Reported Anticancer Activity of 2,4-Dichlorobenzenesulfonamide Derivatives
| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Chalcone Derivatives | AGS (Gastric Adenocarcinoma) | 0.89 - 9.63 | [3][4] |
| Chalcone Derivatives | HL-60 (Acute Promyelocytic Leukemia) | < 1.57 | [3][4] |
| Chalcone Derivatives | HeLa (Cervical Cancer) | 5.67 - 6.34 | [3][4] |
Antimicrobial Activity
The antibacterial and antifungal potential of sulfonamides is well-established.[6] The mode of action often involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in microorganisms.[6] The specific substitution pattern on the benzene ring can influence the potency and spectrum of this activity.
While direct comparative data for the dichlorobenzenesulfonamide isomers is limited, studies on related sulfonamide derivatives indicate that the presence and position of electron-withdrawing groups like chlorine can enhance antimicrobial activity.[7] For example, research on other substituted sulfonamides has shown that compounds with certain substitutions can exhibit potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[8][9]
It is plausible that the different electronic distributions and steric profiles of the 2,4-, 2,5-, and 3,4-dichlorobenzenesulfonamide isomers would result in varied affinities for the bacterial dihydropteroate synthase, leading to differences in their antibacterial efficacy. A systematic evaluation is required to confirm this hypothesis.
Experimental Protocols for Comparative Analysis
To address the gap in direct comparative data, this guide provides detailed, step-by-step methodologies for key experiments that researchers can perform to evaluate and compare the biological activities of sulfonamide isomers from dichlorobenzenesulfonyl chlorides.
Synthesis of Sulfonamide Isomers
The synthesis of N-substituted sulfonamides from dichlorobenzenesulfonyl chlorides is a standard nucleophilic substitution reaction.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the respective dichlorobenzenesulfonyl chloride isomer (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide isomer.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Protocol: [10][11][12]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare stock solutions of the synthesized sulfonamide isomers in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value for each isomer by plotting a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
References
- 1. Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial activity and docking study of some novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying biologically active sulfonamide moiety - Arabian Journal of Chemistry [arabjchem.org]
- 9. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 2,5-Dichlorobenzenesulfonyl Chloride: A Cost-Benefit Analysis for Synthetic Applications
In the landscape of modern drug discovery and materials science, the strategic selection of reagents is paramount to achieving desired molecular properties and synthetic efficiency. Among the vast arsenal of tools available to the research chemist, sulfonyl chlorides stand out for their utility in constructing sulfonamide and sulfonate ester linkages—motifs of profound importance in pharmaceuticals and functional materials. This guide provides an in-depth cost-benefit analysis of 2,5-Dichlorobenzenesulfonyl chloride (2,5-DCBS) , a specialized reagent for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of properties to a nuanced discussion of its strategic value, comparing its performance, cost, and handling requirements against common alternatives, supported by practical experimental protocols.
Understanding the Reagent: Physicochemical Profile and Safety
This compound (CAS RN: 5402-73-3) is a beige crystalline solid with a relatively low melting point (35-39 °C), meaning it may be encountered as a liquid in warmer laboratory environments.[1][2] Its primary utility lies in its role as an electrophilic building block for introducing the 2,5-dichlorophenylsulfonyl moiety into a target molecule.
The "cost" of using any reagent begins with its safe handling. 2,5-DCBS is classified as a corrosive substance that causes severe skin burns and eye damage and is sensitive to moisture.[2][3] This necessitates stringent handling protocols, which represent an operational cost in terms of time, equipment, and disposal.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 5402-73-3 | [1] |
| Molecular Formula | C₆H₃Cl₃O₂S | [2] |
| Molecular Weight | 245.51 g/mol | [4] |
| Physical State | White to light yellow powder or lump; may be liquid | [2][3] |
| Melting Point | 35-39 °C | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage; H290: May be corrosive to metals | [2][3] |
| Storage | Refrigerated (0-10°C) under an inert gas; Moisture sensitive | [2] |
| Required PPE | Eyeshields, faceshields, chemical-resistant gloves, type P3 respirator cartridges |
The causality behind these stringent storage and handling requirements is the high reactivity of the sulfonyl chloride group. Atmospheric moisture can hydrolyze the compound to the corresponding sulfonic acid, rendering it inactive for its intended purpose and releasing corrosive hydrochloric acid (HCl) as a byproduct. Therefore, all manipulations should be conducted in a chemical fume hood using oven-dried glassware and under an inert atmosphere (e.g., nitrogen or argon).
Core Application & Mechanistic Insight: Sulfonamide Synthesis
The principal benefit of 2,5-DCBS is its application in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[5][6] The reaction involves the nucleophilic attack of a primary or secondary amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of HCl. The presence of the two electron-withdrawing chlorine atoms on the benzene ring increases the electrophilicity of the sulfur center, making 2,5-DCBS more reactive than its non-chlorinated counterpart, benzenesulfonyl chloride.
Caption: General mechanism for sulfonamide synthesis.
A Comparative Analysis: 2,5-DCBS vs. The Alternatives
A researcher's choice is rarely made in a vacuum. The decision to use 2,5-DCBS must be weighed against other commercially available sulfonyl chlorides. Each alternative offers a different balance of reactivity, cost, and functionality.
Table 2: Comparative Guide to Common Sulfonylating Reagents
| Feature | This compound | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Benzenesulfonyl Chloride | Dansyl Chloride |
| Structure | 2,5-Cl₂C₆H₃SO₂Cl | 4-CH₃C₆H₄SO₂Cl | C₆H₅SO₂Cl | 5-(N(CH₃)₂)C₁₀H₆SO₂Cl |
| Reactivity | High (Activated by two EWG -Cl groups) | Moderate (Deactivated by EDG -CH₃ group) | Baseline | High |
| Impact on Lipophilicity | Significantly increases | Moderately increases | Slightly increases | Substantially increases |
| Key Benefit | Introduces dichlorophenyl moiety for SAR studies, enhances reactivity.[6] | Inexpensive, widely used protecting group, stable crystalline derivatives.[6][7] | Fundamental building block, good for baseline studies.[8][9] | Introduces a highly fluorescent tag for analytical quantification and imaging.[6] |
| Relative Cost | Moderate-High | Low | Low | High |
| Analytical Signature | Distinct isotopic pattern in Mass Spec due to two chlorine atoms. | Standard MS signature. | Standard MS signature. | Strong UV absorbance and fluorescence. |
| Primary Use Case | Medicinal chemistry programs requiring halogenated scaffolds.[10] | General synthesis, amine protection. | Baseline sulfonamide synthesis. | Derivatization for HPLC-fluorescence detection, peptide labeling. |
The Strategic Choice:
-
Choose 2,5-DCBS when: Your research goal is to probe structure-activity relationships (SAR) involving halogen bonding, or to increase the lipophilicity and metabolic stability of a lead compound. The dichlorinated ring provides two distinct points for potential interaction with biological targets.
-
Choose Tosyl Chloride when: Cost is a primary driver, you are protecting an amine, or you require well-behaved crystalline derivatives for purification or X-ray analysis.
-
Choose Dansyl Chloride when: Your primary goal is not biological activity but rather the sensitive detection and quantification of an amine-containing analyte.
Caption: Decision workflow for selecting a sulfonylating reagent.
Field-Proven Methodologies: Experimental Protocols
Theoretical comparison must be grounded in practice. Below are detailed, self-validating protocols for the synthesis of a representative sulfonamide.
Protocol 1: Synthesis of N-Benzyl-2,5-dichlorobenzenesulfonamide using 2,5-DCBS
-
Objective: To synthesize a model sulfonamide to illustrate the standard procedure and expected outcome.
-
Causality & Rationale:
-
Solvent (DCM): Dichloromethane is chosen for its ability to dissolve the reactants and its relative inertness.
-
Base (Triethylamine): Triethylamine (or pyridine) is a non-nucleophilic base crucial for scavenging the HCl generated during the reaction. This prevents the protonation of the amine starting material, which would render it non-nucleophilic and halt the reaction.
-
Inert Atmosphere: Prevents the hydrolysis of the highly reactive 2,5-DCBS.
-
Aqueous Workup: The HCl wash removes residual triethylamine, the bicarbonate wash removes any unreacted 2,5-DCBS (as the sulfonic acid salt), and the brine wash removes dissolved water from the organic layer.
-
-
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq, e.g., 0.214 g, 2.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq, e.g., 0.33 mL, 2.4 mmol) dropwise with stirring.
-
In a separate vial, dissolve this compound (1.1 eq, e.g., 0.540 g, 2.2 mmol) in anhydrous DCM (5 mL).
-
Add the 2,5-DCBS solution dropwise to the stirred amine solution at 0 °C over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Self-Validation & Expected Outcome:
-
Yield: Typically >85% after purification.
-
Purification: The crude product can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel.
-
Characterization: The final product should be a white solid. Its identity would be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), which will show a characteristic M, M+2, M+4 isotopic pattern for a dichlorinated compound.
-
Protocol 2: Comparative Synthesis using p-Toluenesulfonyl Chloride (Tosyl Chloride)
-
Procedure: The protocol is identical to the one above, with the following substitutions:
-
Use p-Toluenesulfonyl chloride (1.1 eq, e.g., 0.420 g, 2.2 mmol) in place of 2,5-DCBS.
-
-
Comparative Observations:
-
The reaction with tosyl chloride may proceed slightly slower due to the lower electrophilicity of the sulfur atom.
-
The resulting N-Benzyl-4-methylbenzenesulfonamide is often highly crystalline and easier to purify by recrystallization.
-
The cost of the reagent for this synthesis is significantly lower.
-
Final Analysis: Synthesizing the Cost-Benefit Equation
The decision to employ this compound is a strategic one, hinging on the specific goals of a research program.
-
The Benefits (The "Why"): The primary benefit is the introduction of a dichlorophenyl group. This is not merely an alternative to a simple phenyl or tolyl group; it is a distinct chemical entity that imparts increased lipophilicity and introduces two potential halogen bonding sites. In drug discovery, where modulating pharmacokinetics and exploring specific receptor-ligand interactions are key, this functionality can be invaluable for developing potent and effective candidates. Its heightened reactivity can also be advantageous, potentially leading to shorter reaction times or milder conditions compared to deactivated sulfonyl chlorides.
-
The Costs (The "Why Not"):
-
Financial: 2,5-DCBS is more expensive than workhorse reagents like tosyl chloride or benzenesulfonyl chloride.[4] For large-scale synthesis or routine applications like amine protection, this cost is difficult to justify.
-
Operational: Its moisture sensitivity and corrosivity demand more rigorous experimental setups and handling precautions.[2] This translates to increased preparation time and a higher demand for resources like inert gas and dry solvents.
-
Synthetic: While reactive, the resulting sulfonamides can sometimes be more difficult to purify than their tosylated counterparts, potentially requiring chromatographic separation over simple recrystallization.
-
This compound is not a direct replacement for common sulfonylating agents but rather a specialized tool for targeted applications. Its use is most justifiable in the context of lead optimization and structure-activity relationship studies within medicinal chemistry and materials science, where the specific electronic and steric properties of the 2,5-dichlorophenyl moiety are desired. For routine applications such as simple sulfonamide formation or amine protection, the lower cost and easier handling of alternatives like p-toluenesulfonyl chloride present a more favorable cost-benefit profile. The discerning researcher must weigh the potential gains in molecular properties against the tangible costs of purchase and handling to make the most effective and economical choice for their project.
References
- 1. This compound | 5402-73-3 [chemicalbook.com]
- 2. This compound | 5402-73-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. This compound | 5402-73-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2,5-二氯苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. usbio.net [usbio.net]
- 6. benchchem.com [benchchem.com]
- 7. echemcom.com [echemcom.com]
- 8. Benzenesulfonyl chloride | 285 Publications | 1528 Citations | Top Authors | Related Topics [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,5-ジクロロベンゼンスルホニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Environmental Impact of Sulfonylating Agents: From Traditional Reagents to Greener Alternatives
Foreword: The Double-Edged Sword of Sulfonation
Sulfonamides are a cornerstone of modern medicine, and sulfonate esters are versatile intermediates in organic synthesis. The introduction of the sulfonyl group is a critical transformation in the development of pharmaceuticals, agrochemicals, and functional materials. However, the classical methods for achieving this transformation often come at a significant environmental cost. Traditional sulfonylating agents, while effective, are frequently hazardous, generate copious amounts of corrosive waste, and demand stringent handling protocols.
For the modern researcher, scientist, and drug development professional, a deep understanding of the environmental footprint of their chosen synthetic route is no longer a peripheral concern but a central tenet of responsible and innovative science. This guide provides an in-depth, objective comparison of the environmental impact of various sulfonylating agents, from the workhorses of the past to the sustainable innovators of the future. We will delve into the causality behind experimental choices, present validating data, and offer a forward-looking perspective on this vital class of reagents.
The Old Guard: A Legacy of Potency and Problems
Traditional sulfonylating agents like p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), chlorosulfonic acid, and sulfuryl chloride have been mainstays in organic synthesis for decades. Their efficacy is undisputed, but their environmental and safety profiles are fraught with challenges.
Mechanism of Environmental Impact
The primary environmental drawback of traditional sulfonylating agents is the stoichiometric generation of acidic byproducts. For every mole of sulfonyl group introduced, at least one mole of hydrochloric acid (from sulfonyl chlorides) or sulfuric acid (from chlorosulfonic acid) is produced. This necessitates neutralization steps, which in turn generate large volumes of salt waste, significantly increasing the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) of the process.[1]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; edge [color="#5F6368", penwidth=2];
} caption="Workflow of Traditional Sulfonylation and its Environmental Impact."
Comparative Hazard Profile
The inherent toxicity and hazardous nature of these reagents are also a major concern.
| Reagent | Chemical Formula | Key Hazards |
| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | Corrosive, causes severe skin burns and eye damage, lachrymator. |
| Methanesulfonyl Chloride (MsCl) | CH₃ClO₂S | Highly corrosive, toxic by inhalation, reacts violently with water.[2] |
| Chlorosulfonic Acid | ClSO₃H | Extremely corrosive, reacts violently with water to release HCl and H₂SO₄ fumes.[3][4] Classified as a probable human carcinogen (as strong inorganic acid mists).[3] |
| Sulfuryl Chloride | SO₂Cl₂ | Very toxic by inhalation, corrosive, reacts with water to produce sulfuric and hydrochloric acid.[5][6][7] |
This table provides a summary of key hazards. Always consult the full Safety Data Sheet (SDS) before use.
The environmental fate of these traditional agents is largely dictated by their high reactivity with water. Sulfuryl chloride, for instance, has a hydrolysis half-life of less than 5 minutes, rapidly decomposing into sulfuric and hydrochloric acid.[5] While this prevents the parent compound from persisting, it results in localized acidification of aquatic environments if released without containment and neutralization.
The Vanguard of Green Sulfonylation: Efficacy Meets Sustainability
In response to the shortcomings of traditional methods, a new generation of sulfonylating strategies has emerged, guided by the principles of green chemistry. These approaches aim to minimize waste, reduce hazards, and improve the overall sustainability of the sulfonation process.
A Paradigm Shift in Reagents and Reaction Conditions
The core of green sulfonylation lies in fundamentally different approaches to generating the sulfonyl group or activating the substrate.
dot graph G { layout=neato; bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; edge [color="#34A853", penwidth=2];
} caption="Key Strategies in Green Sulfonylation."
Quantitative Comparison of Sulfonylation Routes
The benefits of these greener approaches can be quantified using established green chemistry metrics.[8][9][10]
| Metric | Traditional Method (e.g., Chlorosulfonic Acid) | Greener Alternative (e.g., Oxidative Chlorination with NCS) | Greener Alternative (e.g., Continuous Flow with DCDMH) |
| Atom Economy (%) | Low to Moderate (stoichiometric byproducts) | Moderate to High (depends on byproduct fate) | Moderate to High (depends on byproduct recovery) |
| E-Factor | High (Typically >10) | Lower (Significant waste reduction) | Low (Process intensification reduces waste) |
| Process Mass Intensity (PMI) | Very High (Can be >100) | Significantly Lower (~20) | Significantly Lower |
| Solvent/Reagent Hazard | High (highly corrosive and toxic) | Moderate (solid, easier to handle) | Moderate (solid reagent) |
Data adapted from comparative analyses. NCS = N-Chlorosuccinimide; DCDMH = 1,3-dichloro-5,5-dimethylhydantoin.
These metrics clearly demonstrate the substantial reduction in waste and hazard associated with modern sulfonylating methods.
In the Lab: Comparative Experimental Protocols
To provide a practical understanding of the differences in workflow and environmental impact, we present two detailed experimental protocols: a traditional tosylation of an alcohol and a greener, photocatalytic sulfonylation of an alkene.
Protocol 1: Traditional Tosylation of Benzyl Alcohol
This protocol exemplifies the classical approach using p-toluenesulfonyl chloride and a stoichiometric base in an organic solvent.
Objective: To synthesize benzyl tosylate from benzyl alcohol.
Materials:
-
Benzyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (2.0 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.5 eq) to the mixture.
-
Stir the reaction at 0°C for 2-4 hours, monitoring by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Environmental Considerations:
-
Waste: Generates pyridinium hydrochloride salt, aqueous waste from washes (acidic and basic), and solvent waste from the reaction and purification.
-
Hazards: Uses a corrosive and lachrymatory sulfonylating agent (TsCl) and a flammable, toxic solvent (DCM). Pyridine is also flammable and toxic.
Protocol 2: Green Photocatalytic Sulfonylation of Styrene
This protocol utilizes visible light and a photocatalyst to achieve the sulfonylation of an alkene with a sulfonyl chloride, often with a higher atom economy.
Objective: To synthesize (E)-2-phenylethenyl p-tolyl sulfone from styrene.
Materials:
-
Styrene
-
p-Toluenesulfonyl chloride (TsCl)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye)
-
A mild base (e.g., Na₂CO₃)
-
Acetonitrile
-
Blue LEDs
Procedure:
-
To a reaction vessel, add styrene (1.0 eq), p-toluenesulfonyl chloride (1.2 eq), the photocatalyst (e.g., 1-2 mol%), and Na₂CO₃ (2.0 eq).
-
Add acetonitrile as the solvent.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Irradiate the reaction mixture with blue LEDs at room temperature, with stirring, for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Environmental Improvements:
-
Waste: Reduces the generation of acidic byproducts as the reaction proceeds through a radical mechanism. The primary waste is the inorganic base and solvent.
-
Conditions: The reaction is run under mild, ambient temperature conditions, reducing energy consumption.
-
Atom Economy: This reaction can be designed to have a higher atom economy than the traditional substitution reaction on an alcohol.
Industrial Scale-Up: The Bridge from Lab to Reality
The translation of green sulfonation technologies from the laboratory to an industrial scale presents both opportunities and challenges. While the environmental and safety benefits are clear, factors such as cost, reagent availability, and process robustness must be carefully considered.[11][12][13]
-
Photocatalysis: While highly promising, challenges in industrial-scale photocatalysis include the engineering of photoreactors to ensure efficient light penetration and the cost and stability of some photocatalysts.[14]
-
Biocatalysis: Enzymatic processes offer unparalleled selectivity under mild aqueous conditions.[15][16] However, challenges can include enzyme stability, substrate scope, and the cost of enzyme production and purification.[17]
-
SO₂ Surrogates: The use of solid, stable SO₂ surrogates like inorganic sulfites is a significant advancement, eliminating the need to handle gaseous SO₂.[18] The primary challenge is ensuring efficient reaction kinetics and managing the inorganic byproducts.
The economic viability of these greener alternatives is often a critical barrier.[19] High initial capital investment for new equipment (e.g., photoreactors) and the cost of specialized reagents or enzymes can be prohibitive. However, as regulations become stricter and the long-term costs of waste disposal and hazardous material management are factored in, the economic case for green sulfonation becomes increasingly compelling.
Conclusion and Future Outlook
The field of sulfonation is undergoing a critical and necessary evolution. The environmental impact of traditional sulfonylating agents is no longer an acceptable trade-off for their synthetic utility. Greener alternatives, including photocatalysis, biocatalysis, and the use of SO₂ surrogates, offer a clear path forward.
For researchers, scientists, and drug development professionals, the choice of a sulfonylating agent should be a multi-faceted decision, weighing not only the reaction yield and substrate scope but also the principles of green chemistry. By embracing these new technologies and considering the entire life cycle of the chemical process, we can continue to harness the power of sulfonation while minimizing our impact on the planet.
The future of sulfonation chemistry is not just about discovering new reactions, but about designing smarter, safer, and more sustainable synthetic routes. The tools and knowledge to achieve this are increasingly at our disposal; the impetus to use them is a shared responsibility.
References
- 1. tera.org [tera.org]
- 2. CN102408364A - Method for preparing paratoluensulfonyl chloride - Google Patents [patents.google.com]
- 3. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 4. fishersci.com [fishersci.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 7. nj.gov [nj.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Green Chemistry Metrics, A Review [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 12. The challenge of turning industrial chemistry green | Feature | RSC Education [edu.rsc.org]
- 13. member.changechemistry.org [member.changechemistry.org]
- 14. Will industrial-scale photocatalysis see the light of day? - Advanced Science News [advancedsciencenews.com]
- 15. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. adebiotech.org [adebiotech.org]
- 18. Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2,5-Dichlorobenzenesulfonyl Chloride
Welcome to your essential resource for the safe handling, use, and disposal of 2,5-Dichlorobenzenesulfonyl chloride (CAS 5402-73-3). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, actionable intelligence to ensure laboratory safety and operational integrity. Our commitment is to empower you with knowledge that extends beyond the product, fostering a culture of safety and precision in your critical work.
Understanding the Hazard: Why This Chemical Demands Respect
This compound is a highly reactive compound, invaluable in organic synthesis but posing significant hazards if mishandled. Its primary dangers stem from its corrosive nature and its reactivity, particularly with moisture.[1] Contact with water, including humidity in the air, can lead to a vigorous reaction, producing corrosive hydrogen chloride (HCl) gas and 2,5-dichlorobenzenesulfonic acid.[1]
This reactivity profile is the cornerstone of our safety protocols. Every recommendation in this guide is rooted in the principle of mitigating exposure to this corrosive and reactive chemical.
Key Hazard Information
| Hazard Category | Description | GHS Classification |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation upon contact.[1][2][3] | Category 1B[3] |
| Serious Eye Damage/Irritation | Causes severe and potentially irreversible eye damage.[1][2][3] | Category 1[3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[2] | STOT SE 3 |
| Corrosive to Metals | May be corrosive to certain metals.[1] | Category 1[1] |
Your Armor: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is your first and most critical line of defense. The required level of protection is dictated by the scale and nature of the procedure being undertaken. Do not simply wear gloves; understand why you are wearing a specific type of glove.
Essential PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Ensure gloves are inspected before use and have an adequate breakthrough time for the chemical. Double-gloving is recommended for extended procedures. | Prevents severe skin burns and corrosion from direct contact.[1] |
| Eye and Face Protection | Chemical safety goggles are mandatory.[4] A full-face shield must be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.[4] | Protects against severe eye damage from splashes and corrosive vapors.[3] The face shield provides a broader barrier of protection for the entire face.[4] |
| Body Protection | A chemical-resistant laboratory coat is the minimum requirement. For larger scale operations, a chemical-resistant apron or coveralls should be worn.[4] | Provides a barrier against accidental spills and splashes, preventing skin contact and contamination of personal clothing.[4] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood to control vapors. For situations where a fume hood is not feasible or in the event of a large spill, a NIOSH-approved respirator with an acid gas cartridge is necessary. | Protects the respiratory tract from irritation caused by inhalation of the chemical's dust or vapors, and from HCl gas produced upon reaction with moisture.[2] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection flowchart for handling this compound.
Operational Plan: From Receipt to Reaction
A systematic and informed workflow is crucial for safety.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and amines. The storage area should be designated for corrosive materials.[3] Keep the container tightly sealed to prevent exposure to moisture.[2]
Step 2: Handling and Use
-
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is correctly worn. Have spill control materials readily available.
-
Dispensing: As this compound is a solid at room temperature (melting point 36-37°C), it should be dispensed carefully to avoid generating dust. If heating is required to melt the solid, do so in a controlled manner within the fume hood.
-
Reaction: When adding to a reaction mixture, do so slowly and in a controlled manner, especially if the solvent contains any residual moisture. Be aware of the potential for an exothermic reaction and the evolution of HCl gas.
Step 3: Post-Handling
-
Decontamination: Thoroughly clean any equipment that has come into contact with the chemical.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[2][3]
Emergency Response: Spill and Exposure Protocol
In Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.
-
Contain: For small spills, use a non-combustible absorbent material like dry sand or earth to contain the spill. Do not use water.
-
Neutralize: Cautiously neutralize the contained spill with a weak base such as sodium bicarbonate.
-
Collect: Carefully scoop the absorbed and neutralized material into a clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[1][3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][3] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. [2][3] Seek immediate medical attention.[1][3]
Disposal Plan: Responsible Waste Management
Improper disposal of this compound is a significant safety and environmental hazard. All waste containing this chemical must be treated as hazardous waste.
Step-by-Step Disposal Protocol
This protocol is for the neutralization of small, residual quantities of this compound, for example, in reaction flasks or on contaminated labware. Bulk quantities should be disposed of as hazardous waste without attempting neutralization.[5]
Objective: To safely hydrolyze and neutralize residual this compound into its less hazardous sulfonic acid salt.
Materials:
-
Residual this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution[5]
-
Ice bath[5]
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Preparation: Conduct this procedure in a chemical fume hood while wearing appropriate PPE. Place the beaker in an ice bath to control the temperature of the exothermic reaction.
-
Dilution (if necessary): If the residual chemical is in an organic solvent, dilute it further with an appropriate solvent to better control the reaction rate.
-
Neutralization: Slowly and carefully add the this compound or its solution to the stirring basic solution (sodium bicarbonate or sodium hydroxide). Be prepared for vigorous gas evolution (carbon dioxide if using bicarbonate) and heat generation.
-
pH Check: After the addition is complete and the reaction has subsided, check the pH of the aqueous solution to ensure it is neutral or slightly basic.
-
Final Disposal: The neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's EHS department.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
